molecular formula C13H10O3 B1670367 2,4-Dihydroxybenzophenone CAS No. 131-56-6

2,4-Dihydroxybenzophenone

カタログ番号: B1670367
CAS番号: 131-56-6
分子量: 214.22 g/mol
InChIキー: ZXDDPOHVAMWLBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DHBP, also known as Benzoresorcinol, is an activator of WalKR TCS. It works via targeting erWalK and selectively promoting the lysostaphin-induced lysis activity of the Newman wild-type strain.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2,4-dihydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDDPOHVAMWLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022406
Record name 2,4-Dihydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Light-yellow solid; [HSDB] Yellow powder; [MSDSonline]
Record name Methanone, (2,4-dihydroxyphenyl)phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Dihydroxybenzophenone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3008
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

BP: 194 °C at 1 mm Hg
Record name 2,4-Dihydroxybenzophenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5617
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Practically insoluble in cold water, Insoluble in water, Easily soluble in alcohol, ether, glacial acetic acid; scarcely soluble in cold benzene, Soluble in ethanol, methanol, methyl ethyl ketone, and ethyl acetate
Record name 2,4-Dihydroxybenzophenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5617
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Density: 5.8 lb/gallon at 20 °C
Record name 2,4-Dihydroxybenzophenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5617
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Needles from hot water, Light-yellow, crystalline solid

CAS No.

131-56-6
Record name 2,4-Dihydroxybenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydroxybenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-DIHYDROXYBENZOPHENONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-DIHYDROXYBENZOPHENONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanone, (2,4-dihydroxyphenyl)phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Dihydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dihydroxybenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.574
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZORESORCINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ54R4Z029
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4-Dihydroxybenzophenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5617
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

144 °C
Record name 2,4-Dihydroxybenzophenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5617
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dihydroxybenzophenone: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dihydroxybenzophenone, also known as benzophenone-1, is a versatile organic compound highly valued for its exceptional ultraviolet (UV) absorbing properties.[1][2] This technical guide provides a comprehensive overview of its chemical properties, molecular structure, synthesis, and diverse applications, with a particular focus on its role as a photostabilizer in various industrial and research settings. As a key ingredient in sunscreens, plastics, and coatings, this compound plays a crucial role in preventing photodegradation, thereby extending the lifespan and maintaining the integrity of materials exposed to sunlight.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and material science who seek a detailed understanding of this important compound.

Chemical Structure and Physicochemical Properties

This compound belongs to the class of benzophenones, characterized by a diaryl ketone framework.[2] Its structure consists of a benzoyl group attached to a resorcinol (1,3-dihydroxybenzene) moiety. The presence of two hydroxyl groups on one of the phenyl rings is fundamental to its chemical reactivity and its efficacy as a UV absorber.[4]

The IUPAC name for this compound is (2,4-dihydroxyphenyl)(phenyl)methanone.[5]

Molecular Structure Visualization

The molecular structure of this compound is depicted below, illustrating the arrangement of the phenyl rings, the central carbonyl group, and the ortho and para hydroxyl groups.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference. This data is critical for its application in various formulations and materials.

PropertyValueSource(s)
CAS Number 131-56-6[1][2][5][6][7][8][9][10]
Molecular Formula C₁₃H₁₀O₃[1][2][4][7][8]
Molecular Weight 214.22 g/mol [1][4][5][6][7][10][11]
Appearance White to light yellow crystalline powder[1][2][4]
Melting Point 142-147 °C[1][6][8]
Boiling Point 194 °C at 1 mmHg[6][8]
Solubility Insoluble in water; soluble in ethanol, methanol, acetone, ether, and ethyl acetate.[2][6][8]
Purity ≥ 99% (HPLC)[1]

Mechanism of Action as a UV Absorber

The primary function of this compound is to protect materials from the damaging effects of ultraviolet radiation.[3] Its efficacy stems from its ability to absorb UV energy and dissipate it as harmless thermal energy. This process involves an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group.

Upon absorption of UV radiation, the molecule undergoes a reversible tautomerization. The energy is absorbed, causing the proton of the hydroxyl group to transfer to the carbonyl oxygen, forming an unstable keto-enol tautomer. This excited state rapidly relaxes back to the ground state, releasing the absorbed energy as heat and regenerating the original, stable phenolic form. This cyclic process allows the molecule to absorb UV radiation repeatedly without undergoing permanent chemical change.[12]

UV Absorption Mechanism Workflow

The following diagram illustrates the key steps in the photoprotective mechanism of this compound.

UV_Absorption_Mechanism A Ground State (Stable Phenolic Form) B UV Photon Absorption (Excitation) A->B C Excited State (Keto-Enol Tautomer) B->C Intramolecular Proton Transfer D Non-Radiative Decay (Heat Dissipation) C->D Vibrational Relaxation D->A Return to Ground State

Caption: Photoprotective mechanism of this compound.

Synthesis of this compound

Historically, this compound has been synthesized through the Friedel-Crafts acylation of resorcinol with benzoyl chloride or benzoic acid, using catalysts like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[13][14] However, these methods often result in low yields and generate significant waste.[13]

More contemporary and efficient methods have been developed. One such improved process involves the reaction of resorcinol with a benzotrihalide (e.g., benzotrichloride) in an aqueous solution of N-methylpyrrolidone, followed by vacuum distillation for purification. This approach offers higher yields and a more environmentally friendly profile.[13][14] Another green synthesis approach utilizes benzoic anhydride as the acylation reagent with a novel, recoverable catalyst.[15]

General Synthesis Protocol via Friedel-Crafts Acylation

Below is a generalized, step-by-step methodology for the synthesis of this compound via the traditional Friedel-Crafts acylation.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add resorcinol and a suitable solvent (e.g., nitrobenzene).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.

  • Acylation: Add benzoyl chloride dropwise to the reaction mixture, maintaining a low temperature.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath for several hours until the evolution of hydrogen chloride gas ceases.

  • Hydrolysis: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Product Isolation: The crude product will precipitate. Isolate it by filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or hot water, to obtain pure this compound.[16]

Synthesis Workflow Diagram

The following diagram outlines the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants & Catalyst Resorcinol Resorcinol Reaction_Vessel Friedel-Crafts Acylation (Solvent, Controlled Temp.) Resorcinol->Reaction_Vessel Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Reaction_Vessel AlCl3 AlCl3 (Catalyst) AlCl3->Reaction_Vessel Hydrolysis Hydrolysis (Ice & HCl) Reaction_Vessel->Hydrolysis Filtration Filtration & Washing Hydrolysis->Filtration Purification Recrystallization Filtration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Industry

The exceptional UV-absorbing properties of this compound make it a valuable component in a wide range of applications.

  • Sunscreens and Cosmetics: It is widely used as a broad-spectrum UV filter in sunscreens and other personal care products to protect the skin from harmful UVA and UVB radiation, thereby helping to prevent sunburn and premature aging.[1][2]

  • Polymers and Plastics: As a photostabilizer, it is incorporated into various polymers such as polyvinyl chloride (PVC), polystyrene, and polyethylene to prevent degradation, discoloration, and loss of mechanical properties upon exposure to sunlight.[1][2][16][17]

  • Coatings and Paints: In paints, varnishes, and other coatings, it helps to maintain color fastness and prevent the binder from breaking down due to UV exposure, thus extending the life of the coating.[1][2][16]

  • Drug Development: The benzophenone scaffold is of interest in medicinal chemistry.[18] this compound and its derivatives have been investigated for various biological activities, including anti-inflammatory properties.[19][20]

  • Analytical Chemistry: It can be used as a reagent in certain analytical methods, including the detection of metal ions.[1]

  • Synthetic Intermediate: It serves as a starting material for the synthesis of other, more complex UV absorbers and functional molecules.[16][17][21]

Safety and Toxicological Profile

While this compound is effective as a UV absorber, its safety profile is a subject of ongoing research. It is considered a mild skin and eye irritant.[16][22][23] Some studies have raised concerns about its potential as an endocrine disruptor, with evidence of estrogenic activity in vitro.[5][16] As such, its use in consumer products is regulated in various regions. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area and to consult the latest safety data sheets (SDS) for detailed handling and disposal information.[22][24]

Conclusion

This compound is a compound of significant industrial and scientific importance. Its well-characterized chemical structure and photoprotective mechanism make it an indispensable tool for protecting materials and human skin from the deleterious effects of UV radiation. While its synthesis has evolved towards more efficient and sustainable methods, ongoing research continues to explore its full range of applications and to ensure its safe use. This guide has provided a detailed technical overview to support researchers and professionals in leveraging the unique properties of this versatile molecule.

References

Introduction: The Significance of 2,4-Dihydroxybenzophenone (UV-0)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,4-Dihydroxybenzophenone from Resorcinol

This compound, also known by the trade name UV-0 or Benzophenone-1, is a cornerstone molecule in the field of photostabilization. As a high-efficacy ultraviolet (UV) light absorber, it is indispensable in protecting a vast array of polymeric materials, coatings, and cosmetic formulations from photodegradation.[1] Its molecular architecture, featuring a benzoyl group attached to a resorcinol moiety, allows for the efficient absorption of harmful UV-A and UV-B radiation and its dissipation as harmless thermal energy. Furthermore, this compound serves as a critical intermediate in the synthesis of other advanced UV absorbers, such as 2-hydroxy-4-n-octyloxybenzophenone (UV-531), thereby broadening its industrial footprint.[2]

This technical guide provides a comprehensive exploration of the principal synthetic pathways to this compound, originating from the versatile precursor, resorcinol. We will delve into the mechanistic underpinnings of each route, critically evaluate experimental parameters, and present detailed, field-proven protocols. The narrative is designed for researchers, chemists, and drug development professionals, emphasizing the causality behind synthetic choices and navigating the landscape from classical methods to modern, sustainable innovations.

Strategic Overview of Synthetic Pathways

The synthesis of this compound from resorcinol is primarily achieved through electrophilic acylation reactions. The electron-rich nature of the resorcinol ring makes it highly susceptible to attack by an acylating agent. The choice of agent and catalyst defines the specific synthetic route, each with its own set of advantages and challenges regarding yield, purity, cost, and environmental impact. The four predominant strategies are the Friedel-Crafts acylation, the Fries rearrangement, the Houben-Hoesch reaction, and direct reaction with benzotrichloride.

Synthetic_Pathways cluster_FC Friedel-Crafts Acylation cluster_Fries Fries Rearrangement cluster_HH Houben-Hoesch Reaction cluster_BTC Benzotrichloride Route Resorcinol Resorcinol FC_Reagents Acylating Agent (e.g., Benzoyl Chloride) + Lewis Acid (AlCl₃) Resorcinol->FC_Reagents Fries_Intermediate Resorcinol Monobenzoate Resorcinol->Fries_Intermediate O-Acylation HH_Reagents Benzonitrile + ZnCl₂/HCl Resorcinol->HH_Reagents BTC_Reagents Benzotrichloride + (Phase Transfer Catalyst) Resorcinol->BTC_Reagents Product This compound FC_Reagents->Product Direct C-Acylation Fries_Catalyst Acid Catalyst Fries_Intermediate->Fries_Catalyst Fries_Catalyst->Product Rearrangement HH_Reagents->Product via Imine Intermediate BTC_Reagents->Product Hydrolysis

Figure 1: High-level overview of major synthetic routes to this compound from resorcinol.

Part I: The Friedel-Crafts Acylation: The Workhorse Route

The Friedel-Crafts acylation is the most prevalent and industrially significant method for synthesizing this compound.[3] This reaction involves the electrophilic substitution of a hydrogen atom on the resorcinol ring with a benzoyl group, typically derived from benzoyl chloride or benzoic anhydride, and is mediated by a Lewis acid catalyst.

Reaction Mechanism: An Electrophilic Aromatic Substitution

The causality of the Friedel-Crafts acylation hinges on the generation of a potent electrophile, the acylium ion, which is then attacked by the nucleophilic resorcinol ring.

  • Activation of the Acylating Agent: The Lewis acid (e.g., AlCl₃) coordinates with the chlorine atom of benzoyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive acylium ion (C₆H₅CO⁺) complex.

  • Electrophilic Attack: The resorcinol molecule, being highly activated by its two hydroxyl groups, acts as a potent nucleophile. The π-electrons of the aromatic ring attack the electrophilic carbon of the acylium ion. This attack preferentially occurs at the positions ortho and para to the hydroxyl groups (positions 2, 4, and 6), which possess the highest electron density. The C-4 position is sterically more accessible than the C-2 position, leading to the desired 2,4-disubstituted product.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to regenerate the stable aromatic ring, yielding the final this compound-catalyst complex.

  • Workup: The reaction is quenched with water or dilute acid to hydrolyze the complex, liberating the final product and precipitating the Lewis acid as its hydroxide.

Figure 2: Simplified mechanism of the Friedel-Crafts acylation of resorcinol.
Causality of Experimental Choices & Optimization

The success of the synthesis is critically dependent on the careful control of several parameters.

ParameterChoice & RationaleTypical Values
Acylating Agent Benzoyl Chloride: Most common due to high reactivity. Benzoic Anhydride/Acid: Greener alternatives but less reactive, often requiring harsher conditions or more efficient catalysts.[4][5]N/A
Catalyst Aluminum Chloride (AlCl₃): Highly effective but required in stoichiometric amounts due to complexation with both reactant and product hydroxyl groups. Generates significant waste.[3] Zinc Chloride (ZnCl₂): Milder Lewis acid, can sometimes be used in catalytic amounts, especially in melt reactions.[6]1.0 - 1.2 moles per mole of benzoyl chloride
Solvent Solvent-free (Melt): An environmentally friendly option where molten resorcinol acts as the solvent. Leads to high reaction rates but can be challenging to control.[7] Organic Solvents: Historically, solvents like nitrobenzene were used but are now avoided due to toxicity.N/A
Temperature Must be carefully controlled. Too low, and the reaction is sluggish. Too high (>140-150°C), and byproduct formation (e.g., xanthenes, di-acylated products) increases, reducing yield and purity.[7]60 - 140°C
Molar Ratio A slight excess of resorcinol is often used to ensure complete consumption of the more expensive benzoyl chloride and to minimize di-acylation.Resorcinol:Benzoyl Chloride:AlCl₃ = 5:1:1.2 (Solvent-free example)[7]
Detailed Experimental Protocol: Solvent-Free Friedel-Crafts Acylation

This protocol is adapted from a high-yield, solventless methodology.[7]

Safety Precaution: This reaction is exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood. Anhydrous AlCl₃ is highly corrosive and reacts violently with water. Resorcinol and benzoyl chloride are irritants. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Materials & Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a gas outlet connected to an acid gas trap (e.g., a bubbler with NaOH solution).

  • Heating mantle with temperature controller.

  • Resorcinol (50 mmol)

  • Anhydrous Aluminum Chloride (15 mmol)

  • Benzoyl Chloride (10 mmol)

  • Cold, dilute Hydrochloric Acid (e.g., 2 M)

Procedure:

  • Melt Reactant: To the reaction flask, add resorcinol (50 mmol). Heat the flask in the heating mantle to 140°C until the resorcinol is completely molten.

  • Catalyst Addition: Begin stirring the molten resorcinol. Carefully and portion-wise, add anhydrous aluminum chloride (15 mmol). The mixture will become viscous and evolve some HCl gas. Continue stirring until the mixture is homogenous.

  • Acylating Agent Addition: Slowly add benzoyl chloride (10 mmol) to the reaction mixture. An exothermic reaction will occur, and the evolution of HCl gas will increase significantly. Maintain the temperature at 140°C.

  • Reaction: Continue stirring the molten mixture at 140°C for approximately 10 minutes. The mixture will gradually solidify.

  • Workup & Isolation: a. Turn off the heating and allow the flask to cool to room temperature. b. To the solid mass, very slowly and carefully add a cold, dilute solution of hydrochloric acid while stirring. This step is highly exothermic and hydrolyzes the aluminum complexes. c. Continue stirring until the solid product is a fine slurry. d. Isolate the crude solid product by vacuum filtration. e. Wash the filter cake thoroughly with cold water to remove any remaining salts and unreacted resorcinol.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pale yellow crystals of this compound.

Part II: The Fries Rearrangement: A Two-Step Alternative

The Fries rearrangement offers an alternative pathway that proceeds via an O-acylated intermediate, resorcinol monobenzoate.[8][9] This ester is then rearranged to the C-acylated hydroxyketone in the presence of an acid catalyst.

Reaction Mechanism
  • O-Acylation (Esterification): Resorcinol is first reacted with benzoyl chloride (often in the presence of a mild base like pyridine) to form resorcinol monobenzoate. This is a standard esterification reaction.

  • Rearrangement: The isolated resorcinol monobenzoate is heated with a Lewis acid (e.g., AlCl₃, TiCl₄) or a Brønsted acid. The catalyst coordinates to the carbonyl oxygen and the phenolic oxygen, facilitating the cleavage of the ester bond to generate an acylium ion. This ion can then re-attack the aromatic ring intramolecularly or intermolecularly, primarily at the ortho and para positions, followed by rearomatization to yield this compound.[5][9]

Fries_Rearrangement Resorcinol Resorcinol RMB Resorcinol Monobenzoate (RMB) Resorcinol->RMB Step 1: O-Acylation BenzoylCl Benzoyl Chloride BenzoylCl->RMB Step 1: O-Acylation Product This compound RMB->Product Step 2: C-Acylation (Rearrangement) AcidCat Lewis Acid (e.g., AlCl₃) AcidCat->Product Step 2: C-Acylation (Rearrangement)

Figure 3: Workflow for the Fries rearrangement synthesis.
Advantages and Disadvantages

  • Advantages: This method can sometimes offer better regioselectivity and may proceed under milder conditions than a direct, high-temperature Friedel-Crafts reaction. It can be a cleaner reaction, as the initial esterification is typically high-yielding.

  • Disadvantages: It is a two-step process, which adds to the overall reaction time and complexity. The rearrangement step itself can still produce a mixture of isomers and requires a stoichiometric amount of catalyst.

Part III: Green and Alternative Synthetic Approaches

Driven by the principles of green chemistry, significant research has focused on developing more sustainable methods for synthesizing this compound.

Green Chemistry Innovations

The primary goals are to replace hazardous reagents and catalysts, eliminate solvents, and improve atom economy.

  • Heterogeneous Solid Acid Catalysts: To circumvent the problems associated with homogeneous Lewis acids like AlCl₃ (corrosivity, large waste streams), researchers have explored solid acid catalysts. Acid-treated montmorillonite clays and zeolites (like HZSM-5) have been shown to effectively catalyze the acylation of resorcinol with benzoic anhydride or benzoic acid.[4][5] These catalysts are non-corrosive, easily separated by filtration, and can often be regenerated and reused, drastically improving the environmental profile of the synthesis.[4]

  • Use of Benzoic Anhydride/Acid: Replacing highly reactive and corrosive benzoyl chloride with benzoic anhydride or benzoic acid is a key green strategy.[4][5] While less reactive, their use in conjunction with efficient solid acid catalysts can lead to high yields of the desired product with water being the only byproduct when using benzoic acid.

  • Phase Transfer Catalysis: When using less miscible reactants like resorcinol (water-soluble) and benzotrichloride (organic-soluble), phase transfer catalysts (PTCs) such as quaternary ammonium salts (e.g., octadecyltrimethylammonium bromide) can dramatically improve reaction rates and yields.[1][10] The PTC facilitates the transport of the resorcinolate anion into the organic phase, where it can react with benzotrichloride, achieving yields up to 95.7% with 99.4% purity.[10]

Detailed Experimental Protocol: Green Synthesis Using a Solid Acid Catalyst

This protocol is based on the use of a reusable zeolite catalyst with benzoic anhydride.[4]

Materials & Equipment:

  • Reaction flask with magnetic stirrer, condenser, and heating mantle.

  • Resorcinol (e.g., 1.76 g)

  • Benzoic Anhydride (e.g., 2.26 g)

  • Composite HZSM-5 zeolite catalyst (e.g., 0.16 g)

  • Ethanol

  • Acetone

Procedure:

  • Prepare Solutions: Prepare a saturated solution of resorcinol in ethanol at 60°C. Prepare a separate saturated solution of benzoic anhydride in ethanol at 60°C.

  • Reaction Setup: Add the HZSM-5 catalyst and the saturated resorcinol solution to the reaction flask. Begin stirring and heat to 70-80°C.

  • Addition: Slowly add the saturated benzoic anhydride solution dropwise to the flask.

  • Reaction: Maintain the reaction under reflux at 70-80°C for 3-4 hours.

  • Catalyst & Product Separation: a. Cool the reaction mixture to room temperature. A solid precipitate containing the product and catalyst will form. b. Filter the solid mixture. c. Dissolve the filtered solid in acetone. The product will dissolve while the zeolite catalyst will not. d. Filter the mixture to recover the solid catalyst, which can be washed, dried, and reused.

  • Product Isolation: a. Take the acetone filtrate and remove the acetone by rotary evaporation to obtain the crude product. b. Purify the crude product by recrystallization from an ethanol/water (e.g., 4:1) mixture to obtain the final product with purity >99%.[4]

Part IV: Purification and Analytical Characterization

Regardless of the synthetic route, the crude this compound requires purification to remove unreacted starting materials, catalysts, and side products. The final product's identity and purity must then be rigorously confirmed.

Purification Methodologies
  • Alkaline Wash and Acidification: A highly effective method for removing colored impurities involves dissolving the crude product in an aqueous alkaline solution (pH 8.5-9.0).[11] The impurities can often be filtered off. The desired product is then reprecipitated by acidifying the filtrate, followed by filtration, washing, and drying. Treatment with a reducing agent like sodium hydrosulfite in the alkaline solution can further decolorize the product.[11]

  • Recrystallization: This is the most common laboratory-scale purification technique. A mixed solvent system of ethanol and water is highly effective, yielding a product with high purity (>99%).[4]

Analytical Characterization

A combination of techniques is used to validate the final product against a reference standard.

TechniquePurposeExpected Results
Melting Point Purity assessment144-146 °C
FTIR Spectroscopy Functional group identificationBroad peak ~3180-3400 cm⁻¹ (hydroxyl, -OH), Strong peak ~1625 cm⁻¹ (carbonyl, C=O), Peaks ~1450-1600 cm⁻¹ (benzene ring skeletal vibrations).[1][12]
HPLC Purity determination and quantificationA sharp, single peak at a specific retention time. A typical mobile phase is methanol-water (3:1) with 3% acetic acid, with UV detection at 290 nm.[13][14]
¹H NMR Structural elucidationSignals corresponding to aromatic protons and hydroxyl protons, with characteristic chemical shifts and splitting patterns.
UV-Vis Spectroscopy Confirmation of UV absorption propertiesMaximum absorbance (λmax) around 290-325 nm, confirming its function as a UV absorber.[7][12]

Conclusion and Future Outlook

The synthesis of this compound from resorcinol is a well-established and versatile process, with the Friedel-Crafts acylation remaining the dominant industrial method. However, its reliance on stoichiometric, corrosive Lewis acids and often harsh conditions presents significant environmental and handling challenges. The future of this compound synthesis is firmly rooted in the principles of green chemistry. The development and adoption of heterogeneous, recyclable solid acid catalysts, the use of safer acylating agents like benzoic acid, and the optimization of solvent-free processes are paving the way for more sustainable and economically viable manufacturing. These innovations not only reduce the environmental footprint but also often lead to simpler workup procedures and higher purity products, ensuring that this critical UV absorber can be produced responsibly for decades to come.

References

A Comprehensive Technical Guide to the Synthesis of 2,4-Dihydroxybenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Publication | Chemical Synthesis Division

Abstract

2,4-Dihydroxybenzophenone, a critical ultraviolet (UV) absorber, is of paramount importance in the formulation of polymers, coatings, and cosmetic products to prevent photodegradation.[1][2] This technical guide provides an in-depth exploration of its synthesis through the Friedel-Crafts acylation of resorcinol. We dissect the underlying electrophilic aromatic substitution mechanism, detailing the pivotal role of the Lewis acid catalyst in generating the reactive acylium ion intermediate. A comprehensive, field-proven experimental protocol is presented, covering reaction setup, execution, work-up, and purification. Furthermore, this document addresses key process optimization parameters, potential side reactions such as the Fries rearrangement, and critical safety protocols required for handling the associated reagents. This guide is intended for researchers, chemists, and process development professionals seeking a robust and well-validated methodology for the laboratory-scale synthesis of this compound.

Introduction: The Significance of this compound

Benzophenone derivatives are a cornerstone of UV stabilization technology. Among them, this compound (also known as Benzophenone-1 or UV-0) is a foundational molecule, widely utilized for its ability to absorb UVA and UVB radiation, dissipating the energy as harmless heat. Its applications are extensive, ranging from protecting polyethylene, polystyrene, and epoxy resins to serving as an intermediate in the synthesis of more complex and specialized UV absorbers.[1][3]

While several synthetic routes exist—including those starting from benzotrichloride or benzonitrile—the Friedel-Crafts acylation of resorcinol with benzoyl chloride remains a classic and instructive method.[1][4][5] This approach, while historically challenged by catalyst consumption and yield limitations, offers a direct pathway to the target molecule and serves as an excellent case study in electrophilic aromatic substitution on highly activated phenolic substrates.[6][7]

The Friedel-Crafts Acylation: Core Principles and Mechanism

The Friedel-Crafts acylation, first reported by Charles Friedel and James Mason Crafts in 1877, is a fundamental carbon-carbon bond-forming reaction that introduces an acyl group onto an aromatic ring.[8][9] The reaction proceeds via electrophilic aromatic substitution, where the electrophile is a highly reactive acylium ion.[10][11]

Reaction Mechanism

The synthesis of this compound from resorcinol and benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), follows a well-established multi-step mechanism.

Step 1: Generation of the Acylium Ion Electrophile The Lewis acid catalyst interacts with the acylating agent (benzoyl chloride). The aluminum atom in AlCl₃ accepts a lone pair of electrons from the chlorine atom of benzoyl chloride, forming a complex. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[8][11][12]

Step 2: Electrophilic Attack on the Aromatic Ring Resorcinol (1,3-dihydroxybenzene) is a highly activated aromatic ring due to the strong electron-donating effects of its two hydroxyl groups. The nucleophilic π-system of the resorcinol attacks the electrophilic carbon of the acylium ion. This attack preferentially occurs at positions ortho or para to the hydroxyl groups (positions 2, 4, or 6). This step disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[10]

Step 3: Rearomatization A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom that formed the new bond with the acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product complexed with the catalyst.[13]

Step 4: Liberation of the Product The product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst.[9] This is a critical distinction from Friedel-Crafts alkylation; because of this complexation, a stoichiometric amount or more of the catalyst is required.[9][14] The final product, this compound, is liberated from this complex during an aqueous work-up step.[9]

Figure 1: Reaction Mechanism of Friedel-Crafts Acylation

Validated Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound. All operations involving corrosive or volatile reagents must be performed within a certified fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMolar Equiv.Notes
ResorcinolC₆H₆O₂110.1111.0 g1.0High purity, dry
Benzoyl ChlorideC₇H₅ClO140.5714.1 g (11.8 mL)1.0Freshly distilled or new bottle
Aluminum ChlorideAlCl₃133.3415.0 g1.1Anhydrous , handle quickly
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Anhydrous solvent
Hydrochloric Acid (conc.)HCl36.46~25 mL-For work-up
Sodium Bicarbonate (sat.)NaHCO₃84.01~50 mL-For washing
Brine (sat. NaCl)NaCl58.44~50 mL-For washing
Magnesium SulfateMgSO₄120.37~5 g-Anhydrous, for drying
Hexane / Ethanol--As needed-For recrystallization
Step-by-Step Methodology

1. Reaction Setup:

  • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel.

  • Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.[10]

  • Charge the flask with anhydrous aluminum chloride (15.0 g) and anhydrous dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

2. Formation of the Electrophile:

  • Cool the stirred AlCl₃ suspension to 0°C in an ice/water bath.

  • Dissolve benzoyl chloride (11.8 mL) in anhydrous dichloromethane (25 mL) and add this solution to the dropping funnel.

  • Add the benzoyl chloride solution dropwise to the AlCl₃ suspension over 15-20 minutes. The reaction is exothermic, so maintain the temperature at 0-5°C.[10]

3. Acylation Reaction:

  • In a separate beaker, dissolve resorcinol (11.0 g) in anhydrous dichloromethane (25 mL).

  • Add the resorcinol solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

4. Reaction Work-up and Isolation:

  • Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 25 mL of concentrated HCl.[10][15] This step is highly exothermic and will release HCl gas.

  • Stir the mixture vigorously for 15 minutes to fully decompose the aluminum chloride complex.[15]

  • Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer.

  • Extract the aqueous layer with an additional 20 mL of dichloromethane.[10]

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).[10]

5. Purification:

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[10][15]

  • The crude product will be a solid. Purify this solid by recrystallization. A mixture of ethanol and water or hexane is often effective.[16] Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis A 1. Setup Dry 3-neck flask, condenser, dropping funnel under inert atmosphere. B 2. Catalyst Suspension Charge flask with AlCl₃ and anhydrous DCM. Cool to 0°C. A->B C 3. Electrophile Generation Add Benzoyl Chloride solution dropwise at 0-5°C. B->C D 4. Acylation Add Resorcinol solution dropwise at <10°C. Stir at RT for 1-2h. C->D E 5. Quench Pour mixture into ice and conc. HCl. D->E F 6. Extraction Separate organic layer. Extract aqueous phase with DCM. E->F G 7. Washing Wash combined organic layers with NaHCO₃ and brine. F->G H 8. Drying & Concentration Dry with MgSO₄, filter, and rotary evaporate. G->H I 9. Purification Recrystallize crude solid from suitable solvent. H->I J 10. Final Product Collect pure crystals by vacuum filtration and dry. I->J

Figure 2: Experimental Workflow for Synthesis

Process Optimization and Key Considerations

Catalyst Choice and Stoichiometry

While AlCl₃ is the classic catalyst, other Lewis acids like ZnCl₂, FeCl₃, or TiCl₄ can also be used.[1][14] ZnCl₂ is milder and may offer better selectivity in some cases, though it is generally less reactive.[1][17] For highly activated substrates like resorcinol, catalytic amounts of milder Lewis acids or even Brønsted acids may be sufficient under certain conditions.[9] A slight stoichiometric excess of the catalyst (e.g., 1.1 equivalents) is recommended to account for any incidental moisture and to drive the reaction to completion.

Temperature Control and the Fries Rearrangement

Temperature is a critical parameter. The initial acylation can occur on one of the hydroxyl groups (O-acylation) to form an ester, resorcinol dibenzoate. This ester can then undergo a Lewis acid-catalyzed Fries rearrangement to the desired C-acylated product (hydroxy ketone).[18][19][20]

  • Low temperatures (0-25°C) generally favor direct C-acylation and para-substitution.

  • Higher temperatures can promote the Fries rearrangement, with the ortho-product often being favored under thermodynamic control.[18][20]

For the synthesis of this compound, maintaining low temperatures during reagent addition is crucial to control the exothermic reaction and minimize the formation of undesired isomers or byproducts.[10]

Potential Side Reactions
  • Diacylation: Due to the electron-withdrawing nature of the first acyl group, the product ketone is deactivated towards further electrophilic substitution, making polyacylation less likely than in Friedel-Crafts alkylation.[9][14]

  • Formation of Resorcinol-Benzein: In some processes, particularly those involving benzotrichloride, reddish-brown impurities like resorcinol-benzein can form, complicating purification.[6][7] The described protocol generally minimizes this.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

PropertyExpected Value
Appearance Pale yellow or white needles/powder[21]
Melting Point 144-146 °C[3][21]
Infrared (IR) Spectroscopy Key peaks: ~3180-3400 cm⁻¹ (broad, -OH stretch), ~1625 cm⁻¹ (C=O stretch), 1450-1600 cm⁻¹ (aromatic C=C stretch)[3]
¹H NMR Spectroscopy Signals corresponding to aromatic protons and hydroxyl protons. The exact chemical shifts are solvent-dependent.[21]
UV-Vis Spectroscopy Maximum absorbance (λmax) around 322-327 nm in ethanol.[2]

Safety and Handling

The Friedel-Crafts acylation involves several hazardous materials that require strict safety protocols.

  • Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. It reacts violently with moisture, releasing HCl gas. Handle in a fume hood, wear gloves and eye protection, and use only anhydrous equipment.[10][15]

  • Benzoyl Chloride: Corrosive and a lachrymator (causes tears). Should be handled exclusively in a fume hood.[15][16]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be done in a well-ventilated fume hood.[15]

  • Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and releases toxic fumes. The quenching step must be performed slowly in a fume hood and behind a safety shield.[16]

Proper disposal of chemical waste, including chlorinated solvents and acidic aqueous waste, must follow institutional and regulatory guidelines.

Conclusion

The Friedel-Crafts acylation provides a direct and effective method for synthesizing this compound from resorcinol and benzoyl chloride. Success hinges on a firm understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the maintenance of anhydrous conditions and strict temperature control. By following the validated protocol and safety guidelines outlined in this guide, researchers can reliably produce this industrially significant UV absorber with high purity for further application and development.

References

An In-Depth Technical Guide on the Mechanism of Action of 2,4-Dihydroxybenzophenone as a UV Absorber

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxybenzophenone, also known as Benzophenone-1, is a widely utilized UV absorber in various industrial and cosmetic applications.[1][2] Its efficacy stems from a fascinating photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This guide provides a comprehensive exploration of the core mechanism by which this compound absorbs harmful ultraviolet radiation and dissipates it as benign thermal energy, thereby protecting materials and formulations from photodegradation. We will delve into the molecular structure, the intricacies of the ESIPT cycle, experimental methodologies for its characterization, and a discussion of its practical applications and photostability.

Introduction: The Imperative for UV Protection

Ultraviolet (UV) radiation, a component of the solar spectrum, poses a significant threat to the integrity of a wide array of materials, including plastics, coatings, and cosmetic formulations.[3] This radiation can initiate photochemical reactions that lead to color fading, loss of mechanical properties, and degradation of active ingredients.[1] UV absorbers are chemical compounds designed to preferentially absorb incident UV radiation and dissipate the absorbed energy through photophysical pathways that do not result in degradation of the protected material.

This compound (BP-1) is a prominent member of the benzophenone class of UV absorbers.[1][3] Its molecular structure is uniquely suited for efficient photostabilization, making it a subject of extensive scientific research. Understanding the fundamental mechanism of its action is paramount for the rational design of new and improved UV absorbers and for optimizing its application in various technologies.

The Molecular Architecture of this compound

The key to the function of this compound lies in its molecular structure, which features a benzoyl group attached to a resorcinol (1,3-dihydroxybenzene) moiety. The critical structural feature is the presence of a hydroxyl group at the 2-position (ortho to the carbonyl group), which forms an intramolecular hydrogen bond with the carbonyl oxygen. This pre-existing hydrogen bond is the cornerstone of its UV-absorbing mechanism.

Chemical and Physical Properties of this compound
IUPAC Name (2,4-dihydroxyphenyl)(phenyl)methanone[4]
CAS Number 131-56-6[1]
Molecular Formula C13H10O3[5]
Molar Mass 214.22 g/mol [4]
Appearance Light yellow or white crystalline powder
Melting Point 142-147 °C[2]
Boiling Point 194 °C at 1 mm Hg[4]
Solubility Insoluble in water; soluble in ethanol, ether, and other organic solvents[2]
Maximum UV Absorption (λmax) Approximately 292 nm and 323 nm[4]

The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The primary mechanism by which this compound dissipates UV energy is through a cyclic process involving Excited-State Intramolecular Proton Transfer (ESIPT).[6][7] This ultrafast and highly efficient process can be broken down into the following key steps:

Step 1: UV Photon Absorption (Excitation)

The process begins with the absorption of a UV photon by the ground-state enol tautomer of the molecule. This absorption promotes an electron to a higher energy singlet excited state (S1). The presence of the aromatic rings and the carbonyl group creates a conjugated system that is responsible for the strong absorption in the UVA and UVB regions of the electromagnetic spectrum.

Step 2: Ultrafast Excited-State Intramolecular Proton Transfer (ESIPT)

In the excited state, the acidity of the ortho-hydroxyl group and the basicity of the carbonyl oxygen are significantly increased.[7] This facilitates an extremely rapid transfer of the proton from the hydroxyl group to the carbonyl oxygen through the pre-existing intramolecular hydrogen bond.[8] This transfer occurs on a femtosecond timescale and results in the formation of an excited-state keto tautomer.[9]

Step 3: Non-Radiative Decay of the Keto Tautomer

The excited keto tautomer is energetically unstable and rapidly returns to its ground state. Crucially, this relaxation occurs primarily through non-radiative pathways, such as vibrational relaxation. The energy of the absorbed UV photon is thus converted into thermal energy (heat) and dissipated into the surrounding environment. This non-radiative decay is a key feature that prevents re-emission of the energy as fluorescence or phosphorescence, which could potentially initiate other photochemical reactions.

Step 4: Reverse Proton Transfer in the Ground State

Once in the ground state, the keto tautomer is less stable than the enol tautomer. Consequently, a reverse proton transfer occurs, regenerating the original enol form of the molecule. This final step completes the cycle, and the this compound molecule is ready to absorb another UV photon.

The cyclic nature of this process allows a single molecule of this compound to dissipate the energy of numerous UV photons without undergoing significant chemical change, making it a highly effective and photostable UV absorber.[10]

ESIPT_Mechanism cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) GS_Enol Enol Tautomer (Ground State) ES_Enol Enol Tautomer (Excited State) GS_Enol->ES_Enol UV Photon Absorption GS_Keto Keto Tautomer (Ground State) GS_Keto->GS_Enol Reverse Proton Transfer ES_Keto Keto Tautomer (Excited State) ES_Enol->ES_Keto ESIPT (Ultrafast) ES_Keto->GS_Keto Non-Radiative Decay (Heat) Transient_Absorption_Workflow Laser Femtosecond Laser BeamSplitter Beam Splitter Laser->BeamSplitter PumpPath Pump Beam BeamSplitter->PumpPath ProbePath Probe Beam BeamSplitter->ProbePath Sample Sample Cell PumpPath->Sample DelayStage Optical Delay Stage ProbePath->DelayStage DelayStage->Sample Detector Spectrometer/Detector Sample->Detector Data Data Acquisition (ΔA vs. Time & Wavelength) Detector->Data

References

An In-Depth Technical Guide to the Photostability and Degradation Pathways of 2,4-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: The Dichotomy of a UV Filter – Protection and Peril

2,4-Dihydroxybenzophenone, also known as benzophenone-1 (BP-1), stands as a cornerstone in the formulation of sunscreens and as a photostabilizer in various polymers.[1][2] Its utility is rooted in its fundamental ability to absorb harmful ultraviolet (UV) radiation, thereby protecting human skin and preventing material degradation.[3][4] However, the very act of absorbing light can initiate a cascade of photochemical reactions, leading to the degradation of the parent molecule and the formation of novel chemical entities. This guide provides a comprehensive exploration of the photostability of this compound, delving into its degradation pathways and the analytical methodologies required for its study. As professionals in the field, a deep understanding of these processes is not merely academic; it is a prerequisite for the development of safe, effective, and stable photoprotective formulations.

I. The Photochemical Behavior of this compound: A Tale of Self-Accelerated Degradation

Unlike many other UV filters that exhibit straightforward photodegradation kinetics, this compound displays a more complex and intriguing behavior: a self-accelerated degradation process.[5] Initial exposure to UV radiation leads to a slow degradation, which then progressively accelerates. This phenomenon is attributed to the formation of photodegradation products that are themselves photoactive and act as photosensitizers, catalyzing the degradation of the parent BP-1 molecule.[5]

The Central Role of Singlet Oxygen

The key reactive oxygen species implicated in the photodegradation of this compound is singlet oxygen (¹O₂).[5] The process is initiated by the absorption of UV radiation by BP-1, leading to its excitation to a singlet state, followed by efficient intersystem crossing to a triplet state.[6] This triplet-state BP-1 can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen.[6]

However, the plot thickens as the photodegradation of BP-1 itself generates products with aromatic ketone structures. These photoproducts can also absorb UV radiation, become excited to their triplet states, and subsequently generate more singlet oxygen, thus creating a feedback loop that accelerates the degradation of the remaining BP-1.[5]

G BP1_ground BP-1 (Ground State) BP1_excited BP-1 (Excited Triplet State) BP1_ground->BP1_excited UV Absorption O2_singlet ¹O₂ (Singlet Oxygen) BP1_excited->O2_singlet Energy Transfer O2_ground ³O₂ (Ground State Oxygen) Degradation_Products Initial Degradation Products O2_singlet->Degradation_Products Reacts with BP-1 Accelerated_Degradation Accelerated Degradation of BP-1 O2_singlet->Accelerated_Degradation Reacts with BP-1 Photoactive_Products Photoactive Degradation Products Degradation_Products->Photoactive_Products Further Reactions Photoactive_Products->O2_singlet UV Absorption & Energy Transfer

II. Elucidating the Degradation Pathways: From Parent Compound to Photoproducts

The interaction of this compound with singlet oxygen and other reactive species generated during photolysis leads to a variety of degradation products. The identification of these products is crucial for a comprehensive understanding of the degradation mechanism and for assessing the safety of irradiated formulations, as the photoproducts may have different toxicological profiles than the parent compound.

Key Identified Photodegradation Products

High-resolution mass spectrometry (HRMS) has been instrumental in identifying several key degradation products of BP-1. These include compounds formed through hydroxylation, ring-opening, and subsequent cyclization reactions. Some of the tentatively identified products from the reaction of BP-1 with singlet oxygen include:

  • 2-methylenenaphthalen-1(2H)-one

  • (E)-2-(1-oxonaphthalen-2(1H)-ylidene)-acetic acid

  • (1-oxo-1H-benzo[c]oxepin-3-ylidene)-acetic acid

  • 2-oxo-3-(1-oxo-1H-benzo[c]oxepin-3-ylidene)-propionic acid[5]

The formation of these products highlights the complex chemistry involved in the photodegradation of BP-1, moving beyond simple hydroxylation to intricate molecular rearrangements.

G cluster_0 Initiation cluster_1 Primary Intermediates & Products cluster_2 Secondary Photoproducts BP1 {this compound (BP-1)|{C₁₃H₁₀O₃}} Hydroxylated_BP1 {Hydroxylated BP-1 Derivatives} BP1->Hydroxylated_BP1 ¹O₂ reaction Singlet_Oxygen {Singlet Oxygen (¹O₂)} Ring_Opened_Intermediates {Ring-Opened Intermediates} Hydroxylated_BP1->Ring_Opened_Intermediates Further Oxidation Naphthalenone_Derivatives {2-methylenenaphthalen-1(2H)-one} Ring_Opened_Intermediates->Naphthalenone_Derivatives Cyclization Oxo_acetic_acid_Derivatives {(E)-2-(1-oxonaphthalen-2(1H)-ylidene)-acetic acid} Ring_Opened_Intermediates->Oxo_acetic_acid_Derivatives Rearrangement & Oxidation Benzo_oxepin_Derivatives {(1-oxo-1H-benzo[c]oxepin-3-ylidene)-acetic acid} Ring_Opened_Intermediates->Benzo_oxepin_Derivatives Rearrangement & Cyclization

III. A Practical Guide to Studying Photostability: Experimental Protocols and Methodologies

A robust and reproducible experimental design is paramount for accurately assessing the photostability of this compound. This section provides a detailed, step-by-step methodology for conducting such studies.

A. Experimental Setup for UV Irradiation

A controlled irradiation environment is the cornerstone of any photostability study. A photochemical reactor is the preferred apparatus.

Step-by-Step Protocol for Setting up a Photochemical Reactor:

  • System Preparation: Thoroughly clean the quartz immersion well and the borosilicate reaction vessel to eliminate any contaminants.[7]

  • Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., ultrapure water, ethanol, or a formulation base). The concentration should be accurately known and within the linear range of the analytical method.

  • Reactor Assembly: Place a magnetic stir bar in the reaction vessel. Add the BP-1 solution to the vessel.[8]

  • Cooling System: Connect a cooling circulator to the jacket of the quartz immersion well to maintain a constant temperature during irradiation, as photochemical reactions can be exothermic.[8]

  • Light Source Installation: Carefully insert the UV lamp (e.g., medium-pressure mercury lamp) into the immersion well. Ensure that the lamp is appropriate for the absorption spectrum of BP-1.[8]

  • Safety Precautions: Place the entire assembly within a safety cabinet to prevent exposure to harmful UV radiation.[8] Many modern photoreactors have interlocks that prevent the lamp from igniting if the cabinet door is open.[8]

  • Initiation of Irradiation: Start the cooling circulator and allow the sample to reach the desired temperature. Once stabilized, ignite the UV lamp.[8]

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture for analysis. It is crucial to protect these samples from light until analysis.

G cluster_0 Preparation cluster_1 Assembly & Setup cluster_2 Irradiation & Analysis Clean_Reactor Clean Reactor Components Prepare_Sample Prepare BP-1 Solution Clean_Reactor->Prepare_Sample Assemble_Reactor Assemble Reactor Prepare_Sample->Assemble_Reactor Connect_Cooling Connect Cooling System Assemble_Reactor->Connect_Cooling Install_Lamp Install UV Lamp Connect_Cooling->Install_Lamp Safety_Check Engage Safety Measures Install_Lamp->Safety_Check Start_Irradiation Start Irradiation Safety_Check->Start_Irradiation Collect_Samples Collect Samples at Timepoints Start_Irradiation->Collect_Samples Analyze_Samples Analyze Samples (HPLC/LC-MS) Collect_Samples->Analyze_Samples

B. Analytical Methodologies for Monitoring Degradation

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the gold standard for monitoring the degradation of BP-1 and identifying its photoproducts.

Typical HPLC Method Parameters:

ParameterValueRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good separation for moderately polar compounds like BP-1 and its derivatives.[9]
Mobile Phase Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., 0.1% formic acid)Enables efficient elution and good peak shape. The acid modifier improves ionization for MS detection.[9]
Flow Rate 1.0 mL/minA standard flow rate for analytical scale HPLC, providing a balance between analysis time and resolution.[9]
Detection UV at ~290 nm and/or MS290 nm is near the absorption maximum of BP-1. MS provides molecular weight and structural information for product identification.[9]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation for HPLC Analysis:

  • Dilution: Dilute the collected aliquots with the mobile phase to a concentration within the calibration curve range.

  • Filtration: Filter the diluted samples through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Analysis: Inject the filtered samples into the HPLC system.

C. Determination of Photodegradation Quantum Yield

The quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photochemical reaction. It is defined as the number of moles of a substance that react per mole of photons absorbed.

Simplified Protocol for Quantum Yield Determination:

  • Actinometry: Use a chemical actinometer (a compound with a known quantum yield, such as ferrioxalate) to determine the photon flux of the light source under the exact same experimental conditions as the BP-1 sample.[10]

  • Irradiation of BP-1: Irradiate a dilute solution of BP-1 where the absorbance at the irradiation wavelength is low (typically < 0.1) to ensure uniform light absorption throughout the solution.[10]

  • Kinetic Analysis: Monitor the decrease in BP-1 concentration over time using HPLC. The initial degradation will follow pseudo-first-order kinetics.

  • Calculation: The quantum yield of BP-1 degradation can be calculated using the following equation:

    Φ_BP-1 = (k_BP-1 * [BP-1]₀) / (I₀ * (1 - 10⁻ᴬ))

    Where:

    • Φ_BP-1 is the quantum yield of BP-1 degradation.

    • k_BP-1 is the pseudo-first-order rate constant of BP-1 degradation.

    • [BP-1]₀ is the initial concentration of BP-1.

    • I₀ is the photon flux determined by actinometry.

    • A is the absorbance of the BP-1 solution at the irradiation wavelength.

IV. Quantitative Insights: Degradation Kinetics and Influencing Factors

The rate of photodegradation of this compound is not a constant but is influenced by a variety of environmental factors.

ParameterObservationRationale and Implications
pH Degradation rates can be pH-dependent.The ionization state of the phenolic hydroxyl groups can affect the molecule's electronic properties and its reactivity with singlet oxygen. This is a critical consideration for formulations with varying pH.
Solvent/Matrix Degradation is generally faster in aqueous environments compared to organic solvents. The presence of natural organic matter in environmental waters can accelerate degradation.[5]The solvent can influence the lifetime of the excited state of BP-1 and the solubility and reactivity of oxygen. Natural organic matter can act as a photosensitizer, generating additional reactive species.
Presence of Other UV Filters The photostability of BP-1 can be influenced by the presence of other UV filters in a formulation.Some UV filters can quench the excited state of BP-1, thus stabilizing it, while others may participate in energy transfer reactions that accelerate its degradation. This highlights the importance of testing the complete formulation.

V. Concluding Remarks for the Advanced Practitioner

The photostability of this compound is a multifaceted issue that extends beyond simple degradation kinetics. The self-accelerated nature of its degradation, driven by the formation of photoactive byproducts, presents a unique challenge in the formulation of photoprotective products. A thorough understanding of the underlying photochemical mechanisms, particularly the role of singlet oxygen, is essential for developing strategies to mitigate this instability.

For the researcher and drug development professional, this guide underscores the necessity of a rigorous, multi-pronged approach to photostability testing. This includes not only monitoring the depletion of the parent compound but also identifying and characterizing the degradation products. The experimental protocols and analytical methodologies outlined herein provide a robust framework for such investigations. Ultimately, a comprehensive knowledge of the photochemistry of this compound will empower the development of more effective, stable, and safer photoprotective technologies.

References

Solubility Profile of 2,4-Dihydroxybenzophenone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxybenzophenone (DHBP), also known as Benzophenone-1, is a critical ultraviolet (UV) absorbing agent extensively used across the pharmaceutical, cosmetic, and polymer industries to prevent photodegradation.[1][2][3] Its efficacy and incorporation into various formulations are fundamentally governed by its solubility characteristics in different solvent systems. A thorough understanding of its solubility is paramount for optimizing formulation development, ensuring product stability, and controlling manufacturing processes such as crystallization and purification. This technical guide provides a detailed analysis of the solubility of this compound in a range of organic solvents, grounded in its physicochemical properties, and presents a robust experimental protocol for its empirical determination.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS: 131-56-6, Molecular Formula: C₁₃H₁₀O₃) is a member of the benzophenone family, renowned for its ability to absorb UV radiation in the 290-400 nm range.[1][3] This property makes it an invaluable additive in sunscreens, plastics, coatings, and adhesives, where it protects the product and the end-user from the damaging effects of sunlight.[1][2]

The successful formulation of any product containing DHBP hinges on the ability to dissolve it effectively in a suitable solvent vehicle. Poor solubility can lead to a host of issues, including:

  • Inhomogeneous Distribution: Inadequate dissolution results in non-uniform protection against UV radiation.

  • Crystallization: Changes in temperature or solvent composition can cause the compound to precipitate out of the solution, compromising product aesthetics, stability, and performance.

  • Manufacturing Inefficiencies: Understanding solubility limits is crucial for designing efficient extraction, purification, and crystallization processes.

This guide delves into the molecular characteristics that dictate DHBP's solubility and provides both qualitative and quantitative data to aid researchers in solvent selection and formulation design.

Physicochemical Properties Governing Solubility

The solubility behavior of this compound is a direct consequence of its molecular structure. Key properties include:

  • Molecular Structure: DHBP possesses a unique bifunctional structure, combining a nonpolar diaryl ketone backbone with a polar resorcinol moiety containing two hydroxyl groups.[1][4] This duality allows it to interact with a wide spectrum of solvents.

  • Hydrogen Bonding: The two hydroxyl (-OH) groups on the resorcinol ring are potent hydrogen bond donors. The carbonyl (=O) group and the oxygen atoms of the hydroxyl groups act as hydrogen bond acceptors.[4] This capacity for strong hydrogen bonding is the primary driver of its solubility in polar protic solvents.

  • Polarity and Lipophilicity: With a molecular weight of 214.22 g/mol and an estimated LogP (octanol-water partition coefficient) of 2.96, DHBP is classified as a lipophilic compound, indicating a general preference for organic, nonpolar environments over water.[5]

cluster_DHBP This compound (DHBP) cluster_interactions Intermolecular Interactions DHBP DHBP Molecule (C₁₃H₁₀O₃) H_Donor Hydrogen Bond Donor (-OH groups) DHBP->H_Donor Provides H_Acceptor Hydrogen Bond Acceptor (=O, -OH groups) DHBP->H_Acceptor Provides Aromatic Aromatic Rings (π-π stacking, dispersion forces) DHBP->Aromatic Contains

Caption: Key molecular features of DHBP driving its solubility.

Quantitative and Qualitative Solubility Data

The solubility of this compound varies significantly with the nature of the solvent. It is generally described as soluble in most organic solvents but practically insoluble in water.[6][7] The following table summarizes available solubility data.

Solvent ClassSolventSolubility DescriptionQuantitative Data ( g/100g solvent @ 25°C)Citation(s)
Water WaterInsoluble / Practically Insoluble~0.024 (estimated)[5][6][7]
Alcohols (Polar Protic) Ethanol (95%)Soluble / Easily Soluble5.8[5][6][7]
MethanolSolubleNot specified[5][6][7]
Ketones (Polar Aprotic) AcetoneSolubleNot specified[5][6][7]
Methyl Ethyl KetoneSolubleNot specified[5][7]
Esters (Polar Aprotic) Ethyl AcetateSolubleNot specified[5][6]
Aromatic Hydrocarbons BenzeneSoluble (slightly soluble in cold benzene)56.2[1][5][6]
StyreneSoluble51.2[6]
Halogenated Hydrocarbons Carbon TetrachlorideSoluble34.5[6]
Aliphatic Hydrocarbons n-HexaneSparingly Soluble4.3[6]
Carboxylic Acids Glacial Acetic AcidEasily SolubleNot specified[5][6][7]

Discussion: The Causality of Solubility Behavior

The principle of "like dissolves like" provides a foundational framework for understanding the data presented above.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The high solubility in these solvents is a direct result of strong and favorable hydrogen bonding. The solvent's -OH groups can interact with both the -OH (as acceptor) and =O (as acceptor) groups of DHBP, while the DHBP's -OH groups (as donors) interact with the solvent's oxygen atoms.[4][8]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents cannot donate hydrogen bonds but are effective acceptors. They readily engage in dipole-dipole interactions with the polar carbonyl and hydroxyl moieties of DHBP, leading to good solubility.

  • Nonpolar Aromatic Solvents (e.g., Benzene): The remarkably high solubility in benzene is driven by favorable London dispersion forces and potential π-π stacking between the aromatic rings of the solvent and the two phenyl rings of the DHBP molecule.[9]

  • Nonpolar Aliphatic Solvents (e.g., n-Hexane): The significantly lower solubility in hexane highlights the importance of specific interactions. The energy required to break the crystal lattice of solid DHBP is not sufficiently compensated by the weak London dispersion forces formed with the aliphatic solvent, resulting in poor solubility.

  • Water: DHBP is practically insoluble in water despite its ability to form hydrogen bonds. The large, nonpolar diaryl ketone portion of the molecule is highly hydrophobic. Forcing this nonpolar section into the highly structured hydrogen-bonded network of water is thermodynamically unfavorable, leading to very low solubility.[9]

Experimental Protocol: Determination of Equilibrium Solubility

To ensure accuracy and reproducibility in research and development, a standardized protocol for determining solubility is essential. The isothermal equilibrium method is a gold standard for this purpose.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Pillar of Trustworthiness: This protocol is a self-validating system. By ensuring an excess of solid solute and allowing sufficient time for equilibrium, the resulting supernatant concentration represents the true thermodynamic solubility limit under the specified conditions.

Materials and Equipment
  • This compound (purity ≥ 99%)

  • HPLC-grade organic solvents

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled orbital shaker or water bath

  • High-speed centrifuge

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • HPLC system with a UV detector and a C18 column, or a UV-Vis Spectrophotometer.[10]

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of screw-capped glass vials. Causality: Using an excess ensures that the solution will become saturated and that a solid phase remains, which is the definition of an equilibrium state.

  • Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

  • Equilibration: Place the sealed vials in the thermostatically controlled shaker set to the target temperature (e.g., 25°C). Agitate the vials for a minimum of 24-48 hours. Causality: This extended period of agitation at a constant temperature is critical to allow the dissolution process to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, remove the vials and immediately centrifuge them at high speed (e.g., 5000 rpm for 15 minutes) while maintaining the temperature. Causality: Centrifugation rapidly separates the excess solid from the saturated liquid phase without altering the equilibrium by temperature fluctuation.

  • Sample Extraction and Dilution: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. Dilute with a suitable solvent to a concentration within the analytical instrument's linear range. Causality: Filtering removes any suspended microcrystals, preventing artificially high results. A known dilution factor is essential for back-calculating the original concentration.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectroscopy method.

    • HPLC Method: A typical method involves a C18 column with a mobile phase of methanol and water (e.g., 75:25 v/v), with UV detection at approximately 290 nm.[11][12]

    • Calibration: Prepare a series of standard solutions of known concentration to create a calibration curve (Peak Area vs. Concentration). The R² value should be >0.999.[10]

  • Calculation: Use the concentration of the diluted sample and the dilution factor to calculate the solubility of this compound in the original solvent, typically expressed in mg/mL or g/100g .

cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Separation & Sampling cluster_analysis Step 4: Analysis A Add excess DHBP to vial B Add known volume of solvent A->B C Agitate in shaker at constant T (24-48 hrs) B->C D Centrifuge to separate solid C->D E Withdraw supernatant D->E F Filter (0.45 µm) E->F G Dilute sample precisely F->G H Quantify via calibrated HPLC/UV-Vis G->H I Calculate Solubility H->I

Caption: Workflow for the isothermal equilibrium solubility method.

Conclusion

The solubility of this compound is a multifaceted characteristic governed by a delicate balance of hydrogen bonding, polarity, and van der Waals forces. Its strong performance in polar and aromatic organic solvents is contrasted by its poor solubility in water and aliphatic hydrocarbons. This behavior is directly predictable from its molecular structure, which combines polar hydroxyl groups with nonpolar aromatic rings. For professionals in research and formulation, a deep understanding of these principles, coupled with rigorous experimental determination as outlined in this guide, is essential for leveraging the full potential of this vital UV absorber.

References

Toxicological profile and safety data of 2,4-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicological Profile and Safety of 2,4-Dihydroxybenzophenone (Benzophenone-1)

Authored by a Senior Application Scientist

Foreword: A Proactive Approach to Chemical Safety

In the landscape of industrial and consumer products, the ultraviolet (UV) filter this compound (BP-1) is ubiquitous.[1] It is a critical component in plastics, coatings, and personal care products, engineered to prevent photodegradation.[1][2] However, its widespread use necessitates a thorough and ongoing evaluation of its toxicological profile to ensure both human and environmental safety. This guide moves beyond a simple recitation of data; it aims to provide a deeper, mechanistic understanding for the professionals at the forefront of research and development. We will explore not just the "what" but the "why" of its biological interactions, grounding our discussion in the principles of toxicology and providing actionable, field-proven insights into its safety assessment.

Chemical and Physical Identity

A foundational understanding of a compound's properties is paramount to interpreting its toxicological and kinetic behavior.

PropertyValueSource
Chemical Name (2,4-dihydroxyphenyl)-phenylmethanone[3]
Synonyms Benzophenone-1 (BP-1), Benzoresorcinol, Uvinul 400[3][4]
CAS Number 131-56-6[5]
Molecular Formula C13H10O3[5]
Molecular Weight 214.22 g/mol [1][5]
Appearance Yellow crystalline powder[4]
Melting Point 144.5-147 °C
Water Solubility Insoluble[4]
LogP 2.964 at 25℃[4]

Toxicological Profile: A Mechanistic Overview

The following sections dissect the toxicological endpoints of BP-1, synthesizing data from a range of in vivo and in vitro studies.

Acute and Subchronic Toxicity

Acute toxicity studies provide a baseline for a substance's intrinsic toxicity with a single high-level exposure. BP-1 demonstrates a low order of acute toxicity via ingestion.[4][6]

  • Oral LD50 (Rat): 8,600 mg/kg.[5][6] Observed effects at this high dose included general depressed activity, reduced food intake, and diarrhea.[5][6]

  • Dermal Toxicity: No data is readily available for an acute dermal LD50.[6]

  • Skin and Eye Irritation: Studies in rabbits indicate no skin irritation after 24 hours of exposure.[6] However, it is classified as causing serious eye irritation.[5][7]

Subchronic studies are critical for identifying target organs and establishing a No-Observed-Adverse-Effect-Level (NOAEL). A 90-day oral study in rats established a NOAEL of 236 mg/kg .[6] At higher doses (0.6 and 1.9 g/kg), effects such as depressed growth and lesions in the liver and kidneys were observed.[3]

EndpointSpeciesValue/ResultObservations
Acute Oral LD50 Rat8,600 mg/kg[5][6]Somnolence, reduced food intake, diarrhea.[6]
Skin Irritation RabbitNon-irritating (24h)[6]---
Eye Irritation RabbitModerate to serious irritant.[5][7]---
90-Day Oral NOAEL Rat236 mg/kg[6]Higher doses led to liver and kidney lesions.[3]
Genotoxicity and Carcinogenicity

The potential for a chemical to induce genetic mutations or cancer is a significant safety concern.

  • Genotoxicity: BP-1 was found to be non-mutagenic in several strains of Salmonella typhimurium (Ames test).[3] This suggests it does not directly cause mutations in bacterial DNA.

  • Carcinogenicity: There is no component of this product present at levels greater than or equal to 0.1% that is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC).[5] However, it is important to distinguish BP-1 from other benzophenones or related compounds. For instance, its parent compound, benzophenone-3, has shown "equivocal evidence of carcinogenic activity" in rats in a National Toxicology Program (NTP) study.[8] The data for BP-1 itself is less definitive.

Endocrine Disruption: The Core Concern

A substantial body of evidence points to the endocrine-disrupting capabilities of BP-1, which represents its most significant toxicological concern.[4][9][10] Endocrine-disrupting chemicals (EDCs) can interfere with the body's hormonal systems, potentially leading to adverse developmental, reproductive, and neurological effects.

BP-1 exhibits both estrogenic (mimicking estrogen) and anti-androgenic (blocking androgens) activity in various in vitro assays.[4][11]

  • Estrogenic Activity: Studies have shown that BP-1 can stimulate the proliferation of human breast cancer cells (MCF-7), a common indicator of estrogenic effects.[3] Its estrogenic toxicity has been reported to be five times that of Bisphenol A (BPA), a well-known EDC.[4][11]

  • Anti-Androgenic Activity: BP-1 has also demonstrated the ability to interfere with androgen receptor signaling.[9]

These activities are significant because they suggest BP-1 could potentially disrupt hormonal balance in exposed individuals. The compound is listed as a potential EDC by The Endocrine Disruption Exchange (TEDX).[9]

Assay TypeFindingImplication
In Vitro Bioassays Exhibits estrogenic and anti-androgenic activity.[4][9]Potential to interfere with hormone signaling pathways.
MCF-7 Cell Proliferation Stimulates proliferation of estrogen-sensitive cells.[3]Confirms estrogen-mimicking properties.
Comparative Toxicity Reported to be 5x more toxic than Bisphenol A (BPA).[4][11]Highlights its relative potency as an endocrine disruptor.

Human Exposure and Metabolism

Understanding how humans are exposed to BP-1 and how the body processes it is key to assessing real-world risk.

Exposure Pathways

Human exposure to BP-1 occurs primarily through:

  • Dermal Contact: Absorption through the skin from personal care products like sunscreens and lotions is a major pathway.[12][13]

  • Ingestion: While less significant, exposure can occur from the leaching of BP-1 from plastic food packaging.[11]

  • Environmental Exposure: BP-1 is detected in various water sources due to incomplete removal by wastewater treatment plants, leading to potential low-level ingestion and aquatic ecosystem exposure.[4][11]

Metabolism

BP-1 is not only used directly in products but is also a significant metabolite of other widely used UV filters, particularly Benzophenone-3 (BP-3, Oxybenzone).[14][15] When BP-3 is absorbed, it can be demethylated by liver enzymes (cytochrome P450s) to form BP-1.[15][16] This metabolic conversion is a critical consideration in risk assessment, as exposure to BP-3 results in internal exposure to BP-1.[17]

The diagram below illustrates the primary routes of human exposure and the metabolic conversion of BP-3 to BP-1.

BP1_Exposure_Metabolism cluster_body Human Body Cosmetics Cosmetics Dermal Absorption Dermal Absorption Cosmetics->Dermal Absorption Plastics Plastics Ingestion Ingestion Plastics->Ingestion Environment Environment Environment->Ingestion Systemic Circulation Systemic Circulation Dermal Absorption->Systemic Circulation Ingestion->Systemic Circulation Metabolism (Liver) Metabolism (Liver) Systemic Circulation->Metabolism (Liver) Metabolism (Liver)->Systemic Circulation BP-1 (from BP-3)

Caption: Exposure pathways and metabolic fate of BP-1.

Experimental Protocols for Safety Assessment

To ensure the trustworthiness of toxicological data, standardized and validated protocols are essential. Below are detailed methodologies for key assessments.

In Vitro Estrogenicity Testing: E-Screen Assay

The Estrogen Screen (E-Screen) assay, which measures the proliferation of MCF-7 human breast cancer cells, is a cornerstone for evaluating xenoestrogenic activity.

Principle: Estrogen receptor (ER)-positive MCF-7 cells proliferate in response to estrogens. A test chemical with estrogenic activity will induce a dose-dependent increase in cell proliferation.

Step-by-Step Methodology:

  • Cell Culture: Maintain MCF-7 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO2 atmosphere.

  • Hormone Deprivation: Prior to the assay, switch cells to a phenol red-free DMEM with charcoal-dextran stripped FBS for 48-72 hours. This removes endogenous estrogens and sensitizes the cells to the test compound.

  • Seeding: Plate the hormone-deprived cells into 96-well plates at a density of ~2 x 10^4 cells/well and allow them to attach for 24 hours.

  • Dosing: Prepare a serial dilution of BP-1 in the assay medium. Replace the medium in the wells with the medium containing various concentrations of BP-1. Include a positive control (17β-estradiol), a negative control (vehicle, e.g., DMSO), and a blank.

  • Incubation: Incubate the plates for 6 days (144 hours), allowing for multiple cell divisions.

  • Quantification of Proliferation:

    • Remove the medium and fix the cells with a solution like 10% trichloroacetic acid (TCA).

    • Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to total cellular protein.

    • Wash away unbound dye and solubilize the bound dye with a Tris-base solution.

    • Measure the absorbance at ~510 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the compound concentration. Calculate the Proliferative Effect (PE), which is the ratio of the highest cell number achieved with the test compound to the cell number in the vehicle control.

The following diagram outlines the workflow for this self-validating protocol.

EScreen_Workflow start_end start_end process process decision decision data data A Start: Maintain MCF-7 Cells B Hormone Deprivation (Charcoal-Stripped Serum) A->B C Seed Cells in 96-Well Plates B->C D Add BP-1 Serial Dilutions (+/- Controls) C->D E Incubate for 6 Days D->E F Fix and Stain Cells (SRB) E->F G Measure Absorbance F->G H Analyze Data (Dose-Response Curve) G->H I End: Determine Estrogenic Potential H->I

Caption: Workflow for the in vitro E-Screen Assay.

Conclusion and Forward-Looking Remarks

This compound (BP-1) possesses a low level of acute and subchronic systemic toxicity. The primary toxicological concern is its well-documented activity as an endocrine disruptor, specifically its estrogenic and anti-androgenic properties.[4][9] Its role as a metabolite of other common UV filters like BP-3 complicates exposure assessment and underscores the need to consider metabolic fate in safety evaluations.

For professionals in research and drug development, the data mandates a cautious approach. While BP-1 is effective as a UV absorber, the potential for endocrine disruption, particularly with chronic dermal exposure from cosmetics, warrants continued investigation and the exploration of alternative UV filters with cleaner toxicological profiles. Future research should focus on long-term, low-dose exposure studies to better characterize the risk to human populations and sensitive ecosystems.

References

An In-Depth Technical Guide to the Endocrine-Disrupting Potential of 2,4-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unmasking a Ubiquitous Endocrine Disruptor

2,4-Dihydroxybenzophenone (BP-1), a benzophenone-type ultraviolet (UV) filter, is a compound of increasing scientific and regulatory interest.[1][2][3] Its primary application lies in the protection of industrial and consumer products from photodegradation, leading to its incorporation into a wide array of materials, from plastics and textiles to personal care products.[4] However, the very properties that make BP-1 an effective UV stabilizer also contribute to its potential to interfere with the endocrine systems of both wildlife and humans. This guide provides a technical overview of the endocrine-disrupting potential of this compound, with a focus on its interactions with estrogen and androgen signaling pathways. We will delve into the mechanistic underpinnings of its activity, present detailed protocols for its in vitro assessment, and provide a framework for the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of environmental contaminants and the development of safer alternatives.

Section 1: The Dichotomous Nature of this compound's Endocrine Activity

The endocrine-disrupting capacity of this compound is primarily characterized by its dual action as an estrogen receptor (ER) agonist and an androgen receptor (AR) antagonist. This means it can mimic the effects of the primary female sex hormone, estradiol, while simultaneously blocking the action of male sex hormones like testosterone and dihydrotestosterone (DHT).

Estrogenic Activity: Mimicking the Endogenous Ligand

This compound has been demonstrated to bind to the estrogen receptor, initiating a signaling cascade that is normally triggered by estradiol.[1][2][3] This agonistic activity is a key component of its endocrine-disrupting profile.

The binding of BP-1 to the estrogen receptor, a nuclear hormone receptor, initiates a series of molecular events culminating in the altered expression of estrogen-responsive genes.

Estrogen_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BP1 This compound (BP-1) ER_HSP Inactive ER-HSP Complex BP1->ER_HSP ER Estrogen Receptor (ER) ER_dimer ER Dimerization ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSP) ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binds to ERE Transcription Transcription of Target Genes ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein

Estrogen Receptor Agonism Pathway of BP-1
Anti-Androgenic Activity: Blocking the Male Hormone Signal

In addition to its estrogenic effects, this compound can act as an antagonist to the androgen receptor.[1][2][3] This means it can bind to the AR but fails to activate it, thereby preventing endogenous androgens like DHT from binding and initiating their biological effects.

By competitively inhibiting the binding of androgens to the AR, BP-1 disrupts the normal signaling pathway responsible for the development and maintenance of male characteristics.

Androgen_Pathway BP1 This compound (BP-1) AR Androgen Receptor (AR) BP1->AR Competitively Binds DHT Dihydrotestosterone (DHT) DHT->AR Binds AR_inactive Inactive AR AR_BP1 Inactive AR-BP1 Complex AR->AR_BP1 AR_DHT Active AR-DHT Complex ARE Androgen Response Element (ARE) on DNA AR_DHT->ARE Translocates & Binds to ARE AR_BP1->ARE Translocates but Fails to Activate No_Transcription No Transcription of Target Genes ARE->No_Transcription

Androgen Receptor Antagonism Pathway of BP-1

Section 2: Quantitative Assessment of Endocrine-Disrupting Potential

The endocrine-disrupting activity of this compound can be quantified through a series of in vitro assays. These assays provide crucial data on the compound's binding affinity for nuclear receptors and its ability to induce or inhibit gene transcription.

Estrogenic Potency of this compound

The estrogenic potency of BP-1 has been determined through competitive binding assays, which measure its ability to displace radiolabeled estradiol from the estrogen receptor.

ParameterValueReference CompoundReference
IC50 2.1 x 10-6 MEstradiol (IC50 = 2.0 x 10-9 M)Blair et al., 2000
Relative Binding Affinity (RBA) 0.009%Estradiol (RBA = 100%)Blair et al., 2000
Anti-Androgenic Potency of Benzophenone Derivatives
CompoundRelative Anti-Androgenic ActivityReference
2,4,4'-TrihydroxybenzophenoneStrongestSuzuki et al., 2005
2,2',4,4'-TetrahydroxybenzophenoneStrongSuzuki et al., 2005
This compound (BP-1) Moderate Molina-Molina et al., 2008
Benzophenone-3WeakMolina-Molina et al., 2008

Section 3: Methodologies for In Vitro Assessment

A tiered approach employing a battery of in vitro assays is essential for a comprehensive evaluation of a compound's endocrine-disrupting potential. The following protocols are foundational for assessing the estrogenic and anti-androgenic activities of this compound.

Estrogen Receptor Competitive Binding Assay (Rat Uterine Cytosol)

This assay directly measures the affinity of a test compound for the estrogen receptor by quantifying its ability to compete with a radiolabeled ligand.

ER_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_cytosol Prepare Rat Uterine Cytosol incubation Incubate Cytosol, [3H]-E2, and BP-1 (or control) overnight at 4°C prep_cytosol->incubation prep_ligand Prepare Radiolabeled Estradiol ([3H]-E2) prep_ligand->incubation prep_compound Prepare Serial Dilutions of BP-1 prep_compound->incubation separation Separate Bound from Free [3H]-E2 using Hydroxylapatite (HAP) Slurry incubation->separation quantification Quantify Bound [3H]-E2 via Scintillation Counting separation->quantification analysis Calculate IC50 and RBA quantification->analysis

Workflow for ER Competitive Binding Assay
  • Preparation of Rat Uterine Cytosol:

    • Uteri from ovariectomized Sprague-Dawley rats are homogenized in an ice-cold TEDG buffer (Tris, EDTA, DTT, glycerol).[5][6]

    • The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosolic fraction containing the estrogen receptors.[5][6]

    • Rationale: The use of uterine tissue from ovariectomized rats ensures a high concentration of unoccupied estrogen receptors. The multi-step centrifugation process isolates the cytosolic fraction where the soluble ER resides.

  • Competitive Binding Reaction:

    • A constant amount of rat uterine cytosol and radiolabeled [³H]-estradiol are incubated with varying concentrations of this compound (or a reference compound) in assay tubes.[5][6]

    • Control tubes include total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).[5][6]

    • The mixture is incubated overnight at 4°C to reach equilibrium.[5][6]

    • Rationale: The competitive binding format allows for the determination of the test compound's affinity relative to the natural ligand. The overnight incubation ensures that the binding reaction reaches equilibrium.

  • Separation of Bound and Free Ligand:

    • A hydroxylapatite (HAP) slurry is added to each tube to bind the receptor-ligand complexes.[6]

    • The tubes are centrifuged, and the supernatant containing the unbound radioligand is discarded.[6]

    • Rationale: HAP has a high affinity for proteins, including the estrogen receptor, allowing for the efficient separation of the receptor-bound radioligand from the free radioligand in the solution.

  • Quantification and Data Analysis:

    • A scintillation cocktail is added to the HAP pellet, and the amount of bound [³H]-estradiol is quantified using a scintillation counter.[5][6]

    • The data are plotted as the percentage of specific binding versus the log of the competitor concentration to generate a dose-response curve.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

    • The Relative Binding Affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

    • Rationale: Scintillation counting provides a highly sensitive method for quantifying the low levels of radioactivity. The IC50 and RBA are standard metrics for comparing the binding affinities of different compounds.

Estrogen Receptor Transactivation Assay (OECD 455)

This reporter gene assay measures the ability of a chemical to bind to and activate the human estrogen receptor α, leading to the expression of a reporter gene (e.g., luciferase).

  • Cell Culture and Plating:

    • A stable cell line expressing the human estrogen receptor α and an estrogen-responsive reporter gene construct (e.g., HeLa-9903) is cultured in appropriate media.

    • Cells are plated in 96-well plates and allowed to attach overnight.

    • Rationale: The use of a stable cell line provides a consistent and reproducible biological system for assessing transactivation.

  • Chemical Exposure:

    • The cell culture medium is replaced with a medium containing various concentrations of this compound or control substances (e.g., 17β-estradiol as a positive control, a solvent as a negative control).

    • The cells are incubated with the test compound for a defined period (e.g., 24 hours).

    • Rationale: A range of concentrations is tested to generate a dose-response curve and determine the potency and efficacy of the test compound.

  • Luciferase Assay:

    • The cells are lysed to release the cellular contents, including the luciferase enzyme.

    • A luciferase substrate is added to the cell lysate.

    • The light produced by the enzymatic reaction is measured using a luminometer.

    • Rationale: The amount of light produced is directly proportional to the amount of luciferase enzyme, which in turn reflects the level of estrogen receptor activation.

  • Data Analysis:

    • The results are expressed as a fold induction over the solvent control.

    • The EC50 value (the concentration of the test compound that produces 50% of the maximal response) is determined.

    • Rationale: The EC50 is a key parameter for quantifying the potency of an estrogen receptor agonist.

Androgen Receptor Antagonism Reporter Gene Assay

This assay assesses the ability of a test compound to inhibit the transcriptional activity of the androgen receptor induced by a known androgen.

  • Cell Culture and Transfection (if necessary):

    • A suitable cell line (e.g., MDA-kb2, which endogenously expresses the androgen receptor and contains an androgen-responsive reporter construct) is used. Alternatively, cells can be transiently transfected with an AR expression vector and an ARE-reporter plasmid.

    • Cells are plated in 96-well plates.

    • Rationale: The choice of cell line depends on the specific research question. Stable cell lines offer convenience, while transient transfection allows for greater flexibility in assay design.

  • Chemical Exposure:

    • Cells are co-treated with a fixed concentration of a known androgen receptor agonist (e.g., dihydrotestosterone, DHT) and varying concentrations of this compound.

    • Control wells include cells treated with DHT alone (positive control), the solvent alone (negative control), and a known AR antagonist (e.g., flutamide).

    • The cells are incubated for a specified period (e.g., 24 hours).

    • Rationale: Co-treatment with an agonist is necessary to induce a baseline level of AR activity that can then be inhibited by the test compound.

  • Reporter Gene Assay and Data Analysis:

    • The activity of the reporter gene (e.g., luciferase) is measured as described in the ER transactivation assay.

    • The results are expressed as a percentage of the response induced by DHT alone.

    • The IC50 value for the inhibition of DHT-induced activity is calculated.

    • Rationale: The IC50 value provides a quantitative measure of the anti-androgenic potency of the test compound.

Section 4: Toxicokinetics and Metabolism: The Broader Picture

The endocrine-disrupting potential of this compound in vivo is influenced by its absorption, distribution, metabolism, and excretion (ADME).[7][8][9] While specific ADME data for BP-1 is limited, studies on related benzophenones provide valuable insights. For instance, 2-hydroxy-4-methoxybenzophenone (BP-3) can be metabolized to this compound (BP-1) in rats.[7][8] This indicates that exposure to other benzophenones can lead to the formation of BP-1 as a more estrogenic metabolite. The metabolites of BP-1 may also possess endocrine activity, contributing to the overall toxicological profile.

Conclusion: A Call for Continued Scrutiny and Safer Design

The evidence presented in this guide clearly demonstrates that this compound possesses significant endocrine-disrupting potential, acting as both an estrogen receptor agonist and an androgen receptor antagonist. The in vitro methodologies detailed herein provide a robust framework for the continued assessment of BP-1 and other potential endocrine disruptors. For researchers and professionals in drug development and chemical safety, a thorough understanding of these mechanisms and testing strategies is paramount. The ultimate goal is to leverage this knowledge to inform risk assessment, guide regulatory decisions, and drive the innovation of safer and more sustainable alternatives that do not compromise endocrine health.

References

An In-depth Technical Guide on the Biochemical Functions of 2,4-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dihydroxybenzophenone (DHBP), also known as Benzophenone-1 (BP-1), is a benzophenone derivative widely utilized for its ultraviolet (UV) absorbing properties.[1][2][3] Its primary application is as a UV filter in sunscreens, personal care products, and as a photostabilizer in plastics to prevent photodegradation.[1][3] Beyond its industrial utility, DHBP exhibits a range of biochemical functions, from its intended role in photoprotection to unintended interactions with cellular systems, including endocrine disruption and modulation of inflammatory pathways. This guide provides a comprehensive technical overview of the core biochemical functions of DHBP, intended for researchers, scientists, and drug development professionals.

Primary Biochemical Function: UV Absorption and Photochemistry

The principal function of DHBP is the absorption of UV radiation, which protects materials and skin from photodamage.[2] The mechanism involves the excitation of electrons to higher energy states upon absorption of UV photons. The absorbed energy is then dissipated as heat through a process of tautomerization, preventing the UV radiation from reaching and damaging other molecules.

However, the photochemistry of DHBP is complex. Under UV irradiation in aqueous environments, DHBP can undergo photodegradation.[4] This process can be self-accelerated, where the degradation products themselves are photoactive and can generate reactive oxygen species (ROS) like singlet oxygen.[4] This raises concerns about potential phototoxicity, where the breakdown products could cause more harm than the parent compound.

Interaction with Cellular Systems: Endocrine Disruption

A significant area of research into the biochemical functions of DHBP revolves around its activity as an endocrine-disrupting chemical (EDC).[1][5] EDCs are exogenous substances that interfere with the body's hormonal systems.[5]

Estrogenic and Anti-Androgenic Activity

DHBP has been shown to possess estrogenic activity, meaning it can mimic the effects of estrogen in the body.[2][6] This is primarily mediated through its interaction with estrogen receptors (ERα and ERβ).[7] The binding of DHBP to these receptors can trigger downstream signaling pathways normally activated by estradiol, potentially leading to disruptions in reproductive health and development.

Furthermore, DHBP and its chlorinated byproducts have demonstrated anti-androgenic activity.[8] They can act as antagonists to the androgen receptor (AR), inhibiting the action of androgens like testosterone. In cell-based assays, these compounds have been shown to downregulate the expression of androgen-regulated genes.[8]

Thyroid Hormone Disruption

Emerging evidence suggests that benzophenones can also interfere with the thyroid hormone axis.[9] Specifically, a related compound, 2,2',4,4'-tetrahydroxybenzophenone (BP2), has been shown to act as a thyroid antagonist, affecting the expression of steroidogenic enzyme genes in testicular Leydig cells.[9] This highlights a potential mechanism by which DHBP could impact metabolic regulation and development.

Modulation of Inflammatory and Cellular Signaling Pathways

Recent studies have uncovered novel biochemical functions of DHBP and its isomers in modulating cellular signaling pathways unrelated to its endocrine-disrupting properties.

Anti-Inflammatory Effects

A derivative, 2,4'-dihydroxybenzophenone (DHP), has shown promising anti-inflammatory properties.[10][11] It has been found to inhibit the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) signaling pathway, which is a key initiator of the inflammatory response to bacterial lipopolysaccharide (LPS).[10][11] By blocking this pathway, DHP reduces the production of pro-inflammatory mediators and mitochondrial ROS.[10][11]

Osteogenic Activity

Interestingly, 2,4'-DHP has also been identified as a potential osteoanabolic agent, promoting bone formation.[12] It stimulates osteoblast differentiation and activation by modulating the β-catenin signaling pathway, a critical pathway in bone development.[12]

Metabolism and Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of DHBP is crucial for assessing its biological impact. DHBP can be absorbed through the skin, which is a primary route of exposure from personal care products.[1]

In the body, DHBP undergoes both Phase I and Phase II metabolism.[6] Phase I reactions, primarily carried out by cytochrome P450 (CYP) enzymes, involve hydroxylation and demethylation.[13][14] For instance, the related compound benzophenone-3 is metabolized to DHBP (BP-1) via demethylation.[14][15] Phase II reactions involve conjugation with glucuronic acid or sulfate to increase water solubility and facilitate excretion in the urine.[6][16] It's important to note that some metabolites of benzophenones can also be biologically active, and in some cases, genotoxic.[13]

Toxicological Profile

The toxicological profile of DHBP is multifaceted. While it has low acute toxicity, concerns exist regarding its long-term effects due to chronic exposure.

  • Hepatoprotective Effects : Paradoxically, at certain doses, DHBP has demonstrated protective effects against acetaminophen-induced liver injury in mice, an effect linked to its antioxidant activity.[1]

  • Genotoxicity : There is evidence that benzophenone and its metabolites can be bioactivated by human cytochrome P450 enzymes to form genotoxic compounds.[13] The Scientific Committee on Consumer Safety (SCCS) has raised concerns about the genotoxicity of Benzophenone-1.[2]

  • Binding to Glyoxalase 1 : Benzophenone and its analogs have been found to bind to human glyoxalase 1 (GLO1), an enzyme implicated in multidrug resistance in cancer.[17] While this binding does not significantly affect the enzyme's catalytic activity, it highlights a potential off-target interaction that could have implications for drug development and proteomics studies.[17]

Experimental Protocols for Studying DHBP

To investigate the biochemical functions of DHBP, a variety of in vitro and in vivo assays are employed.

In Vitro Assays
  • Receptor Binding Assays : These assays are used to determine the affinity of DHBP for nuclear receptors like the estrogen and androgen receptors. A common format is a competitive binding assay where radiolabeled ligand competes with DHBP for binding to the receptor.

  • Reporter Gene Assays : These are crucial for determining the functional consequence of receptor binding. Cells are transfected with a plasmid containing a hormone response element linked to a reporter gene (e.g., luciferase). An increase or decrease in reporter gene activity in the presence of DHBP indicates agonistic or antagonistic activity, respectively.

  • Cell Viability Assays (e.g., MTT Assay) : Used to determine the cytotoxic effects of DHBP on different cell lines.[11]

  • Enzyme Inhibition Assays : To study the effect of DHBP on specific enzymes, such as 17β-hydroxysteroid dehydrogenase type 3 or cytochrome P450s, kinetic analyses are performed to determine inhibitory constants (Ki or IC50 values).[18]

Experimental Workflow: Yeast Two-Hybrid Assay for Anti-Androgenic Activity

This assay is a powerful tool to screen for compounds that disrupt the interaction between the androgen receptor (AR) and its coactivators.

Principle: The assay utilizes genetically engineered yeast strains. The AR ligand-binding domain (LBD) is fused to a DNA-binding domain (DBD), and a coactivator protein is fused to an activation domain (AD). When an androgen agonist is present, the AR-LBD binds to the coactivator, bringing the DBD and AD into proximity, which drives the expression of a reporter gene (e.g., lacZ, leading to blue colonies, or HIS3, allowing growth on a histidine-deficient medium). An anti-androgen will disrupt this interaction, preventing reporter gene expression.

Step-by-Step Methodology:

  • Yeast Strain Preparation: Transform yeast with plasmids encoding the AR-LBD-DBD and coactivator-AD fusions.

  • Culture Preparation: Grow the transformed yeast in a selective medium.

  • Compound Exposure: In a 96-well plate, expose the yeast to a standard androgen agonist (e.g., dihydrotestosterone) and varying concentrations of DHBP. Include appropriate controls (agonist alone, vehicle control).

  • Incubation: Incubate the plates for a set period to allow for protein interaction and reporter gene expression.

  • Detection:

    • For a lacZ reporter, add a substrate like X-gal and quantify the blue color development using a plate reader.

    • For a HIS3 reporter, plate the yeast on a medium lacking histidine and quantify cell growth.

  • Data Analysis: Calculate the EC50 value, which is the concentration of DHBP that causes a 50% reduction in the agonist-induced reporter signal.[8]

Data Summary

Table 1: Anti-inflammatory Activity of 2,4'-Dihydroxybenzophenone (DHP) in LPS-stimulated RAW 264.7 Macrophages [10][11]

ParameterLPS Control6.25 µM DHP12.5 µM DHP25 µM DHP
NO Production (µM)16.6 ± 0.413.1 ± 0.310.8 ± 0.49.7 ± 0.1
IL-12 Release (pg/mL)1261.3 ± 13.81072.4 ± 12.51022.7 ± 5.6878.4 ± 15.1

Table 2: Anti-androgenic Activity of BP-1 and its Chlorinated Byproducts [8]

CompoundYeast Two-Hybrid Assay (EC50, µM)
Benzophenone-1 (BP-1)12.89
Monochlorinated BP-1 (P1)6.13
Dichlorinated BP-1 (P2)9.30

Visualizations

Signaling Pathway: DHBP as an Endocrine Disruptor

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHBP DHBP ER Estrogen Receptor (ER) DHBP->ER DHBP_ER DHBP-ER Complex ER->DHBP_ER Binding HSP HSP90 ER_HSP ER-HSP Complex ER_HSP->ER Dissociation DHBP_ER_dimer DHBP-ER Dimer DHBP_ER->DHBP_ER_dimer Dimerization DHBP_ER->DHBP_ER_dimer ERE Estrogen Response Element (ERE) Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Response Altered Cellular Response Protein->Response DHBP_ER_dimer->ERE Binding

Caption: DHBP crosses the cell membrane and binds to the estrogen receptor, causing HSP90 dissociation, dimerization, and nuclear translocation, leading to altered gene expression.

Experimental Workflow: In Vitro Metabolism Study

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare liver microsomes (human or rat) prep2 Prepare reaction mixture: - Microsomes - NADPH regenerating system - Buffer prep1->prep2 react1 Add DHBP to reaction mixture prep2->react1 react2 Incubate at 37°C react1->react2 analysis1 Stop reaction (e.g., with acetonitrile) react2->analysis1 analysis2 Centrifuge to remove protein analysis1->analysis2 analysis3 Analyze supernatant by LC-MS/MS analysis2->analysis3 analysis4 Identify and quantify metabolites analysis3->analysis4

Caption: Workflow for assessing the metabolism of DHBP using liver microsomes and LC-MS/MS analysis.

Conclusion and Future Research Directions

This compound is a biochemically active molecule with functions that extend far beyond its primary role as a UV absorber. While its endocrine-disrupting properties, particularly its estrogenic and anti-androgenic effects, are of significant toxicological concern, emerging research into its anti-inflammatory and osteogenic activities suggests potential therapeutic applications for its derivatives. Future research should focus on elucidating the precise molecular mechanisms underlying these diverse effects, conducting comprehensive toxicological assessments of DHBP and its metabolites, and exploring the structure-activity relationships of its derivatives to develop safer and more effective compounds for both industrial and pharmaceutical applications.

References

An In-Depth Technical Guide to the Anti-inflammatory Potential of 2,4'-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4'-Dihydroxybenzophenone (DHP), a benzophenone derivative found naturally in Garcinia xanthochymus, has recently emerged as a compound of significant interest for its therapeutic potential beyond its traditional use as a UV-protecting agent.[1][2][3] While the broader class of benzophenones has been investigated for various biological activities, dedicated research into the specific anti-inflammatory properties of DHP has been limited until now.[1][2] This technical guide synthesizes the latest research findings, providing an in-depth analysis of the molecular mechanisms underpinning DHP's anti-inflammatory effects. We will explore its role as a potent inhibitor of the Toll-like Receptor 4 (TLR4) signaling pathway, a key mediator of innate immunity and inflammatory responses. Furthermore, this guide details its capacity to mitigate mitochondrial reactive oxygen species (mtROS) production, linking its anti-inflammatory action to the modulation of oxidative stress. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical, field-proven protocols to investigate DHP and related compounds as potential novel anti-inflammatory therapeutics.

Section 1: Introduction to 2,4'-Dihydroxybenzophenone (DHP)

Chemical Profile and Established Applications

2,4'-Dihydroxybenzophenone, also known as Benzophenone-1 in the cosmetics industry, is an organic compound characterized by a benzophenone core with two hydroxyl groups at the 2 and 4' positions.[4] Its primary and most well-documented application is as a UV filter in sunscreens and other personal care products, where it absorbs and dissipates harmful UV radiation.[1][2] However, like many phenolic compounds, its structure suggests the potential for broader biological activities, including antioxidant and modulatory effects on cellular signaling pathways.[1][2] While some benzophenone derivatives have raised concerns about potential endocrine-disrupting effects, recent studies have pivoted to explore their therapeutic benefits, including anti-inflammatory, anti-osteoporotic, and anticancer activities.[5][6][7]

Rationale for Investigating Anti-inflammatory Properties

The impetus for investigating DHP as an anti-inflammatory agent stems from several key observations:

  • Structural Analogy: The phenolic rings in DHP are common motifs in many known natural and synthetic anti-inflammatory compounds.

  • Antioxidant Potential: Phenolic hydroxyl groups are excellent hydrogen donors, suggesting an intrinsic capacity to scavenge reactive oxygen species (ROS), which are key drivers of inflammatory damage.[1][2]

  • Emerging Direct Evidence: A pivotal study has demonstrated that DHP can directly alleviate lipopolysaccharide (LPS)-induced inflammation both in vitro in macrophage cell lines and in vivo in zebrafish models.[1][2] This research provides a strong foundation for the mechanisms and protocols detailed in this guide.

Section 2: The Inflammatory Cascade and DHP's Molecular Targets

Inflammation is a complex biological response initiated by harmful stimuli, such as pathogens or damaged cells. A key initiating pathway in response to gram-negative bacteria is the activation of Toll-like Receptor 4 (TLR4) by its ligand, lipopolysaccharide (LPS).[1][2] This event triggers a cascade that leads to the production of pro-inflammatory mediators.

The TLR4/MD2/NF-κB Signaling Axis

The TLR4 signaling pathway is a cornerstone of the innate immune response. The activation sequence, and DHP's points of intervention, are as follows:

  • LPS Recognition: LPS binds to the myeloid differentiation factor 2 (MD2), forming a complex with TLR4. This induces the dimerization of the TLR4/MD2 complex.[1][2]

  • Signal Transduction: The activated receptor complex recruits intracellular adaptor proteins, primarily Myeloid Differentiation Primary Response 88 (MyD88).[1][2]

  • Kinase Activation: MyD88 recruits and activates IL-1 receptor-associated protein kinase-4 (IRAK4), which becomes phosphorylated.[1][2]

  • NF-κB Activation: The signal culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein (IκB). The upstream signaling leads to the phosphorylation and degradation of IκB, allowing the p65 and p50 subunits of NF-κB to translocate into the nucleus.[1][3][8]

  • Gene Transcription: In the nucleus, NF-κB binds to the promoters of pro-inflammatory genes, driving the expression of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), as well as enzymes like inducible nitric oxide synthase (iNOS).[1][2][9]

Recent groundbreaking research has shown that DHP directly interferes with this pathway at its very inception. Molecular docking and simulation studies reveal that DHP occupies the hydrophobic pocket of MD2, thereby blocking the binding of LPS and preventing the dimerization of the TLR4/MD2 complex .[1][2] This upstream inhibition is a highly efficient mechanism, as it prevents the entire downstream signaling cascade from being initiated. Experimental evidence confirms that DHP treatment leads to a dose-dependent decrease in MyD88 expression, IRAK4 phosphorylation, and the nuclear translocation of NF-κB p65/p50 subunits.[1][2]

TLR4_NFkB_Pathway_DHP_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS MD2 MD2 LPS->MD2 Binds DHP 2,4'-Dihydroxy- benzophenone (DHP) DHP->MD2 Inhibits Binding MyD88 MyD88 DHP->MyD88 p_IRAK4 p-IRAK4 DHP->p_IRAK4 NFkB_nuc NF-κB (p65/p50) DHP->NFkB_nuc TLR4 TLR4 TLR4->MyD88 Recruits MD2->TLR4 Complexes IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK4->p_IRAK4 Phosphorylation IkB IκB p_IRAK4->IkB Leads to Degradation NFkB_IkB IκB-NF-κB (Inactive) IkB->NFkB_IkB NFkB_complex NF-κB (p65/p50) NFkB_complex->NFkB_IkB NFkB_IkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-12, iNOS) DNA->Genes Transcription

Caption: DHP inhibits the TLR4/NF-κB pathway at multiple points.

Modulation of Mitochondrial Reactive Oxygen Species (mtROS)

Inflammatory stimuli like LPS not only activate immune signaling but also induce cellular stress, leading to the overproduction of mitochondrial reactive oxygen species (mtROS).[1][2] This excessive ROS contributes to cellular damage and amplifies the inflammatory response. DHP has been shown to be a potent suppressor of mtROS production during LPS-induced inflammation.[1][2] This effect is achieved by stabilizing the mitochondrial membrane potential, thus preventing mitochondrial dysfunction.[1][2] This dual action—directly inhibiting the primary inflammatory signal and mitigating its secondary oxidative stress—makes DHP a particularly compelling therapeutic candidate.

Section 3: Experimental Protocols for Assessing Anti-inflammatory Activity

To rigorously evaluate the anti-inflammatory properties of DHP or related compounds, a multi-step experimental approach is required. The following protocols are standard, validated methods in the field.

Experimental Workflow Overview

The logical flow of investigation begins with a robust in vitro cell-based model to screen for activity and elucidate the mechanism, followed by confirmation in a whole-organism in vivo model.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Endpoint Assays cluster_invivo In Vivo Validation (Optional) start Start: Compound Synthesis & Characterization cell_culture 1. Cell Culture (RAW 264.7 Macrophages) start->cell_culture viability 2. Cytotoxicity Assay (MTT / CCK-8) Determine non-toxic dose range cell_culture->viability lps_stim 3. LPS Stimulation Induce inflammatory response viability->lps_stim griess 4a. Nitric Oxide (NO) Measurement (Griess Assay) lps_stim->griess elisa 4b. Cytokine Quantification (ELISA for TNF-α, IL-12) lps_stim->elisa wb 4c. Protein Expression (Western Blot for p-p65, MyD88) lps_stim->wb interpretation Data Analysis & Mechanism Hypothesis griess->interpretation elisa->interpretation wb->interpretation zebrafish Zebrafish Endotoxemia Model (LPS Microinjection) interpretation->zebrafish endpoints_vivo Measure Survival, Morphology, & Macrophage Recruitment zebrafish->endpoints_vivo conclusion Conclusion: Compound Efficacy Established endpoints_vivo->conclusion

Caption: A logical workflow for investigating anti-inflammatory compounds.

Protocol: In Vitro Inflammation Model using RAW 264.7 Macrophages

Rationale: The murine macrophage cell line RAW 264.7 is an excellent model for studying inflammation. These cells express TLR4 and respond robustly to LPS, producing a predictable and quantifiable inflammatory response, including the release of nitric oxide (NO) and pro-inflammatory cytokines.[9][10]

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells in appropriate plates (e.g., 24-well or 96-well plates) at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.[1]

  • Compound Treatment & LPS Stimulation:

    • Prepare stock solutions of DHP in DMSO and dilute to final concentrations (e.g., 0–25 µM) in cell culture medium.[1][2] Note: Ensure the final DMSO concentration is non-toxic, typically <0.1%.

    • Pre-treat the adhered cells with varying concentrations of DHP for 2 hours.

    • Induce inflammation by adding LPS to a final concentration of 500 ng/mL.[1][2] Include a vehicle control (no DHP, with LPS) and a negative control (no DHP, no LPS).

    • Incubate for 24 hours.[1][2]

Protocol: Measurement of Nitric Oxide (Griess Assay)

Rationale: iNOS, expressed in response to LPS, produces large amounts of nitric oxide (NO), a key inflammatory mediator. NO is unstable and quickly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess assay is a simple, colorimetric method to quantify nitrite concentration, serving as a reliable proxy for NO production.[10][11][12]

Methodology:

  • Sample Collection: After the 24-hour incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of supernatant.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Note: Some commercial kits provide a single combined reagent.[13]

    • Incubate at room temperature for 10-15 minutes, protected from light.[13]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[14]

  • Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol: Quantification of Pro-inflammatory Cytokines (ELISA)

Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of secreted proteins, such as TNF-α and IL-12, in the cell culture supernatant.[1][15]

Methodology:

  • Sample Collection: Collect cell culture supernatants as described for the Griess assay. Centrifuge to remove any cellular debris.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α or IL-12).[1]

    • The general principle involves coating a 96-well plate with a capture antibody specific to the target cytokine.

    • Samples and standards are added, and the cytokine binds to the antibody.

    • A second, detection antibody (often conjugated to an enzyme like HRP) is added, which binds to the captured cytokine, forming a "sandwich."

    • A substrate is added, which is converted by the enzyme into a colored product.

  • Measurement & Quantification: Measure the absorbance at the appropriate wavelength. Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Protocol: Analysis of NF-κB Activation (Western Blot)

Rationale: To confirm that DHP inhibits the NF-κB pathway, Western blotting can be used to measure the levels of key signaling proteins. A critical indicator of NF-κB activation is the phosphorylation of the p65 subunit (at Ser536) and its translocation to the nucleus.[8][16]

Methodology:

  • Cell Lysis: After a shorter LPS stimulation (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). For translocation studies, perform nuclear and cytoplasmic fractionation.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[18]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.[18]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p65 (Ser536).[16]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phospho-p65 signal to a loading control (e.g., total p65 or β-actin) to determine the relative change in activation.[17]

Section 4: Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for robust interpretation.

Representative Data Summary

The following table illustrates how data from the described experiments could be summarized. Values are hypothetical and for illustrative purposes only.

Treatment GroupNO Production (% of LPS Control)TNF-α Release (pg/mL)Relative p-p65 Expression (Fold Change vs. Control)
Control (No LPS)2.5 ± 0.8%15.2 ± 4.51.0
LPS (500 ng/mL)100%2450.8 ± 150.28.5 ± 1.1
LPS + DHP (5 µM)65.3 ± 5.1%1567.3 ± 98.75.1 ± 0.7
LPS + DHP (10 µM)41.8 ± 3.9%988.1 ± 75.42.8 ± 0.4
LPS + DHP (25 µM)18.2 ± 2.5%312.5 ± 40.11.3 ± 0.2

Interpretation: The hypothetical data shows that DHP dose-dependently inhibits LPS-induced NO production, TNF-α release, and p65 phosphorylation. This strongly supports the hypothesis that DHP exerts its anti-inflammatory effects by suppressing the TLR4/NF-κB signaling pathway.

Section 5: Conclusion and Future Directions

The evidence strongly indicates that 2,4'-Dihydroxybenzophenone is a promising anti-inflammatory agent with a well-defined mechanism of action. Its ability to inhibit the TLR4/MD2 complex and reduce associated mitochondrial oxidative stress presents a dual-pronged approach to mitigating inflammatory responses.[1][2]

Future research should focus on:

  • In Vivo Efficacy: Expanding on the zebrafish model to evaluate DHP in rodent models of inflammatory diseases (e.g., sepsis, arthritis, or inflammatory bowel disease).

  • Pharmacokinetics and Safety: Determining the bioavailability, metabolic fate, and comprehensive toxicological profile of DHP to establish a therapeutic window.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing DHP analogs to optimize potency and reduce any potential off-target effects, leading to the development of novel, highly effective anti-inflammatory drug candidates.[19][20]

This guide provides the foundational knowledge and practical methodologies for scientists to further explore the therapeutic potential of this intriguing compound.

References

An In-Depth Technical Guide on Mass Spectrometry-Based Proteomics for Biomarker Discovery in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies and applications of mass spectrometry (MS)-based proteomics in the critical field of biomarker discovery for drug development. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology to enhance their research and development pipelines.

Introduction: The Imperative for Robust Biomarkers in Drug Development

The journey of a drug from initial discovery to clinical application is a long, arduous, and expensive process. A significant contributor to the high attrition rates in drug development is the lack of reliable biomarkers to guide decision-making. Biomarkers, defined as objectively measured characteristics that indicate normal biological processes, pathogenic processes, or pharmacological responses to a therapeutic intervention, are crucial for every stage of this pipeline.[1] They aid in target identification and validation, patient stratification, monitoring of drug efficacy and toxicity, and serve as surrogate endpoints in clinical trials.[2][3]

Mass spectrometry-based proteomics has emerged as a cornerstone technology for the discovery and validation of protein biomarkers.[4][5] Its ability to identify and quantify thousands of proteins in complex biological samples with high accuracy and specificity provides an unparalleled window into the molecular underpinnings of disease and drug action.[6] This guide will delve into the technical intricacies of MS-based proteomics, from foundational principles to advanced applications, providing a roadmap for its successful implementation in your research.

Foundational Principles of Mass Spectrometry-Based Proteomics

At its core, a mass spectrometer measures the mass-to-charge ratio (m/z) of ionized molecules. In proteomics, proteins are typically digested into smaller peptides, which are then separated, ionized, and analyzed by the mass spectrometer. The resulting mass spectra provide a fingerprint of the peptides present in the sample, allowing for their identification and quantification.

Core Components of a Proteomics Workflow

A typical MS-based proteomics experiment involves several key stages, each with critical considerations for experimental design and data quality.

Experimental Workflow for Mass Spectrometry-Based Proteomics

Mass Spectrometry Proteomics Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Lysis Cell Lysis & Protein Extraction Sample->Lysis Homogenization Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Protease Labeling Peptide Labeling (Optional, e.g., TMT) Digestion->Labeling Isobaric Tags Separation Liquid Chromatography (LC) Separation Digestion->Separation Injection (Label-free) Labeling->Separation Injection Ionization Ionization (e.g., ESI) Separation->Ionization Elution MS Mass Spectrometry (MS/MS Analysis) Ionization->MS Ion Transfer RawData Raw Spectral Data MS->RawData Data Acquisition Search Database Search (e.g., Mascot, Sequest) RawData->Search Peak Picking Quantification Peptide/Protein Quantification Search->Quantification Peptide-Spectrum Matches Stats Statistical Analysis Quantification->Stats Abundance Ratios Bioinformatics Bioinformatics & Functional Analysis Stats->Bioinformatics Candidate Biomarkers

Caption: A generalized workflow for a mass spectrometry-based proteomics experiment.

Ionization Techniques and Mass Analyzers

The choice of ionization technique and mass analyzer is critical and depends on the specific application.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for analyzing large biomolecules like peptides. It is commonly coupled with liquid chromatography (LC) for the analysis of complex mixtures.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique often used for analyzing simpler peptide mixtures or for imaging mass spectrometry.

  • Quadrupole Time-of-Flight (Q-TOF): A hybrid mass analyzer that combines the stability of a quadrupole with the high resolution and mass accuracy of a time-of-flight analyzer.[7] It is well-suited for both identification and quantification experiments.

  • Orbitrap: A high-resolution mass analyzer that traps ions in an orbital motion. Orbitrap-based instruments are known for their exceptional mass accuracy and resolution, making them a popular choice for in-depth proteome profiling.[8]

Methodological Approaches in Biomarker Discovery

The path from a biological sample to a validated biomarker is a multi-stage process, often referred to as the biomarker pipeline.[3][4] This pipeline can be broadly divided into discovery, verification, and validation phases.[9]

Discovery Proteomics: Casting a Wide Net

The initial discovery phase aims to identify a list of potential biomarker candidates by comparing the proteomes of different sample groups (e.g., diseased vs. healthy).[9] Two primary quantitative strategies are employed:

  • Label-Free Quantification (LFQ): This approach compares the signal intensities of peptides across different runs. While cost-effective and straightforward, it can be susceptible to variations in instrument performance and sample processing.[6]

  • Label-Based Quantification: This method involves the use of isotopic labels to differentiate between samples, which are then pooled and analyzed together. This reduces variability and allows for multiplexing. Common labeling techniques include:

    • Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC): A metabolic labeling approach where cells are grown in media containing "heavy" or "light" amino acids.[6]

    • Tandem Mass Tags (TMT): Chemical labels that are attached to peptides after digestion. TMT allows for the simultaneous analysis of multiple samples, increasing throughput.[6][10]

Table 1: Comparison of Quantitative Proteomics Strategies

FeatureLabel-Free Quantification (LFQ)Tandem Mass Tag (TMT) Quantification
Principle Compares peptide signal intensities across different LC-MS/MS runs.Uses isobaric chemical tags to label peptides from different samples.
Multiplexing No inherent multiplexing.Up to 18-plex or higher.
Throughput Lower, as each sample is run individually.Higher, due to sample pooling.
Precision Can be affected by run-to-run variability.Higher precision due to internal standards.
Cost Generally lower reagent costs.Higher reagent costs.
Complexity Simpler sample preparation.More complex sample preparation.
Targeted Proteomics for Biomarker Verification and Validation

Once a list of candidate biomarkers is generated, the next step is to verify and validate these candidates in a larger and more diverse set of samples. Targeted proteomics methods offer higher sensitivity, specificity, and throughput for this purpose.

  • Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM): This is a targeted technique performed on a triple quadrupole mass spectrometer.[9] It involves selecting a specific precursor ion (a peptide from the protein of interest) and then monitoring specific fragment ions.[9] This highly specific method is considered the gold standard for targeted quantification.[9]

Step-by-Step Protocol for MRM Assay Development:

  • Protein and Peptide Selection:

    • Choose target proteins based on discovery data or biological relevance.

    • Select 2-3 "proteotypic" peptides for each protein – peptides that are unique to that protein and are consistently observed by mass spectrometry.

  • Transition Selection:

    • For each peptide, select 3-5 of the most intense and specific fragment ions (transitions) from a discovery MS/MS spectrum.

  • Optimization of MS Parameters:

    • Optimize collision energy and other instrument parameters for each transition to maximize signal intensity.

  • Assay Validation:

    • Assess the linearity, limit of detection (LOD), and limit of quantification (LOQ) of the assay using synthetic stable isotope-labeled peptides as internal standards.

    • Evaluate the specificity of the assay in the biological matrix of interest.

Logical Flow of Biomarker Pipeline

Biomarker Pipeline Discovery Discovery Phase (e.g., TMT, LFQ) Broad & Unbiased Qualification Qualification Phase Initial Filter on Candidates Discovery->Qualification Candidate Selection (Statistical Significance) Verification Verification Phase (e.g., MRM/SRM) Targeted & High-Throughput Qualification->Verification Assay Development Validation Clinical Validation Large Cohort Studies Verification->Validation Confirmed Biomarkers

Caption: The sequential phases of a typical biomarker discovery and validation pipeline.

Applications in the Drug Development Lifecycle

Mass spectrometry-based proteomics is a versatile tool with applications across the entire drug development continuum.[2][11]

  • Target Identification and Validation: Proteomics can help identify proteins that are differentially expressed in disease states, providing novel drug targets.[2] It can also be used to confirm the engagement of a drug with its intended target.

  • Mechanism of Action Studies: By profiling changes in the proteome upon drug treatment, researchers can gain insights into the drug's mechanism of action and potential off-target effects.[12]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Mass spectrometry is essential for understanding drug metabolism and pharmacokinetic properties.[2] It can be used to quantify the drug and its metabolites in various tissues and fluids.[2]

  • Toxicity Studies: Proteomic analysis of preclinical models can help identify early biomarkers of toxicity, enabling safer drug development.

  • Patient Stratification: Biomarkers can be used to identify patient populations that are most likely to respond to a particular therapy, paving the way for personalized medicine.[13]

Challenges and Future Directions

Despite its power, MS-based proteomics is not without its challenges.

  • Dynamic Range: The vast dynamic range of protein concentrations in biological fluids like plasma poses a significant analytical challenge.[6]

  • Data Analysis: The large and complex datasets generated by mass spectrometers require sophisticated bioinformatics tools and expertise for analysis and interpretation.[14][15]

  • Standardization and Reproducibility: Ensuring reproducibility across different laboratories and platforms is crucial for the clinical translation of biomarkers.[16]

The field is continuously evolving to address these challenges. Advances in instrumentation are leading to increased sensitivity and throughput.[6] New data acquisition strategies like data-independent acquisition (DIA) are improving data completeness.[13] Furthermore, the integration of proteomics with other 'omics' technologies (proteogenomics) is providing a more comprehensive understanding of biological systems.[13]

Conclusion

Mass spectrometry-based proteomics is an indispensable tool in the modern drug discovery and development landscape. Its ability to provide a global and quantitative view of the proteome offers unparalleled opportunities for the discovery and validation of robust biomarkers. By understanding the core principles, methodological nuances, and diverse applications of this technology, researchers can unlock its full potential to accelerate the development of safer and more effective therapies.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2,4-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,4-Dihydroxybenzophenone

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound (BP-1), a widely used ultraviolet (UV) filter, by Gas Chromatography-Mass Spectrometry (GC-MS). As a compound of increasing environmental and toxicological interest, robust and reliable analytical methods are paramount. This document moves beyond a simple recitation of methods, delving into the fundamental chemistry and strategic decisions that underpin a successful analysis. We will explore the critical necessity of derivatization, detail optimized sample preparation and instrumental parameters, and provide a thorough guide to interpreting the resulting mass spectral data. This guide is intended for researchers, analytical chemists, and drug development professionals who require a deep, practical understanding of this application.

Introduction: The Analytical Challenge of this compound

This compound (also known as Benzophenone-1 or BP-1) is a member of the benzophenone family, compounds extensively used in sunscreens, plastics, and other consumer products to prevent UV degradation.[1] Its prevalence has led to its detection in various environmental matrices, including surface waters and sediments, as well as in human tissues.[2][3] This has raised concerns regarding its potential as an endocrine-disrupting chemical, necessitating sensitive and specific analytical methods for monitoring and risk assessment.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of organic compounds, offering high resolution and specificity.[4] However, direct GC analysis of BP-1 is fundamentally problematic. The presence of two polar hydroxyl (-OH) groups on the phenyl ring (IUPAC name: (2,4-dihydroxyphenyl)-phenylmethanone) results in a high melting point (144-147 °C) and low volatility.[5][6] Injection into a standard GC system leads to poor chromatographic peak shape, low sensitivity, and potential thermal degradation within the hot injector.

To overcome this, a chemical modification step known as derivatization is essential. This process transforms the polar, non-volatile analyte into a more volatile and thermally stable compound suitable for GC analysis.[7][8]

The Cornerstone of Analysis: Silylation Derivatization

For phenolic compounds like BP-1, silylation is the derivatization method of choice.[8][9][10] This reaction replaces the active, acidic hydrogens of the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.

The Mechanism: The reaction is a nucleophilic substitution where the oxygen of the hydroxyl group attacks the silicon atom of the silylating reagent.[9][11] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective, often used with a small amount of a catalyst like Trimethylchlorosilane (TMCS) to enhance the derivatization of sterically hindered groups.[8][9] The byproducts of this reaction are neutral and volatile, preventing interference with the analysis.

The resulting bis(trimethylsilyl) ether of BP-1 is significantly less polar and more volatile, allowing it to traverse the GC column and produce a sharp, symmetrical chromatographic peak.

Caption: The silylation workflow, converting polar BP-1 to a volatile derivative.

Sample Preparation: Isolating the Target

Prior to derivatization, BP-1 must be efficiently extracted from its sample matrix. The choice of extraction technique is dictated by the matrix itself.

  • Aqueous Samples (e.g., River Water, Wastewater): Solid-Phase Extraction (SPE) is the gold standard.[1][2] Cartridges with a reversed-phase sorbent like Oasis HLB or C18 are effective at retaining BP-1 from water.[1][2] The analyte is then eluted with a small volume of an organic solvent such as dichloromethane or ethyl acetate.[12]

  • Solid Samples (e.g., Sediment, Soil): More rigorous extraction is required. Techniques like ultrasonic extraction or Microwave-Assisted Extraction (MAE) with solvents such as n-hexane or methanol are commonly employed to move the analyte from the solid matrix into the liquid phase.[2][13][14]

  • Complex Matrices (e.g., Cosmetics, Biological Tissues): These often require a multi-step approach, potentially involving liquid-liquid extraction (LLE) followed by an SPE cleanup step to remove interfering substances like lipids or pigments.[1][15][16]

After extraction, the solvent is typically evaporated to dryness under a gentle stream of nitrogen before the derivatization reagent is added. It is critical that the sample extract is completely free of water, as moisture can deactivate the silylating reagent.

Instrumental Configuration: The GC-MS System

Optimizing the instrumental parameters is crucial for achieving the required sensitivity and selectivity. The following provides a robust starting point for the analysis of the bis-TMS-BP-1 derivative.

Experimental Protocol: GC-MS Parameters
Parameter Condition Rationale
Gas Chromatograph
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or similarA low-to-mid polarity 5% phenyl-methylpolysiloxane column provides excellent resolution for the non-polar TMS derivative.
Injector Splitless Mode, 250-280 °CSplitless injection ensures maximum transfer of the analyte onto the column for trace-level analysis. The temperature must be sufficient to volatilize the derivative without causing degradation.[12]
Carrier Gas Helium, Constant Flow @ 1.0-1.2 mL/minProvides optimal, consistent separation.
Oven Program Initial 80 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)The temperature program separates the analyte from solvent fronts and other sample components, ensuring it elutes as a sharp peak. A final high-temperature hold cleans the column. (Adapted from[17])
Mass Spectrometer
Ionization Source Electron Ionization (EI), 70 eVEI is a hard ionization technique that produces repeatable, characteristic fragmentation patterns ideal for library matching and structural confirmation.
Source Temperature 230 °CStandard operating temperature for EI sources.
Quadrupole Temp. 150 °CStandard operating temperature for quadrupoles.
Acquisition Mode Full Scan (m/z 50-500) & Selected Ion Monitoring (SIM)Full Scan is used for initial identification and confirmation. SIM is used for quantitative analysis, offering significantly higher sensitivity by monitoring only specific, characteristic ions.

Deciphering the Code: Interpretation of the Mass Spectrum

The mass spectrum provides a chemical fingerprint of the analyte. For the bis-TMS derivative of this compound, the key is to identify the molecular ion and its characteristic fragment ions.

  • Molecular Weight Calculation:

    • This compound (C₁₃H₁₀O₃): 214.06 g/mol [5]

    • bis-TMS Derivative (C₁₉H₂₆O₃Si₂): 214.06 + (2 * 72.09) = 358.14 g/mol

The electron ionization mass spectrum is therefore expected to show a molecular ion peak ([M]⁺˙) at m/z 358 .

Primary Fragmentation Pathways

The fragmentation of TMS derivatives is well-understood and highly predictable. The primary fragment ions expected for bis-TMS-BP-1 are detailed below.

G M [M]⁺˙ m/z 358 M15 [M-15]⁺ m/z 343 M->M15 -CH₃• Frag1 [C₁₂H₉O(OTMS)]⁺ m/z 213 M->Frag1 -C₆H₅CO• Frag2 [C₆H₅CO]⁺ m/z 105 Frag1->Frag2 Frag3 [C₆H₅]⁺ m/z 77 Frag2->Frag3 -CO

Caption: Proposed primary fragmentation pathway for bis-TMS-BP-1.

Table of Key Diagnostic Ions for SIM Analysis

For quantitative analysis using Selected Ion Monitoring (SIM), a combination of a quantification ion (typically the most abundant and specific) and one or two qualifier ions are used.

m/z (Mass-to-Charge Ratio) Proposed Ion Identity Role in Analysis Rationale
358 [M]⁺˙: Molecular IonQualifierConfirms the molecular weight of the derivatized analyte.
343 [M-CH₃]⁺Quantification This ion arises from the characteristic loss of a methyl group from a TMS moiety. It is typically a very stable and abundant ion in the spectrum of TMS derivatives.
213 [M-C₇H₅O]⁺QualifierRepresents the dihydroxyphenyl-TMS portion after cleavage of the benzoyl group. The underivatized fragment has an m/z of 137.[5]
105 [C₆H₅CO]⁺QualifierThe characteristic benzoyl cation.[18]

Method Validation and Quality Assurance

A robust analytical method must be validated to ensure its performance is suitable for its intended purpose.[4][19] Key validation parameters include:

  • Linearity: A calibration curve should be generated using a series of standards of known concentration. A correlation coefficient (R²) of >0.995 is typically required.[20]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[19][21] For environmental samples, LODs in the low ng/L range are often necessary.[2]

  • Accuracy: Assessed by analyzing spiked samples at different concentrations. Recoveries are typically expected to be within 80-120%.[21]

  • Precision: Measured as the relative standard deviation (RSD) of replicate measurements. RSDs of <15% are generally considered acceptable.[19]

  • Internal Standard: For the highest level of accuracy, an internal standard should be used to correct for variations in sample preparation and instrument response. A deuterated analogue, such as Benzophenone-d10, is an ideal choice.[15]

Consolidated Experimental Workflow

The following protocol integrates the key steps for the analysis of BP-1 in a water sample.

G A 1. Sample Collection & pH Adjustment Adjust 500 mL water sample to pH 3 B 2. Solid-Phase Extraction (SPE) Condition C18 SPE cartridge Load sample Wash with water Elute with 6 mL Ethyl Acetate A->B C 3. Concentration Evaporate eluate to dryness under gentle N₂ stream B->C D 4. Derivatization Add 100 µL BSTFA + 1% TMCS Heat at 80°C for 45 min C->D E 5. GC-MS Analysis Inject 1 µL into GC-MS system Acquire data in Full Scan & SIM modes D->E F 6. Data Processing Integrate peaks Quantify using calibration curve E->F

Caption: Step-by-step workflow for GC-MS analysis of BP-1 in water.

Conclusion

The GC-MS analysis of this compound is a robust and sensitive method, but its success is entirely dependent on a correctly executed derivatization strategy. By converting the polar BP-1 into its non-polar, volatile bis-TMS ether, the full power of gas chromatography can be leveraged for high-resolution separation. When coupled with the specificity of mass spectrometry, this methodology provides an authoritative tool for the quantification of BP-1 in a wide range of scientific applications, from environmental monitoring to safety assessment in consumer products. The causal links between the analyte's properties, the choice of derivatization chemistry, and the instrumental parameters form the foundation of a scientifically sound and defensible result.

References

2,4-Dihydroxybenzophenone as a photoinitiator in polymerization reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 2,4-Dihydroxybenzophenone as a Photoinitiator in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond UV Absorption

This compound (DHBP), also known as Benzophenone-1, is widely recognized in the polymer and cosmetics industries as a potent ultraviolet (UV) light absorber and stabilizer.[1][2][3][4] Its primary function is to protect materials from photodegradation by harmlessly dissipating absorbed UV energy.[2][5] However, its utility extends beyond passive light stabilization. Under specific conditions, DHBP can be harnessed as a highly effective Type II photoinitiator, actively driving free-radical polymerization reactions upon exposure to UV radiation.

This guide provides a comprehensive exploration of DHBP's role as a photoinitiator. We will delve into the core photochemical mechanisms, detail practical experimental considerations, and present protocols for its application, offering the in-depth perspective of a senior application scientist to bridge theory with field-proven insights.

The Photochemical Core: A Type II Initiation Mechanism

Unlike Type I photoinitiators that undergo direct unimolecular cleavage to form radicals, Type II initiators, such as DHBP, operate through a bimolecular mechanism.[6][7] This process necessitates the presence of a synergistic compound, or co-initiator , which acts as a hydrogen donor. The entire process is a cascade of energy transfer and chemical reaction triggered by UV light.

Step 1: Photon Absorption and Excitation The process begins when a DHBP molecule absorbs a photon of UV light. DHBP exhibits a broad absorption profile, primarily within the UV-B and UV-A regions (approximately 290-400 nm).[2][8] This absorption elevates the molecule from its ground state (S₀) to an excited singlet state (S₁). Through a rapid process called intersystem crossing, it transitions to a more stable, longer-lived excited triplet state (T₁). This triplet state is the key reactive species in the initiation sequence.

Step 2: Hydrogen Abstraction The energetic triplet state DHBP (DHBP*) is a potent radical species. It actively abstracts a hydrogen atom from a nearby co-initiator molecule, which is typically a tertiary amine (e.g., Ethyl-4-(dimethylamino)benzoate) or an alcohol.[6][9][10]

Step 3: Generation of Initiating Radicals The hydrogen abstraction event results in the formation of two distinct radicals:

  • A benzophenone ketyl radical , which is relatively stable and generally does not initiate polymerization efficiently.

  • An amine-alkyl radical (or a radical derived from the specific co-initiator used). This radical is highly reactive and serves as the primary species that initiates the polymerization process.[7]

Step 4: Polymerization Onset The highly reactive co-initiator radical attacks the double bond of a monomer molecule (e.g., an acrylate), initiating the polymer chain. This chain propagates through successive additions of monomer units until termination occurs.

The elegance of this system lies in its control; radical generation occurs only in the presence of UV light, offering precise spatial and temporal command over the polymerization process.[6]

G cluster_0 UV Light Exposure cluster_1 Radical Formation DHBP_ground DHBP (Ground State) DHBP_excited DHBP* (Triplet State) DHBP_ground->DHBP_excited 1. UV Absorption (Intersystem Crossing) Co_initiator Co-initiator (e.g., Amine) Ketyl_Radical Ketyl Radical (Less Reactive) DHBP_excited->Ketyl_Radical 2. H-Abstraction Amine_Radical Amine-Alkyl Radical (Highly Reactive) Co_initiator->Amine_Radical Monomer Monomer (e.g., Acrylate) Amine_Radical->Monomer 3. Initiation Polymer Propagating Polymer Chain Monomer->Polymer 4. Propagation

Caption: Mechanism of Type II photopolymerization initiated by this compound.

Essential Parameters for Successful Polymerization

The efficiency and outcome of a DHBP-initiated polymerization are not accidental; they are governed by a set of critical experimental parameters. Understanding these variables is key to designing robust and reproducible protocols.

  • UV Light Source: The emission spectrum of the UV lamp must overlap with the absorption spectrum of DHBP. Mercury-vapor lamps or LEDs with emission peaks around 365 nm are highly effective. The intensity of the light source directly influences the rate of polymerization; higher intensity leads to a faster cure, but can also increase stress in the resulting polymer film.[11]

  • Co-initiator Selection and Concentration: The choice of co-initiator is paramount. Tertiary amines are highly efficient hydrogen donors. The concentration ratio of DHBP to the co-initiator must be optimized. Typically, concentrations in the range of 0.5% to 5% by weight for each component are explored to find the optimal balance for cure speed and final monomer conversion.[9][11]

  • Monomer System: DHBP is compatible with a wide range of free-radically polymerizable monomers, with acrylates and methacrylates being the most common due to their high reactivity.[6][12] The functionality of the monomer (mono-, di-, or tri-functional) will determine the cross-link density and the final physical properties of the polymer.

  • Oxygen Inhibition: Free-radical polymerization is notoriously susceptible to inhibition by atmospheric oxygen. Oxygen can scavenge the initiating radicals, creating less reactive peroxy radicals and halting polymerization, particularly at the surface. This effect can be mitigated by performing the reaction under an inert atmosphere (e.g., nitrogen), using higher initiator concentrations, or incorporating oxygen scavengers into the formulation.

Data Summary: Properties and Experimental Framework

Quantitative data is the cornerstone of reproducible science. The tables below summarize the key properties of DHBP and provide a template for a typical experimental formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₃H₁₀O₃
Molecular Weight 214.22 g/mol [2]
Appearance Yellowish crystalline powder[2]
Melting Point 144.5-147 °C[13]
UV Absorption Maxima (λmax) 242 nm, 290 nm, 338 nm (in Methanol)[8]
Primary Absorption Range 290-400 nm[2][8]

Table 2: Example Formulation for a UV-Curable Acrylate System

ComponentRoleConcentration (% w/w)
Trimethylolpropane Triacrylate (TMPTA)Monomer (Crosslinker)93.0
This compound (DHBP) Photoinitiator 3.0
Ethyl-4-(dimethylamino)benzoate (EDB)Co-initiator4.0
Total 100.0

Experimental Protocol: UV-Curing of an Acrylate Film

This protocol provides a self-validating workflow for assessing the efficacy of DHBP as a photoinitiator. The primary metric for success is the degree of monomer conversion, which can be reliably measured using Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy.

1. Formulation Preparation: a. In an amber vial to protect from ambient light, weigh the monomer (e.g., TMPTA). b. Add the co-initiator (e.g., EDB) to the monomer and stir with a magnetic stirrer until fully dissolved. c. Add the DHBP powder to the mixture. Continue stirring in a light-protected environment until a homogenous, clear solution is obtained. Gentle warming (to ~40°C) may be required to facilitate dissolution.

2. Sample Preparation for RT-FTIR Analysis: a. Place a small drop of the liquid formulation onto a transparent substrate suitable for IR analysis (e.g., a BaF₂ window). b. Place a second window on top to create a thin liquid film of a defined thickness (e.g., 25 µm).

3. Curing and In-Situ Monitoring: a. Place the sample assembly inside the RT-FTIR spectrometer. b. Position a UV light source (e.g., 365 nm LED, ~100 mW/cm²) to irradiate the sample directly within the spectrometer's sample compartment. c. Begin collecting IR spectra continuously. d. After a baseline is established (e.g., 30 seconds), turn on the UV lamp to initiate polymerization. e. Continue collecting spectra for the duration of the exposure (e.g., 300 seconds) and for a short period after the lamp is turned off to monitor any post-curing effects.

4. Data Analysis: a. The degree of conversion is calculated by monitoring the decrease in the peak area of the acrylate C=C double bond absorption, typically found around 1635 cm⁻¹ or 810 cm⁻¹. b. The conversion at any time 't' is calculated using the formula: Conversion(t) (%) = [1 - (PeakArea(t) / PeakArea(0))] * 100 c. Plotting conversion versus time yields the polymerization kinetics profile.

G cluster_prep 1. Formulation cluster_sample 2. Sample Preparation cluster_cure 3. Curing & Monitoring cluster_analysis 4. Data Analysis A Weigh Monomer, Co-initiator, and DHBP B Mix in Amber Vial (Protect from light) A->B C Ensure Homogenous Solution B->C D Apply liquid formulation to IR-transparent substrate C->D E Create thin film of defined thickness D->E F Place sample in RT-FTIR Spectrometer E->F G Irradiate with UV Lamp (e.g., 365 nm) F->G H Collect IR Spectra Continuously G->H I Monitor decrease of acrylate peak area (~810 cm⁻¹) H->I J Calculate Degree of Conversion vs. Time I->J K Generate Polymerization Kinetics Profile J->K

Caption: Experimental workflow for photopolymerization using DHBP and RT-FTIR analysis.

Field Insights: Advantages and Limitations

As a Senior Application Scientist, it is crucial to weigh the practical benefits against the potential drawbacks of any material choice.

Advantages:

  • Cost-Effectiveness: Benzophenone and its simple derivatives like DHBP are generally less expensive than many specialized Type I photoinitiators.[14]

  • Good Solubility: DHBP dissolves well in many common monomer and oligomer systems.[15]

  • Broad UV Absorption: Its ability to absorb a wide range of UV light makes it versatile for use with various lamp types.[8]

Limitations:

  • Requirement for Co-initiator: Being a Type II initiator, it is part of a two-component system, which adds a layer of complexity to formulation.

  • Potential for Yellowing: The formation of the ketyl radical and other byproducts can sometimes lead to a yellow tint in the final cured polymer, which is undesirable for clear coatings.[15]

  • Migration Concerns: In applications such as food packaging, there is a risk that unreacted initiator or photolysis byproducts can migrate from the polymer into the packaged contents.[16] This has driven the development of polymeric and multifunctional benzophenone derivatives to reduce migration potential.[11][16]

  • Inhibitory Effects: The phenolic hydroxyl groups present in the DHBP structure can, under certain circumstances, act as radical scavengers, potentially interfering with and slowing down the polymerization process.[5]

Conclusion and Future Outlook

This compound is a multifaceted compound, serving as both a robust UV stabilizer and a competent Type II photoinitiator. Its efficacy in initiating free-radical polymerization, particularly in acrylate and methacrylate systems, is well-established. The key to leveraging its potential lies in the careful selection of a co-initiator and the precise control of experimental conditions, most notably the UV light source and the exclusion of oxygen.

While limitations such as potential yellowing and migration are valid concerns, they have also catalyzed innovation. The fundamental principles of the DHBP initiation mechanism have paved the way for the design of a new generation of benzophenone-based photoinitiators, including polymeric and dendritic structures, engineered for higher efficiency, lower migration, and enhanced performance in advanced applications from 3D printing to biomedical materials.[12][15] Understanding the core science of DHBP is therefore not just a lesson in classic photochemistry, but a foundation for appreciating and contributing to the future of photopolymerization.

References

Use of 2,4-Dihydroxybenzophenone in cosmetics and sunscreens

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Dihydroxybenzophenone (Benzophenone-1) in Cosmetics and Sunscreens

Introduction: The Role of Benzophenones in Photoprotection

Benzophenones are a class of aromatic ketones widely utilized for their ability to absorb ultraviolet (UV) radiation.[1][2] This characteristic makes them invaluable in the cosmetics and personal care industry, where they serve two primary functions: protecting product formulations from photodegradation and, in some cases, protecting the skin from the harmful effects of sun exposure.[1][3][4] this compound, also known as Benzophenone-1 (BP-1), is a prominent member of this family.[5] It is primarily employed as a photostabilizer in products like nail polishes, soaps, perfumes, and lotions to prevent the scents and colors from deteriorating under UV light.[1][6] While historically used in a wide range of applications, recent toxicological findings have fundamentally altered the safety profile and regulatory landscape of this compound, a critical consideration for any formulator or researcher.

Section 1: Physicochemical Properties of Benzophenone-1

Benzophenone-1 is a light yellow or white crystalline powder.[3][7] Its efficacy and formulation compatibility are dictated by its physical and chemical characteristics. A summary of its key properties is presented below.

PropertyValueReference(s)
Chemical Name (2,4-dihydroxyphenyl)-phenylmethanone[5][8]
CAS Number 131-56-6[5][6]
Molecular Formula C₁₃H₁₀O₃[7][8]
Molecular Weight 214.22 g/mol [6][8]
Appearance White to pale yellow crystalline powder[3][7][9]
Melting Point 142-147 °C[6][7][10]
Boiling Point ~409 °C at 760 mmHg[7]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, acetone, methanol, and ethyl acetate.[5][7][5][7]
UV Absorption Max (λmax) Absorbs UV light between 290-400 nm.[7] In ethanol, exhibits a peak around 322 nm.[11][7][11]

Section 2: Mechanism of Action as a UV Absorber

The photoprotective capability of Benzophenone-1 stems from the unique arrangement of a hydroxyl group ortho to the carbonyl group on one of the phenyl rings.[11] This configuration facilitates a highly efficient mechanism for absorbing UV photons and dissipating the energy as harmless heat, thereby preventing the energy from initiating degradative chemical reactions in the product formulation.

The process involves the following steps:

  • UV Absorption: The molecule in its stable ground state (keto form) absorbs a UV photon, promoting it to an electronically excited singlet state.

  • Excited State Intramolecular Proton Transfer (ESIPT): In the excited state, a proton rapidly transfers from the ortho hydroxyl group to the carbonyl oxygen. This creates an unstable, high-energy enol tautomer.

  • Vibrational Relaxation & Intersystem Crossing: The excited enol form quickly loses energy through non-radiative decay (vibrational relaxation) and can undergo intersystem crossing to a triplet state.

  • Reverse Proton Transfer: The molecule rapidly reverts to its original keto form by transferring the proton back to the hydroxyl group, releasing the absorbed energy as thermal energy (heat).

This rapid, cyclical process allows a single molecule of Benzophenone-1 to absorb and dissipate thousands of UV photons without undergoing permanent chemical change, making it an effective photostabilizer.[2]

G cluster_0 Photoprotective Cycle of Benzophenone-1 GroundState Ground State (Keto Form) ExcitedSinglet Excited Singlet State (Keto*) GroundState->ExcitedSinglet UV Photon Absorption (hν) ExcitedEnol Excited State (Enol Tautomer) ExcitedSinglet->ExcitedEnol Fast Proton Transfer (ESIPT) ExcitedEnol->GroundState Relaxation & Reverse Proton Transfer Heat Heat Dissipation ExcitedEnol->Heat

Mechanism of UV energy dissipation by Benzophenone-1.

Section 3: Formulation and Application

In cosmetic science, Benzophenone-1 is valued almost exclusively as a light stabilizer .[1][10] Its role is to protect the integrity of the formulation itself, rather than to provide a primary sunscreen effect for the skin.[1] It is incorporated into a wide variety of products to prevent degradation of colors, fragrances, and active ingredients.[3][4][10]

Key applications include:

  • Nail Polishes and Enamels: Prevents colors from fading or yellowing upon exposure to sunlight.[1]

  • Fragrances (Perfumes, Lotions): Protects delicate fragrance compounds from breaking down, which would alter the scent profile.

  • Soaps and Hair Products: Stabilizes colors and other light-sensitive ingredients.[1]

  • Plastics and Packaging: Used as a UV blocker in plastic packaging to prevent photodegradation of both the container and its contents.

Due to its solubility in organic solvents, it is readily incorporated into the oil phase of emulsions or solvent-based systems like nail lacquers.[7] However, its poor water solubility makes it unsuitable for purely aqueous formulations without specific solubilization systems.

G cluster_workflow General Formulation Workflow RM 1. Raw Material QC (BP-1, Solvents, etc.) Sol 2. Solubilization (Dissolve BP-1 in oil/solvent phase) RM->Sol Mix 3. Compounding (Combine phases, e.g., emulsification) Sol->Mix Stab 4. Stability Testing (Photo, Thermal, pH) Mix->Stab Perf 5. Performance Testing (Color/Fragrance Stability) Stab->Perf Final 6. Final Product Perf->Final

Workflow for incorporating BP-1 into a cosmetic formulation.

Section 4: Analytical Methodology for Quantification

To ensure product quality and regulatory compliance, it is essential to accurately quantify the concentration of Benzophenone-1 in a final formulation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard analytical method.[12][13]

Protocol: Quantification of Benzophenone-1 in a Cosmetic Cream via HPLC-UV
  • Principle: The active compound is extracted from the cosmetic matrix using a suitable organic solvent. The extract is then injected into an HPLC system where the compound is separated from other matrix components on a C18 column and quantified by a UV detector at its wavelength of maximum absorbance.

  • Reagents and Materials:

    • Benzophenone-1 analytical standard (≥99% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Cosmetic cream sample containing BP-1

    • 0.45 µm syringe filters (PTFE)

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and UV-Vis detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Analytical balance

    • Ultrasonic bath

    • Centrifuge

  • Procedure:

    • Standard Preparation: Accurately weigh ~10 mg of BP-1 standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution. Perform serial dilutions with mobile phase to prepare a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Sample Preparation:

      • Accurately weigh ~1.0 g of the cosmetic cream into a 50 mL centrifuge tube.

      • Add 20 mL of methanol.

      • Vortex for 2 minutes to disperse the sample.

      • Sonicate in an ultrasonic bath for 15 minutes to ensure complete extraction.

      • Centrifuge at 4000 rpm for 10 minutes to separate excipients.

      • Carefully collect the supernatant. Filter through a 0.45 µm syringe filter into an HPLC vial.

    • Chromatographic Conditions:

      • Mobile Phase: Acetonitrile:Water (70:30 v/v), isocratic

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Injection Volume: 10 µL

      • Detection Wavelength: 322 nm

    • Analysis: Inject the calibration standards followed by the sample preparations.

    • Calculation: Construct a linear regression curve from the peak areas of the standards. Calculate the concentration of BP-1 in the sample extract from this curve and report the final concentration in the cream as a percentage (w/w).

G cluster_hplc_workflow HPLC-UV Analytical Workflow SamplePrep Sample Weighing & Solvent Extraction Centrifuge Centrifugation & Filtration SamplePrep->Centrifuge Injection HPLC Injection Centrifuge->Injection StdPrep Standard & Calibration Curve Prep StdPrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (@ 322 nm) Separation->Detection Data Data Analysis & Quantification Detection->Data

Workflow for the quantification of Benzophenone-1.

Section 5: Safety, Toxicology, and Regulatory Status

The safety profile of Benzophenone-1 has become a subject of intense scientific and regulatory scrutiny. While previously considered safe for its intended use as a formulation stabilizer, recent authoritative assessments have concluded otherwise.

European Union Regulatory Status
  • Genotoxicity Potential: The SCCS reviewed available data, including new studies submitted under REACH, and found sufficient evidence to indicate that Benzophenone-1 has genotoxic potential.[14][15][16]

  • Endocrine Disrupting Properties: The committee confirmed that BP-1 is an endocrine-active substance.[15][16] The evidence clearly demonstrates estrogenic activity and weak anti-androgenic activity, observed both in vitro and in vivo.[14][15][16] Potential disruption of the thyroid modality was also noted from in vitro studies.[17]

Due to the overriding concerns about genotoxicity, the SCCS did not assess newer studies related to endocrine disruption in detail, as the genotoxicity potential alone was sufficient to render the ingredient unsafe for use.[15][16]

Toxicological Profile

Beyond the SCCS opinion, numerous studies have investigated the endocrine-disrupting effects of benzophenones.

  • Estrogenic Activity: Benzophenone-1 has been shown to possess higher estrogenic activity than its more famous derivative, Benzophenone-3 (Oxybenzone).[18] Studies have suggested it can stimulate the proliferation of estrogen receptor-positive cancer cells.[8][19]

  • Anti-Androgenic Activity: BP-1 is considered a potent anti-androgenic UV filter.[18] Research has shown that chlorination of BP-1, which can occur in swimming pools, can result in byproducts with significantly higher anti-androgenic activity than the parent compound.[20][21]

Conclusion and Future Perspectives

This compound (Benzophenone-1) is a chemically effective UV absorber that has been widely used to stabilize cosmetic formulations. Its mechanism of action, based on rapid keto-enol tautomerism, allows it to efficiently dissipate UV energy as heat. However, its utility is now completely overshadowed by significant safety concerns.

The final opinion of the SCCS, declaring Benzophenone-1 unsafe for use in cosmetics due to its genotoxic potential and endocrine-disrupting properties, represents a definitive turning point.[14][15] For researchers, scientists, and drug development professionals, this means that the use of Benzophenone-1 in new cosmetic and personal care product developments is untenable, particularly for the EU market. The focus must now shift to identifying and validating safer alternatives that can provide equivalent photostabilizing performance without the associated toxicological risks. This regulatory action underscores the evolving standards of consumer safety and the critical importance of continuous toxicological assessment for all cosmetic ingredients.

References

A Technical Guide to Dihydroxy-Based Matrices in MALDI Mass Spectrometry: From the Workhorse DHB to Reactive Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Navigating the Nomenclature of "DHB"

In the field of Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry, precise terminology is paramount. This guide addresses the topic of "2,4-Dihydroxybenzophenone" as a MALDI matrix. It is critical to establish a key distinction from the outset:

  • 2,5-Dihydroxybenzoic Acid (2,5-DHB): This is the compound overwhelmingly known and utilized in laboratories worldwide as DHB . It is a small, acidic aromatic molecule that has become a versatile and foundational matrix for a vast array of analytes. Its widespread use is due to its strong absorption of UV laser energy and its ability to facilitate "soft" ionization.

  • This compound: This is a structurally different molecule. While it shares the dihydroxy-phenyl moiety, the carboxylic acid group is replaced by a second phenyl ring attached via a carbonyl group. Its use as a conventional, energy-absorbing MALDI matrix is not well-documented.

However, the benzophenone chemical backbone is significant in an emerging and powerful sub-field of MALDI: reactive matrices . In this context, benzophenone derivatives are designed not only to facilitate desorption/ionization but also to chemically react with the analyte in situ, enhancing detection and providing deeper structural information.

This guide is therefore structured in two parts to provide a comprehensive and scientifically accurate resource. Part 1 will serve as an in-depth guide to the universally employed 2,5-Dihydroxybenzoic Acid (2,5-DHB) , its properties, and protocols. Part 2 will explore the specialized application of benzophenone derivatives as reactive matrices , a field where they demonstrate unique and powerful capabilities.

Part 1: The Foundational Matrix – 2,5-Dihydroxybenzoic Acid (2,5-DHB)

The Core Principles: Why a Matrix is Essential

MALDI-TOF (Time-of-Flight) Mass Spectrometry is a soft ionization technique designed to analyze large, non-volatile, and fragile molecules like proteins, peptides, and polymers with minimal fragmentation.[1] The process relies on a matrix, a small organic compound that co-crystallizes with the analyte.

The function of the matrix is threefold:

  • Energy Absorption: The matrix possesses a strong chromophore that absorbs the energy from a pulsed UV laser (commonly a 337 nm nitrogen laser).[2] This prevents the high-intensity laser from directly hitting and destroying the analyte.

  • Analyte Isolation: The analyte is embedded within a vast excess of matrix molecules (typically a 10,000:1 ratio or higher), effectively isolating analyte molecules from each other.

  • Soft Ionization: Upon laser irradiation, the matrix rapidly heats and desorbs into the gas phase, carrying the intact analyte with it. In the dense plume of desorbed material, proton transfer from the acidic matrix to the analyte occurs, generating singly charged ions ([M+H]⁺) that can be accelerated and analyzed by the mass spectrometer.

Properties and Advantages of 2,5-DHB

2,5-DHB has earned its status as a "workhorse" matrix due to a combination of favorable chemical and physical properties.[2]

  • Strong UV Absorbance: It absorbs efficiently at the 337 nm and 355 nm wavelengths used by common MALDI lasers.[3]

  • High Versatility: It is effective for a broad range of analyte classes, including peptides, smaller proteins, carbohydrates, lipids, and synthetic polymers.[2][4]

  • Reduced Low-Mass Interference: Compared to other matrices like α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-DHB tends to produce less background noise from matrix clusters in the low mass-to-charge (m/z) region, which is advantageous for analyzing smaller molecules.[2]

  • Good Vacuum Stability: It is sufficiently non-volatile to remain stable under the high vacuum conditions of the mass spectrometer.[5]

  • Tolerant Ionization: It is considered a "cooler" or softer matrix than CHCA, leading to less metastable fragmentation of sensitive analytes.

The "Super-DHB" Formulation: Enhancing Performance

To further improve performance, a popular variant known as "Super-DHB" was developed.

  • Composition: Super-DHB is a mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid, typically in a 9:1 ratio.[6]

  • Mechanism of Improvement: The addition of the second component is believed to disrupt the crystal lattice of the 2,5-DHB.[1] This disordered structure results in a "softer" desorption process, transferring less internal energy to the analyte.

  • Key Advantages: The primary benefits are reduced metastable fragmentation and increased sensitivity (up to 2-3 fold has been reported for dextrans).[1] It is particularly preferred for the analysis of large proteins, glycoproteins, and for generating in-source decay (ISD) spectra for top-down protein sequencing.[6]

Primary Applications of 2,5-DHB and Super-DHB

The versatility of DHB-based matrices makes them a primary choice for numerous applications.

Analyte ClassRecommended MatrixRationale & Key Considerations
Peptides & Small Proteins (<10 kDa) 2,5-DHBGood performance with less low-mass interference than CHCA.[2]
Large Proteins & Glycoproteins (>30 kDa) Super-DHBThe "softer" ionization minimizes fragmentation of large, labile molecules.[6]
Carbohydrates & Glycans 2,5-DHB or Super-DHBDHB is a standard matrix for glycans. Super-DHB often provides cleaner spectra with better signal-to-noise. Performance can be enhanced with additives.
Phospholipids 2,5-DHBProvides good overall performance in positive ion mode for lipid analysis.[2][7]
Polar Synthetic Polymers 2,5-DHBOften used for polymers like polyethylene glycol (PEG).[4]
Experimental Protocol: The Dried-Droplet Method with 2,5-DHB

This protocol provides a standard, reliable starting point for using 2,5-DHB. Optimization is often required based on the specific analyte and instrument.

Materials:

  • 2,5-Dihydroxybenzoic acid (2,5-DHB), high purity

  • Solvent A: Acetonitrile (ACN), HPLC grade

  • Solvent B: Ultrapure Water

  • Trifluoroacetic acid (TFA), proteomics grade

  • Analyte sample, dissolved in an appropriate solvent

  • MALDI target plate

Procedure:

  • Prepare the Matrix Solvent: Create a 50:50 (v/v) solution of ACN and water, adding TFA to a final concentration of 0.1%. This is commonly referred to as "TA50".

  • Prepare the Saturated DHB Solution:

    • Add approximately 10-20 mg of 2,5-DHB to 1 mL of the matrix solvent in a microcentrifuge tube.

    • Vortex vigorously for at least 1 minute to dissolve as much matrix as possible. The solution should be saturated with some solid material remaining.

    • Centrifuge the tube for 1 minute to pellet the undissolved solid.

    • Carefully transfer the clear supernatant to a fresh, clean tube. This saturated solution should be prepared fresh daily for best results.[8]

  • Mix Analyte and Matrix:

    • In a separate tube, mix the analyte solution and the saturated DHB solution. A common starting ratio is 1:1 (v/v), but this can be optimized (e.g., 1:2, 1:5). The final analyte concentration on the target should be in the low picomole to femtomole range.

  • Spot the Target Plate:

    • Pipette 0.5 to 1.0 µL of the final analyte-matrix mixture onto a single spot on the MALDI target plate.

  • Co-crystallization:

    • Allow the droplet to air-dry completely at room temperature. This process allows the analyte and matrix to co-crystallize. Do not heat the plate to speed up drying, as this can lead to poor crystal formation.

    • The resulting spot should have a crystalline, often slightly off-white appearance.

  • Analysis:

    • Load the target plate into the MALDI mass spectrometer and acquire data according to the instrument's operating procedures.

Part 2: Benzophenone Derivatives as Reactive MALDI Matrices

While 2,5-DHB functions by physically embedding the analyte, a separate class of matrices leverages the chemical reactivity of the benzophenone core to enhance analysis. A reactive matrix is a compound that serves the dual purpose of a traditional matrix (absorbing laser energy) and a derivatization agent that reacts with the analyte.[9]

The Concept of Reactive Derivatization

The primary advantages of using a reactive matrix are:

  • Improved Ionization: By attaching a pre-charged moiety or a group that is easily ionized, the matrix can significantly increase the signal intensity for analytes that are otherwise difficult to detect.[10]

  • Simplified Workflow: The derivatization reaction occurs directly on the MALDI target, eliminating the need for separate, time-consuming sample preparation steps.[11]

  • Structural Elucidation: The reaction can be designed to be specific to a certain functional group, providing structural information. A key example is the use of benzophenone to pinpoint the location of double bonds in lipids.[12]

Examples of Benzophenone-Based Reactive Matrices
  • Benzophenone for Lipid Analysis: Unsubstituted benzophenone can act as a reactive matrix for lipids. During laser irradiation, it participates in a Paternò-Büchi reaction with carbon-carbon double bonds in lipid acyl chains. Subsequent fragmentation of the derivatized lipid in an MS/MS experiment reveals the location of the original double bond, allowing for the differentiation of lipid isomers.[12][13]

  • 3,4-Diaminobenzophenone (DABP) for Oligonucleotides & α-Ketoacids: DABP has been demonstrated as a superior matrix for the analysis of oligonucleotides, yielding less fragmentation and better salt tolerance compared to conventional matrices.[14] More recently, it has been employed as a reactive matrix for α-ketoacids. The diamino groups react with the ketoacids to form imidazole derivatives, which are more readily ionized, enabling sensitive detection in complex samples like food products.[15]

Causality: Why Benzophenones Work as Reactive Matrices

The success of these molecules lies in their multifunctional structure:

  • The Chromophore: The benzophenone core is an excellent chromophore, effectively absorbing the UV laser energy required for desorption.

  • The Reactive Group: Additional functional groups (e.g., the carbonyl group in benzophenone itself, or the amino groups in DABP) provide the site for a specific chemical reaction with the analyte.

  • The Ionizable Site: In some designs, a permanently charged group (like a pyridinium ring) is included to guarantee high ionization efficiency.[10][16]

This combination of properties in a single molecule makes benzophenone derivatives a powerful and growing tool for specialized MALDI-MS applications that go beyond simple mass measurement.

Visualizations and Data

Diagrams of Key Processes

MALDITOF_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis A Analyte Solution C Mix Analyte & Matrix A->C B Matrix Solution (e.g., 2,5-DHB) B->C D Spot on MALDI Target C->D E Co-crystallization (Air Dry) D->E F Insert Target into Vacuum Source E->F Transfer to MS G Pulsed UV Laser Irradiation F->G H Desorption & Ionization (Gas Phase Plume) G->H I Ion Acceleration H->I J Time-of-Flight (TOF) Mass Analyzer I->J K Ion Detection J->K L Generate Mass Spectrum K->L

Caption: General workflow for MALDI-TOF mass spectrometry analysis.

DHB_Mechanism cluster_crystal 1. Co-crystallization on Target cluster_plume 2. Laser Desorption & Ionization cluster_ions M1 M M2 M M3 M M4 M M5 M M6 M M7 M M8 M A1 Analyte Laser UV Laser Pulse (337 nm) Plume Gas Phase Plume Laser->Plume Ion_A [Analyte+H]⁺ Ion_M [M+H]⁺ Neut_M M

Caption: Conceptual diagram of the 2,5-DHB matrix-analyte interaction.

Conclusion

This guide delineates the critical roles of dihydroxy-based compounds in MALDI mass spectrometry, clarifying a key point of nomenclature between the workhorse matrix and its reactive chemical cousins.

2,5-Dihydroxybenzoic acid (2,5-DHB) , and its enhanced "Super-DHB" formulation, remains an indispensable tool for routine and advanced analysis of a wide variety of biomolecules and polymers. Its reliability, versatility, and well-understood properties make it a foundational matrix for both new and experienced users.

Concurrently, benzophenone derivatives are carving out a vital niche as reactive matrices . These molecules transcend the traditional role of a matrix by actively participating in the chemical analysis, enabling the detection of otherwise intractable analytes and providing an extra dimension of structural information.

For the modern researcher, understanding the distinct advantages and applications of both 2,5-DHB as a classical matrix and benzophenones as reactive ones is key to leveraging the full power of MALDI mass spectrometry in drug discovery, proteomics, lipidomics, and materials science.

References

An In-Depth Technical Guide to In Vitro Efficacy Assessment of 2,4-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Multifaceted Potential of 2,4-Dihydroxybenzophenone

This compound, also known as benzophenone-1 (BP-1), is a benzophenone derivative widely utilized as an ultraviolet (UV) light absorber in various industrial and consumer products to prevent photodegradation.[1][2] Beyond its primary function as a UV stabilizer, a growing body of scientific evidence suggests that BP-1 possesses a range of biological activities, including antioxidant, anti-inflammatory, and endocrine-disrupting properties.[3][4][5] These multifaceted activities have garnered significant interest from researchers in the fields of toxicology, pharmacology, and drug development.

This technical guide provides a comprehensive overview of core in vitro assays to rigorously assess the efficacy of this compound. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale, ensuring that each experimental design is a self-validating system for generating robust and reliable data. We will delve into assays that probe its potential as an endocrine disruptor, an antioxidant, and an anti-inflammatory agent, providing detailed, field-proven protocols for each.

Section 1: Assessing Endocrine Disrupting Potential

Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the body's endocrine system.[6] Given the structural similarities of benzophenones to steroid hormones, evaluating the potential of BP-1 to interact with hormone signaling pathways is of paramount importance. The Organisation for Economic Co-operation and Development (OECD) has established a conceptual framework for testing and assessing EDCs, which includes a tiered approach starting with in vitro assays.[7][8]

Estrogenic Activity: The MCF-7 Cell Proliferation Assay

The MCF-7 human breast adenocarcinoma cell line is an estrogen receptor-positive (ERα) cell line and serves as a gold-standard in vitro model for assessing estrogenic activity.[9][10] Proliferation of these cells is estrogen-dependent, making them an ideal tool to screen for compounds that can mimic the effects of endogenous estrogens.

Scientific Rationale: This assay is predicated on the principle that binding of an estrogenic compound to the estrogen receptor in MCF-7 cells will trigger a signaling cascade that promotes cell proliferation. The magnitude of proliferation is directly proportional to the estrogenic potency of the test compound.

Experimental Workflow Diagram:

MCF7_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Quantification cluster_analysis Data Analysis start Culture MCF-7 cells in complete growth medium acclimate Acclimate cells in hormone-free medium start->acclimate seed Seed cells into 96-well plates acclimate->seed treat Treat cells with varying concentrations of BP-1 and controls (e.g., E2) seed->treat incubate Incubate for a defined period (e.g., 6 days) treat->incubate add_reagent Add proliferation reagent (e.g., MTT, Resazurin) incubate->add_reagent measure Measure absorbance or fluorescence add_reagent->measure analyze Calculate cell viability/ proliferation relative to controls measure->analyze plot Generate dose-response curves and determine EC50 analyze->plot

Caption: Workflow for the MCF-7 Cell Proliferation Assay.

Detailed Protocol: MCF-7 Cell Proliferation Assay

  • Cell Culture and Maintenance:

    • Culture MCF-7 cells (ATCC® HTB-22™) in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.[10]

  • Hormone-Free Medium Preparation:

    • To eliminate confounding estrogenic effects from the serum, switch to a phenol red-free EMEM supplemented with 10% charcoal-stripped FBS for at least 48 hours prior to the assay.[9]

  • Cell Seeding:

    • Harvest and count the acclimated MCF-7 cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of hormone-free medium.[10]

    • Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of BP-1 in hormone-free medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% to avoid toxicity.[10]

    • Include a positive control (e.g., 17β-estradiol, E2) and a vehicle control (medium with solvent).

    • Remove the seeding medium and add 100 µL of the prepared compound dilutions or controls to the respective wells.

  • Incubation:

    • Incubate the plate for 6-7 days, with media changes every 2-3 days.[9]

  • Quantification of Cell Proliferation (MTT Assay Example):

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell proliferation relative to the vehicle control.

    • Plot the dose-response curve and determine the half-maximal effective concentration (EC50) to quantify the estrogenic potency of BP-1.

Data Presentation:

CompoundConcentration (µM)Mean Absorbance (570 nm)Standard Deviation% Proliferation (vs. Vehicle)
Vehicle Control-Experimental DataExperimental Data100%
17β-estradiol0.001Experimental DataExperimental DataCalculated Value
BP-10.1Experimental DataExperimental DataCalculated Value
BP-11Experimental DataExperimental DataCalculated Value
BP-110Experimental DataExperimental DataCalculated Value
BP-1100Experimental DataExperimental DataCalculated Value
Androgenic and Anti-Androgenic Activity: Yeast-Based Reporter Assays

Yeast-based assays, such as the Yeast Estrogen Screen (YES) and Yeast Androgen Screen (YAS), are valuable tools for screening potential endocrine disruptors.[11] These assays utilize genetically modified yeast strains that express a human hormone receptor (e.g., androgen receptor) and a reporter gene (e.g., β-galactosidase).

Scientific Rationale: Binding of an androgenic compound to the androgen receptor in the yeast cell activates the transcription of the reporter gene, leading to the production of an enzyme that can convert a chromogenic substrate, resulting in a measurable color change.[11] Conversely, an anti-androgenic compound will compete with a known androgen, thereby inhibiting this color change.

Experimental Workflow Diagram:

YAS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_measurement Measurement & Analysis start Culture YAS yeast strain prepare_assay Prepare assay medium with chromogenic substrate start->prepare_assay add_yeast Add yeast suspension to 96-well plate prepare_assay->add_yeast add_compounds Add BP-1, controls (agonist/antagonist), and reference androgen (for anti-androgenicity) add_yeast->add_compounds incubate Incubate for 2-3 days add_compounds->incubate measure Measure absorbance to quantify color development incubate->measure analyze Determine androgenic or anti-androgenic activity measure->analyze

Caption: Workflow for the Yeast Androgen Screen (YAS) Assay.

Detailed Protocol: Yeast Androgen Screen (YAS)

  • Yeast Culture:

    • Culture the YAS yeast strain in a suitable growth medium according to the supplier's instructions.

  • Assay Setup:

    • In a 96-well plate, add the YAS yeast suspension to an assay medium containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside).

    • For assessing androgenic activity , add serial dilutions of BP-1 and a known androgen as a positive control.

    • For assessing anti-androgenic activity , add serial dilutions of BP-1 in the presence of a fixed concentration of a reference androgen. An anti-androgen will be used as a positive control.

  • Incubation:

    • Incubate the plate at 30°C for 2-3 days.

  • Measurement and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the color change.

    • Compare the absorbance values of the BP-1 treated wells to the controls to determine its androgenic or anti-androgenic potential. Recent studies have shown that chlorination byproducts of BP-1 can exhibit significantly higher antiandrogenic activity.[12]

Section 2: Evaluation of Antioxidant Properties

Benzophenone derivatives have been reported to possess antioxidant activities.[3][13] This is often attributed to their ability to scavenge free radicals and chelate pro-oxidant metals. Assessing these properties is crucial for understanding the potential protective effects of BP-1 against oxidative stress.

Intracellular Reactive Oxygen Species (ROS) Scavenging Assay

This cell-based assay directly measures the ability of a compound to reduce intracellular levels of ROS, which are key mediators of oxidative stress.[14]

Scientific Rationale: The assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[15] Inside the cell, DCFH-DA is deacetylated by esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16] A potent antioxidant like BP-1 will scavenge ROS, thereby reducing the fluorescence signal.

Experimental Workflow Diagram:

ROS_Workflow cluster_prep Cell Preparation cluster_loading Probe Loading & Treatment cluster_measurement Measurement & Analysis seed_cells Seed cells (e.g., HaCaT, HepG2) in a 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere load_probe Load cells with DCFH-DA adhere->load_probe treat_compound Treat with BP-1 and controls load_probe->treat_compound induce_ros Induce ROS with a stressor (e.g., H2O2, UVR) treat_compound->induce_ros measure_fluorescence Measure fluorescence (Ex/Em ~495/529 nm) induce_ros->measure_fluorescence normalize_data Normalize to cell viability measure_fluorescence->normalize_data analyze_results Calculate % ROS inhibition normalize_data->analyze_results

Caption: Workflow for the Intracellular ROS Scavenging Assay.

Detailed Protocol: Intracellular ROS Assay

  • Cell Seeding:

    • Seed a suitable cell line (e.g., human keratinocytes HaCaT, human hepatoma SMMC-7721) in a 96-well black, clear-bottom plate and allow them to adhere overnight.[17][18]

  • Compound and Probe Treatment:

    • Wash the cells with Phosphate Buffered Saline (PBS).

    • Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30-60 minutes at 37°C.[14][16]

    • Remove the DCFH-DA solution and treat the cells with various concentrations of BP-1 for a defined period.

  • Induction of Oxidative Stress:

    • Induce ROS production by treating the cells with an oxidative stressor, such as hydrogen peroxide (H₂O₂) or by exposure to UV radiation.[15][17]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm.[19]

  • Data Analysis:

    • Calculate the percentage of ROS inhibition by comparing the fluorescence of BP-1 treated cells to the stressed control.

    • It is crucial to run a parallel cell viability assay (e.g., MTT) to normalize the fluorescence data and ensure that the observed decrease in ROS is not due to cytotoxicity.

Data Presentation:

TreatmentConcentration (µM)Mean Fluorescence IntensityStandard Deviation% ROS Inhibition
Untreated Control-Experimental DataExperimental Data-
Stressed Control (e.g., H₂O₂)-Experimental DataExperimental Data0%
Positive Control (e.g., NAC)Known effective conc.Experimental DataExperimental DataCalculated Value
BP-11Experimental DataExperimental DataCalculated Value
BP-110Experimental DataExperimental DataCalculated Value
BP-1100Experimental DataExperimental DataCalculated Value

Section 3: Investigating Anti-Inflammatory Efficacy

Chronic inflammation is implicated in a wide range of diseases. Benzophenones have demonstrated anti-inflammatory properties, making this a key area for efficacy testing.[20][21][22]

Inhibition of Pro-Inflammatory Cytokine Production

A hallmark of inflammation is the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).[23][24]

Scientific Rationale: This assay uses a cell line, such as RAW 264.7 murine macrophages, which can be stimulated to produce pro-inflammatory cytokines by treatment with lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls.[23] The ability of BP-1 to inhibit the production of these cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway Diagram:

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits BP1 This compound (BP-1) BP1->TLR4_MD2 Inhibits IRAK4 IRAK4 MyD88->IRAK4 NFkB_activation NF-κB Activation IRAK4->NFkB_activation Activates NFkB_translocation NF-κB Translocation NFkB_activation->NFkB_translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_Transcription Cytokines TNF-α, IL-12 Gene_Transcription->Cytokines Leads to production of

Caption: Simplified TLR4 signaling pathway and potential inhibition by BP-1.

Detailed Protocol: Cytokine ELISA

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM with 10% FBS.

    • Seed the cells in a 24-well plate at a density of 1 x 10⁵ cells/mL.[24]

  • Pre-treatment with BP-1:

    • Pre-treat the cells with various concentrations of BP-1 for 2 hours.[24]

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce cytokine production.[24]

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA Procedure:

    • Use commercially available ELISA kits for TNF-α and IL-12.[24]

    • Coat a 96-well ELISA plate with the capture antibody overnight.[25][26]

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and standards to the plate and incubate.[25]

    • Wash the plate and add the detection antibody.

    • Add a substrate solution (e.g., TMB) and incubate until color develops.[27]

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[25]

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the known standards.

    • Calculate the concentration of TNF-α and IL-12 in the samples based on the standard curve.

Data Presentation:

TreatmentConcentration (µM)TNF-α (pg/mL)IL-12 (pg/mL)
Unstimulated Control-Experimental DataExperimental Data
LPS Control-Experimental DataExperimental Data
Positive Control (e.g., Dexamethasone)Known effective conc.Experimental DataExperimental Data
BP-1 + LPS1Experimental DataExperimental Data
BP-1 + LPS10Experimental DataExperimental Data
BP-1 + LPS25Experimental DataExperimental Data

Conclusion: A Framework for Comprehensive Efficacy Profiling

This technical guide provides a robust framework for the in vitro assessment of this compound's efficacy across key biological activities. By employing these validated assays, researchers can generate high-quality, reproducible data to elucidate its endocrine-disrupting potential, antioxidant capacity, and anti-inflammatory properties. The emphasis on understanding the scientific rationale behind each protocol ensures that the experimental design is sound and the resulting data is interpretable and reliable. This comprehensive approach is essential for accurately profiling the biological effects of BP-1 and informing its potential applications and safety assessments in the pharmaceutical and consumer product industries.

References

Utilizing the Zebrafish Model for Toxicological Assessment of 2,4-Dihydroxybenzophenone (BP-1)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxybenzophenone (BP-1) is a benzophenone-type ultraviolet (UV) filter whose potential environmental and health impacts are not as extensively characterized as other analogues like BP-2 and BP-3. This technical guide provides a comprehensive framework for leveraging the zebrafish (Danio rerio) model to investigate the toxicological profile of BP-1. Recognizing the limited direct research on BP-1, this document synthesizes findings from structurally similar benzophenones to postulate mechanisms and guide experimental design. We present field-proven, detailed protocols for assessing developmental toxicity, neurotoxicity, and endocrine disruption, grounded in established methodologies like the OECD Test Guideline 236. This guide emphasizes the causality behind experimental choices and provides self-validating systems to ensure data integrity. Included are workflow diagrams, data presentation tables, and postulated signaling pathways to equip researchers with the necessary tools to close the existing knowledge gap on the effects of BP-1.

Introduction: The Rationale for a Zebrafish-Based BP-1 Toxicological Model

Benzophenone UV filters are pervasive in personal care products and plastics, leading to their continuous release into aquatic environments.[1] While the toxicological profiles of compounds like Benzophenone-2 (BP-2) and Benzophenone-3 (BP-3) have been increasingly studied, this compound (BP-1) remains under-investigated. The zebrafish model offers a powerful, high-throughput vertebrate system to bridge this critical data gap.[2][3]

The key advantages of the zebrafish model include:

  • High Genetic Homology: Zebrafish share approximately 70% genetic homology with humans, including conserved genes for major organ development and function.[4]

  • Rapid, External Development: Embryos develop outside the mother and are optically transparent, allowing for direct, non-invasive observation of organogenesis and toxicological effects in real-time.[3]

  • High Fecundity & Cost-Effectiveness: Large clutch sizes provide the statistical power needed for robust dose-response analysis in a cost-effective manner.[5]

  • Regulatory Acceptance: The Fish Embryo Acute Toxicity (FET) Test using zebrafish is an accepted OECD Test Guideline (TG 236), providing a clear regulatory pathway for acute toxicity data.[6][7][8]

  • Ethical Considerations: As the primary assays are conducted within the first 5 days post-fertilization (dpf), the embryos are not classified as protected laboratory animals under EU Directive 2010/63/EU, aligning with the 3Rs principles (Replacement, Reduction, Refinement).[2][5]

Given the documented developmental toxicity, endocrine-disrupting potential, and neurotoxicity of other benzophenones in zebrafish,[1][9][10] it is scientifically logical to hypothesize that BP-1 may elicit similar adverse outcomes. This guide provides the experimental framework to test this hypothesis rigorously.

Postulated Mechanisms and Signaling Pathways of BP-1 Toxicity

Based on evidence from related benzophenones, the toxicological effects of BP-1 in zebrafish are likely mediated through multiple, interconnected pathways.

Endocrine Disruption

Benzophenones are well-documented endocrine-disrupting chemicals (EDCs).[1][11] BP-2, for instance, has been shown to interfere with the thyroid system, causing thyroid follicle hyperplasia in zebrafish embryos.[9][12][13] Other benzophenones can modulate the expression of genes involved in steroidogenesis and interact with estrogen receptors.[14][15] It is plausible that BP-1 disrupts the Hypothalamic-Pituitary-Gonadal (HPG) axis by interfering with key enzymes like aromatase (Cyp19) or by interacting with estrogen receptors (ESR), leading to altered steroid hormone levels and reproductive fitness.[16]

G BP1 This compound (BP-1) HPG_Axis Hypothalamic-Pituitary-Gonadal (HPG) Axis BP1->HPG_Axis Interference Estrogen_Receptors Estrogen Receptors (esr1, esr2b) BP1->Estrogen_Receptors Binding/ Modulation Aromatase Aromatase (cyp19a1b) BP1->Aromatase Inhibition/ Modulation HPG_Axis->Aromatase VTG Vitellogenin Upregulation (vtg1) Estrogen_Receptors->VTG Activation Steroid_Hormones Altered Steroidogenesis (Testosterone, Estradiol) Aromatase->Steroid_Hormones Regulation Repro_Effects Adverse Reproductive Outcomes Steroid_Hormones->Repro_Effects VTG->Repro_Effects Impaired Development

Caption: Postulated pathway for BP-1 endocrine disruption in zebrafish.

Oxidative Stress

A common mechanism of toxicity for many environmental contaminants, including benzophenones, is the induction of oxidative stress.[17][18] Exposure can lead to an overproduction of reactive oxygen species (ROS), overwhelming the endogenous antioxidant defense systems.[19] This imbalance results in damage to lipids, proteins, and DNA, contributing to cellular apoptosis and a range of developmental defects, including cardiotoxicity and neurotoxicity.[17][20]

G BP1 This compound (BP-1) Mitochondria Mitochondrial Dysfunction BP1->Mitochondria Antioxidants Depletion of Antioxidants (GSH, Catalase, SOD) BP1->Antioxidants Inhibition ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Generation Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Antioxidants->ROS Neutralization Apoptosis Cellular Apoptosis Lipid_Peroxidation->Apoptosis DNA_Damage->Apoptosis Toxicity Developmental & Neuro-toxicity Apoptosis->Toxicity

Caption: BP-1 induced oxidative stress leading to cellular damage.

Disruption of Developmental Signaling (Wnt Pathway)

The Wnt signaling pathways are highly conserved and crucial for embryonic development, controlling processes like body axis patterning and cell fate specification.[21] Aberrant Wnt signaling is linked to carcinogenesis and developmental defects.[22][] Research on benzophenone has demonstrated its ability to induce cardiotoxicity in zebrafish embryos by upregulating the canonical Wnt/β-catenin signaling pathway.[24] This suggests BP-1 could act as a teratogen by interfering with this fundamental developmental cascade.

G cluster_Nucleus Nucleus BP1 This compound (BP-1) Destruction_Complex Destruction Complex (APC, Axin, GSK3β) BP1->Destruction_Complex Inhibition? Wnt_Ligand Wnt Ligand Frizzled_Receptor Frizzled (Fzd) Receptor Wnt_Ligand->Frizzled_Receptor Binding Frizzled_Receptor->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation Nucleus Nucleus Beta_Catenin->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activation Defects Developmental Defects (e.g., Cardiotoxicity) Gene_Transcription->Defects

Caption: Upregulation of Wnt/β-catenin signaling by BP-1 as a toxicity mechanism.

Experimental Protocols for Assessing BP-1 Toxicity

This section details validated, step-by-step protocols for a multi-tiered assessment of BP-1's effects on zebrafish.

G Start Zebrafish Embryo Collection (0-3 hpf) Exposure BP-1 Exposure (Range-finding & Definitive) Start->Exposure FET Protocol 3.1: Fish Embryo Acute Toxicity (FET) Test (0-120 hpf) Exposure->FET Cardio Protocol 3.2: Cardiotoxicity Assessment (48 hpf) FET->Cardio Neuro Protocol 3.3: Larval Photomotor Response (LPR) (120 hpf) FET->Neuro Endocrine Protocol 3.4: Gene Expression Analysis (qPCR) (120 hpf) FET->Endocrine Data Data Analysis: LC50, NOAEL, Behavioral & Gene Expression Changes Cardio->Data Neuro->Data Endocrine->Data

Caption: Overall experimental workflow for BP-1 toxicity assessment.

Protocol: Fish Embryo Acute Toxicity (FET) Test (adapted from OECD TG 236)

This protocol determines acute and developmental toxicity over 120 hours post-fertilization (hpf).

Causality: The FET test is a foundational assay that provides a comprehensive overview of toxicity.[8] Observing embryos from fertilization through early larval stages covers the critical window of organogenesis, allowing for the detection of both lethality and sublethal teratogenic effects.[5][25]

Methodology:

  • Embryo Collection: Collect freshly fertilized eggs from healthy, spawning adult zebrafish within 30-60 minutes of fertilization.[3]

  • Preparation of Test Solutions: Prepare a stock solution of BP-1 in a suitable solvent (e.g., DMSO). Create a dilution series in E3 embryo medium to achieve the desired final concentrations. The final solvent concentration must not exceed 0.1% and a solvent control group must be included.[3][5]

  • Exposure Setup: At approximately 4 hpf, randomly distribute 20 healthy embryos into the wells of a 24-well plate (1 embryo per well) for each concentration and control group.[6] Replace the initial E3 medium with 1 mL of the respective test or control solution.

  • Incubation: Incubate plates at 28.5°C on a 14:10 hour light:dark cycle.[3] To maintain chemical concentration and water quality, a static-renewal approach is recommended, with 50-75% of the test solution renewed every 24 hours.[5]

  • Endpoint Observation: At 24, 48, 72, 96, and 120 hpf, observe embryos under a stereomicroscope for lethal and teratogenic endpoints.[3][6]

  • Data Recording: Record observations systematically for each individual embryo. Calculate the percentage of mortality and the prevalence of each malformation at each time point and concentration.

Data Presentation: FET Test Endpoints

Time Point (hpf)Lethal Endpoints (OECD TG 236)[6]Teratogenic (Sublethal) Endpoints[3][26]
24 Coagulation of embryo, Lack of somite formationDelayed development, Somite malformation
48 Non-detachment of tail, Lack of heartbeatPericardial edema, Yolk sac edema, Spinal curvature (lordosis/scoliosis), Reduced heart rate, Lack of pigmentation, Lack of circulation
72 All of the aboveEye/head malformations, Jaw defects, Impaired motility
96 - 120 All of the aboveSwim bladder inflation failure, Persistent edemas, Severe physical deformities
Protocol: Assessment of Cardiotoxicity

Causality: The heart is one of the first functional organs in the zebrafish embryo and is sensitive to toxic insults.[27] Changes in heart rate (bradycardia or tachycardia) and morphology (pericardial edema) are robust and easily quantifiable indicators of cardiotoxicity.[28]

Methodology:

  • Embryo Preparation: Use embryos from the ongoing FET test at 48 hpf.

  • Acclimation: Allow the 24-well plate to acclimate on the microscope stage for 2-3 minutes to stabilize the heart rate.

  • Heart Rate Measurement: Focus on the ventricle of an individual embryo. Count the number of ventricular contractions over a 15-second period. Multiply this number by 4 to obtain the heart rate in beats per minute (bpm). Repeat for at least 10 embryos per concentration group.

  • Edema Assessment: Visually assess the area around the heart. Score the presence and severity of pericardial edema (e.g., 0 = none, 1 = mild, 2 = severe).

Protocol: Larval Photomotor Response (LPR) Assay for Neurotoxicity

Causality: Locomotor behavior is a complex process integrating sensory input and motor output, making it a sensitive indicator of neurotoxicity.[29] The LPR test leverages the natural startle response of larvae to changes in light to quantify hyperactivity or hypoactivity resulting from chemical exposure.[26][30]

Methodology:

  • Larval Preparation: Use surviving larvae from the FET test at 120 hpf (5 dpf).

  • Assay Setup: Place individual larvae into a 96-well plate with fresh test solution. Place the plate into an automated behavioral analysis system (e.g., DanioVision, Noldus; or ZebraBox, ViewPoint).

  • Acclimation: Allow larvae to acclimate to the chamber for a period of 20-30 minutes in the light.

  • LPR Protocol: Subject the larvae to a standardized cycle of alternating light and dark periods (e.g., 3 cycles of 5 minutes light, 5 minutes dark). The system's camera will track the movement of each larva.[29]

  • Data Acquisition: The software will automatically calculate parameters such as total distance moved, velocity, and time spent moving for each larva during both light and dark phases.

Data Presentation: LPR Assay Summary

Treatment GroupTotal Distance Moved (mm) - Dark Phase (Mean ± SEM)Total Distance Moved (mm) - Light Phase (Mean ± SEM)Velocity (mm/s) - Dark Phase (Mean ± SEM)
ControlValueValueValue
Solvent ControlValueValueValue
BP-1 [Low]ValueValueValue
BP-1 [Mid]ValueValueValue
BP-1 [High]ValueValueValue
Protocol: Gene Expression Analysis (qPCR) for Endocrine Disruption

Causality: Quantitative real-time PCR (qPCR) allows for the precise measurement of changes in mRNA levels of key genes involved in endocrine pathways. Upregulation of vitellogenin (vtg1) is a hallmark biomarker for estrogenic activity, while changes in aromatase (cyp19a1b) and estrogen receptor (esr1) expression indicate disruption of the HPG axis.[15][16]

Methodology:

  • Sample Collection: At 120 hpf, pool 20-30 larvae per treatment group from the FET test. Euthanize using an overdose of tricaine methanesulfonate (MS-222) and flash-freeze in liquid nitrogen. Store at -80°C.

  • RNA Extraction: Homogenize pooled larvae and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit) following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a real-time PCR system. Reactions should include cDNA template, forward and reverse primers for target genes (see table below), and a suitable qPCR master mix (e.g., SYBR Green).

  • Data Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., β-actin or ef1a). Calculate the relative fold change in gene expression using the ΔΔCt method.

Target Genes for Endocrine Disruption Analysis

Gene SymbolGene NamePathway/FunctionExpected Change (Estrogenic)
vtg1Vitellogenin 1Estrogen-responsive yolk precursor proteinUpregulation
esr1Estrogen Receptor 1Nuclear hormone receptor for estrogenModulation
cyp19a1bAromatase (brain isoform)Converts androgens to estrogensModulation
pax8Paired box 8Thyroid development and functionModulation
ef1aElongation factor 1 alphaHousekeeping/Reference GeneNo Change

Data Analysis and Interpretation

  • Lethal Concentration (LC50): The concentration of BP-1 that causes mortality in 50% of the exposed embryos should be calculated at 96 or 120 hpf using probit analysis.

  • No Observed Adverse Effect Level (NOAEL): This is the highest concentration at which no statistically significant increase in adverse effects (lethal or sublethal) is observed compared to the control.[25]

  • Teratogenic Index (TI): Calculated as the ratio of LC50/NOAEL. A TI value greater than or equal to 10 can classify a compound as a potential teratogen.[25]

  • Statistical Analysis: For continuous data (heart rate, locomotor activity, gene expression), use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the control. For categorical data (presence/absence of malformations), use Fisher's exact test or Chi-square analysis. A p-value of <0.05 is typically considered statistically significant.

Conclusion and Future Directions

The zebrafish model provides a robust, ethically sound, and scientifically rigorous platform to investigate the potential toxicity of this compound. The multi-tiered approach outlined in this guide—from broad developmental toxicity screening to specific assessments of cardiac, neural, and endocrine function—allows for a comprehensive hazard identification. By extrapolating from known benzophenone analogues and applying validated protocols, researchers can effectively close the existing data gap for BP-1. Future work could involve more advanced techniques such as transcriptomics (RNA-seq) to uncover novel toxicity pathways, long-term studies to assess effects on reproduction in adult fish, and behavioral assays that probe more complex cognitive functions.[27][31] The data generated using this framework will be crucial for informed risk assessment and regulatory decisions regarding the environmental safety of this widely used UV filter.

References

An In-Depth Technical Guide to Troubleshooting & Optimization in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the path from a promising molecule to a market-approved therapeutic is fraught with challenges. This guide provides a comprehensive framework for troubleshooting and optimizing the drug development process, grounded in scientific principles and field-proven insights. It is structured not as a rigid template, but as a dynamic, problem-solving resource to navigate the complex, multi-stage journey of pharmaceutical innovation.

Section 1: Proactive Troubleshooting - Building a Robust Drug Development Framework

The most effective troubleshooting is proactive. A well-defined and robust development framework can preemptively address many common pitfalls. This involves a holistic approach that integrates various disciplines from the earliest stages.

A critical initial step is the early strategic planning of a drug development roadmap. A clearly defined path ensures that teams prioritize high-impact studies, reduce redundant efforts, and align with regulatory expectations.[1] Key components of this proactive approach include early feasibility assessments to evaluate the potential success of a drug candidate and the development of a Target Product Profile (TPP) to outline the ideal characteristics of the final product.[1] Engaging with regulatory agencies, such as through Pre-Investigational New Drug (Pre-IND) meetings with the FDA, can prevent expensive delays in later stages.[1]

Quality Control (QC) is not a final step but an integral part of the entire drug development lifecycle.[2] Implementing robust QC strategies from the beginning is crucial for building quality into the product.[3] This starts with rigorous testing of raw materials and continues through in-process checks and final product testing to ensure consistency and compliance with regulatory standards.[4] Adherence to Good Manufacturing Practices (GMP) is non-negotiable and ensures that every stage of the manufacturing process is controlled and documented.[2]

A well-defined Chemistry, Manufacturing, and Controls (CMC) strategy is fundamental for a seamless transition from development to commercialization.[5] Common CMC challenges include issues with process robustness, unclear potency definitions, and inadequate analytical method development.[5] Addressing these early on with a structured, quality-by-design approach can prevent significant delays.[5]

Section 2: Reactive Troubleshooting - A Stage-by-Stage Guide to Problem Resolution

Despite the best-laid plans, challenges are inevitable. This section provides a systematic approach to identifying and resolving issues at each key stage of drug development.

Target Identification & Validation

The foundation of any drug discovery program is a well-validated target. Issues at this stage can lead to the failure of an entire program.

Common Problems:

  • Lack of correlation between target engagement and cellular activity.

  • Conflicting data from different validation methods (e.g., genetic vs. chemical).

  • Unforeseen off-target effects of tool compounds.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting inconsistent target validation data.

High-Throughput Screening (HTS) & Lead Identification

HTS is a numbers game, but quality is paramount. Systematic errors and false positives/negatives can derail the identification of viable lead compounds.

Common Problems:

  • High rate of false positives or negatives.

  • Assay drift or instability over time.

  • Poor reproducibility of hits.

Troubleshooting Table: HTS Assay Issues

Problem Potential Cause Solution
High False Positive Rate Compound interference (e.g., fluorescence, aggregation)Implement counter-screens and orthogonal assays.
High False Negative Rate Insufficient assay sensitivity or suboptimal conditionsRe-optimize assay parameters (e.g., enzyme/substrate concentration, incubation time).
Assay Drift Reagent instability, temperature fluctuationsPrepare fresh reagents daily, monitor and control environmental conditions.
Poor Hit Reproducibility Pipetting errors, cell plating inconsistenciesCalibrate liquid handlers, optimize cell seeding protocols.[6]
Preclinical Development

This phase bridges the gap between the lab and the clinic, and is where many promising candidates falter due to unforeseen safety or pharmacokinetic issues.

Poor exposure can mask the true efficacy of a compound.

Common Problems:

  • Low oral bioavailability.

  • High inter-animal variability in pharmacokinetic profiles.[7]

  • Rapid metabolism and clearance.[8]

Optimization Strategies for Poorly Soluble Drugs

For drug candidates with low aqueous solubility, several formulation strategies can be employed to improve bioavailability.[9][10]

  • Salt Formation: This is often the most effective method for increasing both solubility and dissolution rate for acidic and basic drugs.[9]

  • Particle Size Reduction: Techniques like milling and micronization increase the surface area of the drug, which can enhance the dissolution rate.[11]

  • Amorphous Solid Dispersions: Overcoming the crystal lattice energy by creating an amorphous form of the API can significantly improve solubility.[9]

  • Lipid-Based Formulations: For highly lipophilic drugs, solubilizing the compound in lipid excipients can improve absorption.[11]

Identifying and mitigating toxicity is a critical hurdle in preclinical development.

Common Problems:

  • Unexpected in vivo toxicity not predicted by in vitro models.

  • Off-target toxicity.[12]

  • Difficulties in establishing a clear dose-response relationship for toxic effects.[13]

Troubleshooting Workflow for Unexpected In Vivo Toxicity:

Caption: Workflow for investigating unexpected in vivo toxicity.

Clinical Trial Design & Execution

A well-designed clinical trial is essential for demonstrating the safety and efficacy of a new therapeutic.

Common Problems:

  • Suboptimal patient population selection, leading to diluted treatment effects.[14]

  • Incorrect dose selection, resulting in lack of efficacy or unexpected toxicity.

  • High patient dropout rates.

Optimization of Clinical Trial Designs for Targeted Therapies

For targeted therapies, identifying the patient populations most likely to benefit is crucial.[14][15][16][17] Trial designs can be optimized by considering the following:[14][15][16][17]

  • Classical Design: Tests for a treatment effect in the full population.[10][14][17]

  • Stratified Design: Recruits from the full population but determines the biomarker status of each patient to test for effects in both the full population and the subpopulation.[10][14][17]

  • Enrichment Design: Screens patients for biomarker status and only includes biomarker-positive patients in the trial.[10][14][17]

The optimal design depends on factors such as the prevalence of the biomarker, the expected treatment effect in different populations, and the costs associated with the trial.[14][15][16][17]

Section 3: Advanced Optimization Strategies

Beyond routine troubleshooting, several advanced strategies can be employed to overcome persistent challenges and enhance the therapeutic potential of a drug candidate.

Overcoming Drug Resistance

Drug resistance is a major challenge, particularly in oncology. Strategies to overcome resistance include:

  • Combination Therapies: Targeting multiple pathways simultaneously can circumvent resistance mechanisms.[18]

  • Targeted Protein Degradation: This approach can eliminate the target protein entirely, rather than just inhibiting it.

  • Precision Medicine: Tailoring therapies to the individual molecular profiles of patients' tumors can overcome resistance driven by specific genetic alterations.[19]

Mitigating Off-Target Effects

Off-target effects can lead to toxicity, but they can also present opportunities for drug repurposing. Strategies to minimize off-target effects include:

  • Rational Drug Design: Using computational and structural biology tools to design drugs with high specificity for their intended targets.[12]

  • High-Throughput Screening: Rapidly testing thousands of compounds to identify those with the highest affinity and selectivity.[12]

Formulation for Poorly Soluble Drugs

A significant percentage of new drug candidates are poorly soluble, which can severely limit their bioavailability.[9] Advanced formulation strategies include:

  • Nanonization: Creating nanosuspensions to increase the surface area and dissolution rate.[10]

  • Solid Dispersions: Dispersing the drug in a polymer matrix to create a more soluble amorphous form.[3][10]

  • Lipid-Based Delivery Systems: Solubilizing the drug in lipids to enhance absorption.[3][10]

References

A-Technical-Guide-to-the-Purification-of-Crude-2,4-Dihydroxybenzophenone-by-Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dihydroxybenzophenone (DHBP) is a widely utilized ultraviolet (UV) light absorber, critical in the formulation of sunscreens, plastics, and coatings to prevent photodegradation.[1][2] The synthesis of DHBP often results in a crude product containing colored impurities and unreacted starting materials, necessitating an efficient purification strategy to achieve the high purity required for its applications.[3][4] Recrystallization stands as the most practical and scalable method for the purification of nonvolatile organic solids like DHBP.[5][6] This in-depth technical guide provides a comprehensive framework for the purification of crude this compound by recrystallization. It elucidates the fundamental principles of solvent selection, the causality behind each experimental step, and troubleshooting strategies to overcome common challenges. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and reproducible purification protocol.

Introduction: The Rationale for Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[7] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[5][7] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution.[7][8] As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules.[5] The impurities, ideally, either remain dissolved in the cold solvent (mother liquor) or are removed via hot filtration if they are insoluble in the hot solvent.[6][9]

For this compound, which typically appears as an off-white to light yellow crystalline powder, achieving high purity is paramount for its performance as a UV absorber.[10] Impurities can not only impart undesirable color to the final product but also potentially interfere with its photochemical properties.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of DHBP is foundational to developing an effective recrystallization protocol.

PropertyValueSource(s)
Molecular FormulaC₁₃H₁₀O₃[1][11]
Molar Mass214.22 g/mol [11][12]
Melting Point142-147 °C[11]
AppearanceOff-white to light yellow crystalline powder[10]
Solubility Profile
WaterInsoluble/Practically insoluble[11][12][13]
EthanolSoluble[11][13]
MethanolSoluble[11][13]
AcetoneSoluble[11]
Ethyl AcetateSoluble[11][13]
BenzeneSoluble (especially when hot)[11]
n-HexaneSparingly soluble[11]

The solubility profile indicates that polar organic solvents are good candidates for dissolving DHBP, while non-polar solvents like hexane show limited solvating power.[11] Water is unsuitable as a primary recrystallization solvent due to DHBP's poor solubility.[11][12][13]

Strategic Solvent Selection: The Cornerstone of Purity

The choice of solvent is the most critical variable in recrystallization.[7] An ideal solvent should exhibit the following characteristics:

  • High Temperature Coefficient: The solvent should dissolve the compound sparingly or not at all at room temperature but have a high capacity for dissolution at its boiling point.[5]

  • Inertness: The solvent must not react with the compound being purified.[5]

  • Volatility: A relatively low boiling point is desirable to facilitate easy removal from the purified crystals.[5]

  • Impurity Solubility: The solvent should either dissolve impurities very well at all temperatures (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).[9]

Single-Solvent vs. Mixed-Solvent Systems

For DHBP, a single solvent may not always provide the optimal solubility gradient. For instance, a solvent that dissolves DHBP well at room temperature will lead to poor recovery. Conversely, a solvent in which DHBP is poorly soluble even when hot is also unsuitable. In such cases, a mixed-solvent system is employed. This typically involves a "good" solvent in which DHBP is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.

Based on solubility data, an ethanol-water mixed-solvent system is a highly effective choice for the recrystallization of DHBP.[14] Ethanol acts as the "good" solvent, readily dissolving DHBP, while water serves as the "poor" solvent (or anti-solvent), to decrease the solubility upon cooling and induce crystallization.

Experimental Protocol: A Step-by-Step Guide

This protocol details the recrystallization of crude this compound using an ethanol-water mixed-solvent system.

Materials and Apparatus
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

  • Vacuum oven or desiccator

Recrystallization Workflow Diagram

Recrystallization_Workflow Workflow for DHBP Recrystallization cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation and Drying A Place crude DHBP and ethanol in Erlenmeyer flask B Heat to boiling with stirring to dissolve DHBP A->B C Add hot water dropwise until solution becomes turbid B->C D Add a few drops of hot ethanol to redissolve the precipitate C->D E If insoluble impurities are present, perform hot gravity filtration D->E If needed F Remove from heat and allow to cool slowly to room temperature D->F If no insoluble impurities E->F G Cool further in an ice bath to maximize crystal yield F->G H Collect crystals by vacuum filtration using a Buchner funnel G->H I Wash crystals with a small amount of ice-cold ethanol-water mixture H->I J Dry the crystals under vacuum I->J

Caption: A flowchart illustrating the key stages of this compound purification by recrystallization.

Detailed Procedure
  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent, ethanol, to the flask. The goal is to use just enough solvent to dissolve the solid when hot.[15]

    • Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.

    • Once the DHBP is fully dissolved, maintain the solution at or near its boiling point.

  • Introduction of the Anti-Solvent:

    • Slowly add the "poor" solvent, hot deionized water, dropwise to the boiling solution until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.

    • To ensure the formation of well-defined crystals, add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, they must be removed by hot gravity filtration.

    • This step is crucial to prevent the premature crystallization of the product in the filter funnel.[8] Preheating the funnel and receiving flask is recommended.[15]

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the growth of large, pure crystals.[7] Rapid cooling can lead to the formation of small, impure crystals or precipitation.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[15]

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.[15]

    • Wash the crystals with a small amount of an ice-cold mixture of the recrystallization solvents (ethanol-water) to remove any adhering mother liquor containing soluble impurities.[15]

  • Drying:

    • Dry the crystals thoroughly to remove any residual solvent. This can be achieved in a vacuum oven at a temperature well below the melting point of DHBP or in a desiccator.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.[16] - The solution is supersaturated.[16]- Boil off some of the solvent to concentrate the solution and allow it to cool again.[15][17] - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[6][15]
"Oiling Out" - The melting point of the impure solid is lower than the temperature of the solution. - The solution is cooling too quickly.[15]- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[15]
Low Yield - Too much solvent was used during recrystallization.[15] - Premature crystallization during hot filtration.- Use the minimum amount of boiling solvent necessary for dissolution.[15] - Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Colored Impurities Remain - The colored impurity has similar solubility to DHBP.- Consider a second recrystallization. - For certain orange-red impurities, a pre-treatment with sodium hydrosulfite in an aqueous alkaline solution may be effective before recrystallization.[3]

Conclusion

The recrystallization of crude this compound is a highly effective purification method when approached systematically. The success of this technique hinges on a judicious choice of solvent system, a meticulous execution of the experimental protocol, and an understanding of how to troubleshoot potential issues. The ethanol-water mixed-solvent system provides an excellent balance of solvating power and anti-solvent properties to achieve high-purity DHBP suitable for its demanding applications as a UV absorber. This guide serves as a robust framework for scientists and researchers to consistently and efficiently purify this compound, ensuring the quality and reliability of their final products.

References

Decolorization and Purification of 2,4-Dihydroxybenzophenone: A Guide to Removing Chromophoric Impurities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

2,4-Dihydroxybenzophenone (DHBP), also known as Benzophenone-1, is a critical ultraviolet (UV) light absorber used to protect materials and formulations from photodegradation.[1][2] Its efficacy in applications ranging from plastics and coatings to cosmetics is contingent on its purity.[1][2] The presence of colored impurities, often generated during synthesis, can impart undesirable yellow or orange-red hues to the final product, compromising its performance and aesthetic value. This technical guide provides an in-depth exploration of the origins of these chromophoric impurities and presents a suite of validated protocols for their effective removal, ensuring the production of high-purity DHBP suitable for the most demanding applications.

The Challenge: Understanding the Impurity Profile

Effective purification begins with a thorough understanding of both the target molecule and the impurities to be removed.

Physicochemical Properties of this compound

This compound is a pale yellow or white crystalline powder.[1][3] Its molecular structure, featuring two hydroxyl groups, governs its solubility and reactivity, which are key factors in designing purification strategies.[1][4][5] The compound is soluble in various organic solvents like ethanol, acetone, and methanol but is insoluble in water.[3][6][7]

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀O₃[2][3][7]
Molecular Weight 214.22 g/mol [1][2][7]
Appearance White to light yellow crystalline powder[1][2][4]
Melting Point 142-147 °C[3]
Boiling Point 194 °C @ 1 mmHg[7]
Solubility Soluble in ethanol, methanol, acetone, ethyl acetate; Insoluble in water.[3][6][7]
The Genesis of Colored Impurities

The characteristic orange-red impurities in crude DHBP are typically not residual starting materials but rather byproducts formed under specific synthesis conditions.[8]

  • Xanthene Formation: The most prominent colored impurity is often 6-hydroxy-9-phenyl-3H-xanthen-3-one . This compound arises from a secondary reaction where the newly formed DHBP reacts with excess resorcinol, a common starting material.[8] Syntheses involving benzotrichloride or Friedel-Crafts reactions with benzoyl chloride are particularly susceptible to this side reaction.[8][9]

  • Oxidation and Degradation: Prolonged exposure of DHBP to air and light can also lead to slight darkening and the formation of unspecified degradation products.[4]

The presence of these highly conjugated systems (chromophores) is responsible for the absorption of visible light, resulting in the colored appearance of the crude product.

Strategic Approaches to Purification

A successful purification strategy is chosen based on the scale of the operation, the nature of the impurities, and the desired final purity. We will explore several field-proven methods, from bulk chemical treatment to high-purity chromatographic separation.

Method 1: Chemical Reduction and pH-Shift Precipitation

This highly effective method is particularly suited for removing xanthene-based impurities and is detailed in patent literature, demonstrating its industrial relevance.[8]

Causality of the Method: The strategy leverages two core principles:

  • Solubility Shift: DHBP's phenolic hydroxyl groups are acidic and will deprotonate in an alkaline solution (pH > 7.5) to form a water-soluble phenoxide salt. This allows the compound to be dissolved in an aqueous medium.[8]

  • Chromophore Reduction: A reducing agent, sodium hydrosulfite (Na₂S₂O₄), is introduced. This potent agent chemically reduces the conjugated double bond system within the xanthene impurity, breaking the chromophore and rendering the molecule colorless.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate) to achieve a pH of at least 7.5, preferably between 8.5 and 9.0. Use approximately 2 to 25 parts of the aqueous solution per part of crude DHBP.[8]

  • Heating: Heat the resulting solution to a temperature between 70 °C and 100 °C.[8]

  • Reduction: Add at least 0.05 parts by weight of sodium hydrosulfite per part of crude DHBP to the hot solution. Maintain the solution at 70-100 °C for a minimum of 10 minutes to ensure complete reduction of the impurities.[8]

  • Precipitation: Precipitate the purified DHBP by carefully acidifying the solution with an acid (e.g., HCl, H₂SO₄) until the pH is neutral or slightly acidic. This re-protonates the phenoxide, causing the water-insoluble DHBP to precipitate out of the solution. Cooling the solution to room temperature will aid in complete precipitation.[8]

  • Isolation: Recover the purified product by filtration.

  • Washing & Drying: Wash the filter cake with water to remove any residual salts and then dry to yield a purified, colorless product.[8]

Workflow Diagram:

cluster_workflow Chemical Purification Workflow A Crude DHBP B Dissolve in Aqueous Alkaline Solution (pH > 7.5) A->B C Heat to 70-100 °C B->C D Add Sodium Hydrosulfite (Reducing Agent) C->D E Precipitate by Acidification/Cooling D->E F Filter & Wash E->F G Dry F->G H High-Purity DHBP G->H

Caption: Workflow for chemical reduction and precipitation.

Method 2: Recrystallization

Recrystallization is a fundamental purification technique for crystalline solids, relying on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.

Causality of the Method: The ideal solvent will dissolve a large amount of DHBP at an elevated temperature but only a small amount at a lower temperature. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after filtration). A mixed solvent system, such as ethanol/water, is often effective.[10]

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair. An ethanol/water mixture (e.g., 4:1 v/v) is a good starting point.[10]

  • Dissolution: Place the crude DHBP in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is still colored, add a small amount (1-2% by weight) of activated carbon.[8] Boil the solution for 5-10 minutes. The carbon will adsorb high molecular weight colored impurities.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature, then potentially in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals via vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven.

Workflow Diagram:

cluster_workflow Recrystallization Workflow A Crude DHBP B Dissolve in Minimum Hot Solvent A->B C Add Activated Carbon (Optional) B->C D Hot Gravity Filtration B->D If no carbon used C->D E Cool Filtrate Slowly to Crystallize D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure DHBP Crystals H->I

Caption: General workflow for purification by recrystallization.

Method 3: Chromatographic Separation

For achieving the highest levels of purity, particularly at a laboratory or analytical scale, column chromatography is the method of choice.

Causality of the Method: This technique separates molecules based on their differential adsorption to a solid stationary phase (e.g., silica gel) while a liquid mobile phase flows through it. Due to differences in polarity, DHBP and its impurities will travel through the column at different rates, allowing for their separation and collection as distinct fractions. This method is a cornerstone for purifying phenolic compounds.[11][12]

Experimental Protocol:

  • Stationary Phase: Prepare a column packed with an appropriate adsorbent, typically silica gel for compounds of moderate polarity like DHBP.

  • Sample Loading: Dissolve a minimum amount of crude DHBP in the mobile phase and carefully load it onto the top of the column.

  • Elution: Pass a solvent system (mobile phase), often a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), through the column. The ratio can be adjusted to achieve optimal separation.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure DHBP.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the highly purified product.

Comparison of Purification Methodologies

MethodPrincipleAdvantagesDisadvantagesBest For
Chemical Treatment Chemical reduction of chromophores & pH-driven precipitation.Highly effective for specific impurities (xanthenes), scalable for industrial use.[8]Requires handling of chemicals (acids, bases, reducing agents), may not remove all impurity types.Bulk industrial purification where xanthene impurities are the primary concern.
Recrystallization Differential solubility at varying temperatures.Simple, cost-effective, can be highly effective with proper solvent choice.[10]Requires significant solvent volumes, yield loss in mother liquor, solvent selection can be challenging.General lab-scale and industrial purification for crystalline solids.
Adsorbent Treatment Physical adsorption of impurities onto a high-surface-area material.Effectively removes a broad range of large, colored impurities.[13][14]Requires an additional hot filtration step, potential for product loss via adsorption onto the carbon.Use in conjunction with recrystallization to enhance decolorization.
Chromatography Differential partitioning between stationary and mobile phases.Achieves very high purity, excellent for separating complex mixtures.[11]Not easily scalable for bulk production, high solvent consumption, labor-intensive.Laboratory-scale purification, production of analytical standards, and method development.

Conclusion

The removal of colored impurities from this compound is a critical step in ensuring its performance as a high-quality UV absorber. The choice of purification method depends on a rational assessment of the impurity profile, the required scale of operation, and the desired final purity. For bulk quantities contaminated with xanthene byproducts, a chemical reduction and precipitation strategy offers a robust and scalable solution. For general-purpose purification, recrystallization, often enhanced with an activated carbon treatment, provides an economical and effective route. Finally, for applications demanding the highest purity, column chromatography remains the gold standard. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently produce this compound that meets the stringent quality standards required for advanced applications.

References

Optimizing Reaction Conditions for the Synthesis of 2,4-Dihydroxybenzophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,4-Dihydroxybenzophenone in Material Science and Drug Development

This compound (DHBP), a substituted benzophenone, is a cornerstone molecule with significant applications across various scientific and industrial domains. Its inherent ability to absorb ultraviolet (UV) radiation makes it an invaluable component in the formulation of sunscreens, plastics, and coatings, where it acts as a photostabilizer to prevent degradation from sun exposure.[1] Beyond its role in materials science, DHBP serves as a crucial intermediate in the synthesis of more complex UV absorbers and various pharmaceutical agents. The efficiency and purity of DHBP synthesis are therefore of paramount importance, directly impacting the quality and cost-effectiveness of a multitude of end products. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a deep dive into the optimization of reaction conditions to enhance yield, purity, and sustainability.

Comparative Analysis of Primary Synthetic Routes

The synthesis of this compound can be approached through several established chemical transformations. The selection of a particular route is often a trade-off between factors such as reagent availability and cost, reaction efficiency, and environmental impact. Here, we compare the most prominent methods: the Friedel-Crafts Acylation, the Hoesch Reaction, and a method utilizing benzotrichloride.

Synthetic Route Key Reagents & Catalysts Typical Yields Advantages Disadvantages
Friedel-Crafts Acylation Resorcinol, Benzoyl Chloride, Lewis Acid (e.g., AlCl₃, ZnCl₂)75-90%High yields, well-established procedure.Requires stoichiometric amounts of corrosive and moisture-sensitive Lewis acids, leading to significant waste generation.[2][3]
Hoesch Reaction Resorcinol, Benzonitrile, ZnCl₂, HCl gas40-93.3%[4]Can achieve high yields under optimized conditions; avoids the use of benzoyl chloride.Traditionally requires the use of hazardous reagents like dry ether and hydrogen chloride gas; can have lower yields if not properly optimized.[4]
Benzotrichloride Method Resorcinol, Benzotrichloride, Water/Organic Solvent, Phase Transfer Catalyst95.7% (with phase transfer catalyst)[5]High yields, can be performed in aqueous media with a phase transfer catalyst, potentially greener.Benzotrichloride is a hazardous reagent; reaction conditions need careful control to avoid side products.[5]
Green Synthesis Resorcinol, Benzoic Anhydride, Solid Acid Catalysts (e.g., BiCl₃, HZSM-5)>94%Environmentally friendly, reusable catalysts, high purity of the final product.[6]May require specific catalyst preparation and optimization for industrial scale-up.

In-Depth Mechanistic Exploration and Optimization of Key Synthetic Routes

A thorough understanding of the underlying reaction mechanisms is crucial for the rational optimization of synthetic protocols. This section delves into the mechanistic pathways of the two most common routes and discusses strategies to enhance their efficiency.

The Friedel-Crafts Acylation of Resorcinol

The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones.[7] In the context of this compound synthesis, it involves the reaction of resorcinol with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The reaction proceeds through an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of benzoyl chloride, polarizing the carbonyl group and facilitating the formation of a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich resorcinol ring, activated by the two hydroxyl groups, acts as a nucleophile and attacks the acylium ion. This attack preferentially occurs at the position para to one hydroxyl group and ortho to the other, due to the directing effects of the hydroxyl groups and steric hindrance.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to restore the aromaticity of the ring, yielding this compound. The catalyst is regenerated in this step, although in practice, it often forms a complex with the product.

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization Benzoyl_Chloride Benzoyl Chloride Acylium_Ion Acylium Ion (Electrophile) Benzoyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion->Sigma_Complex + Resorcinol Resorcinol Resorcinol DHBP This compound Sigma_Complex->DHBP - H⁺ Hoesch_Reaction cluster_step1 Step 1: Nitrilium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Hydrolysis Benzonitrile Benzonitrile Nitrilium_Ion Nitrilium Ion (Electrophile) Benzonitrile->Nitrilium_Ion + HCl, ZnCl₂ HCl_ZnCl2 HCl, ZnCl₂ Ketimine_Intermediate Ketimine Intermediate Nitrilium_Ion->Ketimine_Intermediate + Resorcinol Resorcinol Resorcinol DHBP This compound Ketimine_Intermediate->DHBP + H₂O Experimental_Workflow Start Start: Assemble Reaction Apparatus Reagent_Prep Prepare Reactant Solution: Dissolve Resorcinol in a suitable solvent. Start->Reagent_Prep Cooling Cool the solution to 0-5 °C in an ice bath. Reagent_Prep->Cooling Catalyst_Addition Slowly add anhydrous AlCl₃ portion-wise, maintaining the temperature. Cooling->Catalyst_Addition Acylating_Agent_Addition Add Benzoyl Chloride dropwise over a period of 30-60 minutes. Catalyst_Addition->Acylating_Agent_Addition Reaction Allow the reaction to proceed at room temperature, monitoring by TLC. Acylating_Agent_Addition->Reaction Quenching Quench the reaction by carefully pouring the mixture onto crushed ice and HCl. Reaction->Quenching Extraction Extract the product with an organic solvent (e.g., ethyl acetate). Quenching->Extraction Washing Wash the organic layer with brine and dry over anhydrous Na₂SO₄. Extraction->Washing Solvent_Removal Remove the solvent under reduced pressure. Washing->Solvent_Removal Purification Purify the crude product by recrystallization or column chromatography. Solvent_Removal->Purification Characterization Characterize the final product (Melting Point, NMR, IR, HPLC). Purification->Characterization End End: Obtain pure this compound Characterization->End

References

A Technical Guide to Preserving the Integrity of 2,4-Dihydroxybenzophenone (BP-1) in Experimental Settings

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a UV Filter—Understanding the Photochemical Duality of 2,4-Dihydroxybenzophenone

To researchers, scientists, and drug development professionals, this compound (Benzophenone-1 or BP-1) is a familiar and indispensable tool. As a broad-spectrum ultraviolet (UV) absorber, its primary role is to protect formulations, materials, and active pharmaceutical ingredients from photodegradation by harmlessly converting damaging UV radiation into heat.[1][2][3] This function is critical in extending the shelf-life and maintaining the efficacy of a vast range of products.[1] However, a critical paradox exists: BP-1, the protector, is itself vulnerable to photodegradation.[4][5][6]

This is not a simple decay. Recent research has uncovered a self-accelerating degradation mechanism where the breakdown products of BP-1 act as photosensitizers, catalyzing further destruction of the parent compound.[4][5] This phenomenon can severely compromise experimental results, leading to inaccurate stability assessments, loss of UV protection, and the introduction of confounding variables. This guide moves beyond a simple recitation of protocols. It provides a deep dive into the photochemical mechanisms governing BP-1's instability and lays out a validated, systematic approach to prevent its degradation, ensuring the integrity and reproducibility of your research.

Part 1: The Core Mechanism of BP-1 Photodegradation

Understanding the "why" of BP-1's photodegradation is fundamental to preventing it. While highly efficient, its UV absorption and energy dissipation process is not perfectly contained.

The Protective Function: UV Absorption and Energy Dissipation

BP-1's efficacy stems from its molecular structure, which absorbs strongly across the UVA and UVB spectra (approximately 290-400 nm).[7][8] The key to its function is an intramolecular hydrogen bond between the hydroxyl group at the ortho position (C2) and the carbonyl group's oxygen.[7][9] Upon absorbing a UV photon, the molecule enters an excited state. This energy is then rapidly and harmlessly dissipated as thermal energy through the vibration and transient breaking of this hydrogen bond, allowing the molecule to return to its ground state and repeat the process.[9]

G cluster_0 BP-1 Ground State cluster_1 Excitation cluster_2 Excited State cluster_3 Energy Dissipation cluster_4 Intersystem Crossing A BP-1 Molecule (Intramolecular H-Bond Intact) B UV Photon Absorption (290-400 nm) A->B Absorbs C Excited BP-1* (Transient State) B->C D Rapid Heat Release (Vibrational Relaxation) C->D Primary Pathway (>99.9%) E Triplet State BP-1* C->E Minor Pathway (<0.1%) D->A Returns to Ground State

The Degradation Cascade: A Self-Accelerating Cycle

While the vast majority of absorbed energy is dissipated as heat, a tiny fraction can lead to the BP-1 molecule entering an excited triplet state.[5] In an oxygenated environment, this excited triplet BP-1 can transfer its energy to dissolved molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[4][5]

This singlet oxygen is the primary culprit in BP-1's demise. It attacks the electron-rich phenolic moiety of a ground-state BP-1 molecule, initiating a series of reactions that lead to its degradation.[4] The process becomes pernicious because some of the resulting degradation products are themselves aromatic ketones that act as potent photosensitizers.[4][5] When irradiated, these new products generate even more singlet oxygen, which in turn degrades more BP-1, creating a self-accelerating or self-catalyzed degradation loop.[4][5]

G BP1 BP-1 ExcitedBP1 Excited Triplet BP-1* BP1->ExcitedBP1 Intersystem Crossing Degradation BP-1 Degradation BP1->Degradation Attacks UV UV Light UV->BP1 Products Photoactive Degradation Products UV->Products SingletO2 Singlet Oxygen (¹O₂) ExcitedBP1->SingletO2 Energy Transfer O2 Dissolved O₂ O2->ExcitedBP1 SingletO2->Degradation Degradation->Products Products->SingletO2 Sensitizes (Amplification Loop)

ParameterValueSolventReference
λmax 1 242 nmMethanol[7]
λmax 2 290 nmMethanol[7]
λmax 3 338 nmMethanol[7]
λmax 322 nmEthanol[7]
Molar Absorptivity (ε) at 338 nm 13,183 L·mol⁻¹·cm⁻¹Methanol[7]
Table 1: Key Spectroscopic Properties of this compound.

Part 2: A Validated Protocol for Preventing BP-1 Photodegradation

Preventing degradation requires a multi-faceted approach focused on eliminating the key reactant—oxygen—and validating stability through rigorous analytical methods.

Foundational Strategy: Rigorous Exclusion of Oxygen

Given that singlet oxygen is the key mediator of degradation, its elimination by removing its precursor, dissolved molecular oxygen, is the most effective preventative measure.[4][5]

This protocol describes the process of purging a solution with an inert gas to displace dissolved oxygen.

  • Prepare the Solution: Prepare the BP-1 solution in the desired solvent and place it in a suitable reaction vessel (e.g., a round-bottom flask or a quartz cuvette with a septum-sealed cap). The vessel should have both a gas inlet and a gas outlet.

  • Select Inert Gas: Use a high-purity inert gas such as nitrogen (N₂) or argon (Ar). Argon is denser than air and can be more effective for smaller volumes, but N₂ is sufficient for most applications.

  • Gas Inlet Setup: Connect the inert gas cylinder via tubing to a long needle or glass pipette. Submerge the tip of the needle/pipette deep into the solution to ensure maximum gas dispersion.

  • Gas Outlet: Ensure a second needle is pierced through the septum to act as a vent. This prevents pressure buildup within the vessel.

  • Purging: Begin bubbling the inert gas through the solution at a moderate rate (e.g., 20-40 bubbles per minute). Vigorous bubbling that causes excessive solvent evaporation should be avoided.

  • Duration: For most common organic solvents and water, purge for a minimum of 30 minutes to achieve a deaerated condition.[4][5]

  • Maintaining Inert Atmosphere: If the experiment is ongoing, maintain a positive pressure of the inert gas over the solution's headspace to prevent oxygen from re-dissolving. This can be achieved by reducing the gas flow rate significantly after the initial purge and leaving the inlet needle above the liquid surface.

  • Irradiation: Proceed with the irradiation experiment under this continuous inert atmosphere.

G start Start: Prepare BP-1 Solution vessel Place Solution in Sealable Vessel start->vessel gas Insert Gas Inlet (submerged) and Outlet vessel->gas purge Purge with N₂ or Ar (30 min minimum) gas->purge maintain Reduce Gas Flow to Maintain Positive Headspace Pressure purge->maintain irradiate Conduct Irradiation Experiment maintain->irradiate end End of Experiment irradiate->end

Chemical Intervention: Stabilizers and Quenchers

In situations where complete oxygen removal is impractical, or as a secondary line of defense, chemical stabilizers can be employed.

  • Singlet Oxygen Quenchers: These molecules react with singlet oxygen at a diffusion-controlled rate, deactivating it before it can damage BP-1. Sodium azide (NaN₃) is a highly effective, albeit toxic, quencher. Physical quenchers like β-carotene are also effective but may introduce color and other confounding factors.

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act by trapping free radicals that are formed during photooxidation.[10][11] They are exceptionally effective for long-term stabilization, particularly in polymer matrices.[10] Their mechanism involves a regenerative cycle, known as the Denisov Cycle, allowing a single HALS molecule to deactivate multiple radicals.[10]

  • Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) or α-tocopherol (Vitamin E) can scavenge various reactive oxygen species, offering broad protection against oxidative degradation pathways.[12]

Crucial Caveat: When using any additive, it is imperative to run control experiments to ensure the stabilizer does not interfere with the primary reaction being studied, absorb UV light at the relevant wavelengths, or have its own complex photochemistry.

Stabilizer ClassExample(s)Mechanism of ActionConsiderations
Singlet Oxygen Quencher Sodium Azide, DABCODeactivates ¹O₂ through chemical or physical quenching.High efficiency; potential toxicity (NaN₃); may interfere with intended reactions.
Hindered Amine Light Stabilizer (HALS) Tinuvin 770, Chimassorb 944Traps free radicals via a regenerative cycle.[10][11]Excellent for long-term stability; primarily used in polymers; low volatility.
Antioxidant (Phenolic) BHT, Vitamin EScavenges a broad range of free radicals.[12]Good general protection; may have its own photoreactivity.

Table 2: Overview of Chemical Stabilization Strategies.

Part 3: The Self-Validating System—Analytical Monitoring

Trustworthiness in research demands validation. It is not enough to assume a preventative strategy is working; it must be proven. A robust analytical workflow is required to monitor the concentration of BP-1 and detect the formation of any degradation products.

Experimental Setup for Photostability Testing

A typical setup involves a controlled light source and a reaction vessel that is transparent at the relevant wavelengths (i.e., quartz).

G reactor reactor hplc hplc reactor->hplc Aliquots taken at time intervals (t=0, 1, 2...) for analysis

Gold Standard Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for separating and quantifying BP-1 from its potential degradation products, providing unambiguous data on its stability.[13][14][15]

  • Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector.

  • Column: Waters Symmetry C18 (4.6 mm × 250 mm, 5 µm) or equivalent.[13]

  • Mobile Phase: An isocratic mixture of methanol and water (e.g., 3:1 v/v) is often effective. Adding a small amount of acid (e.g., 3% acetic acid) can improve peak shape.[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: Set the UV detector to a wavelength where BP-1 absorbs strongly but away from potential solvent cutoffs, typically 290 nm.[13]

  • Sample Preparation: At each time point of the irradiation experiment, withdraw an aliquot. Dilute it with the mobile phase to a concentration within the linear range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Use an internal or external standard method with a multi-point calibration curve (e.g., 0.2-10.0 mg/L) to ensure accurate quantification.[13] The degradation is confirmed by a decrease in the peak area corresponding to the BP-1 retention time.

High-Throughput Monitoring: UV-Vis Spectrophotometry

For rapid screening or continuous monitoring, UV-Vis spectrophotometry is a valuable tool.[4][6][7] By scanning the solution over time, a decrease in the characteristic absorbance peaks of BP-1 (e.g., at 290 nm or 338 nm in methanol) indicates degradation.[4][7] While this method cannot distinguish between the parent compound and absorbing degradation products, it provides a quick and effective measure of the overall photochemical change in the system.

Conclusion: An Integrated Approach to Experimental Fidelity

The photodegradation of this compound is not a peripheral concern but a central threat to the validity of experiments that rely on its protective function. Its self-accelerating, singlet oxygen-driven breakdown mechanism necessitates a proactive and rigorous approach to stabilization.

The cornerstone of any effective strategy is the meticulous exclusion of dissolved oxygen from the experimental system. This single step directly targets the root cause of degradation. For added security, or in systems where deaeration is challenging, the judicious use of chemical stabilizers like HALS or specific quenchers can provide a secondary layer of defense.

Ultimately, all preventative measures must be validated. A robust analytical workflow, spearheaded by HPLC, is non-negotiable. By quantifying the stability of BP-1 throughout the experimental timeline, researchers can move from assumption to certainty, ensuring that their results are accurate, reproducible, and built on a foundation of sound scientific practice.

References

An In-Depth Technical Guide to Overcoming Peak Tailing in the HPLC Analysis of 2,4-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dihydroxybenzophenone (BP-1) is a widely used UV absorber in various industrial and consumer products, necessitating robust analytical methods for its quantification. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose. However, the analysis of phenolic compounds like BP-1 is often plagued by poor peak shape, specifically peak tailing. This phenomenon, characterized by an asymmetric peak with a drawn-out trailing edge, can significantly compromise analytical accuracy by affecting peak integration, reducing resolution, and leading to poor reproducibility.[1][2][3] A USP tailing factor (Tf) greater than 1.2 is generally indicative of a problematic level of tailing.[4][5] This guide provides a comprehensive, in-depth exploration of the root causes of peak tailing in BP-1 analysis and offers field-proven strategies and detailed protocols to diagnose, mitigate, and ultimately resolve these issues.

The Genesis of Peak Tailing: Unraveling the Core Mechanisms

Understanding the underlying chemical and physical interactions is paramount to effectively troubleshooting peak tailing. For phenolic analytes such as this compound, several factors can contribute to this undesirable peak asymmetry.

Secondary Interactions with Residual Silanols

The most prevalent cause of peak tailing for polar and ionizable compounds on silica-based reversed-phase columns is secondary interactions with residual silanol groups (Si-OH) on the stationary phase surface.[3][6][7][8] Even with modern end-capping technologies, a small population of these acidic silanol groups remains.[9] The phenolic hydroxyl groups of BP-1 can engage in hydrogen bonding with these silanols. More significantly, at mobile phase pH values above ~3.5, these silanol groups can deprotonate to form anionic silanates (Si-O-), which can then interact electrostatically with any partially ionized or polarized analyte molecules.[1][9] This mixed-mode retention mechanism (hydrophobic and ionic) leads to a portion of the analyte molecules being more strongly retained, resulting in a delayed elution and a tailing peak.[10]

cluster_0 Silica Surface C18_Chains C18 Chains (Primary Hydrophobic Interaction) Silanol Residual Silanol (Si-OH) (Secondary Interaction Site) BP1 This compound (Analyte) BP1->C18_Chains Desired Partitioning BP1->Silanol Undesired H-Bonding/ Ionic Interaction

Figure 1: Interaction of this compound with a C18 stationary phase.

Mobile Phase pH and Analyte Ionization

The pH of the mobile phase is a critical parameter, as it dictates the ionization state of both the analyte and the residual silanols.[11][12][13] this compound is a weakly acidic compound due to its phenolic hydroxyl groups. If the mobile phase pH is close to the pKa of the analyte, a mixture of both the ionized (phenolate) and non-ionized (phenolic) forms will coexist.[1][11][12] These two forms will have different retention characteristics, leading to peak broadening or tailing.[12] For acidic compounds like BP-1, operating at a low pH (typically 2 pH units below the pKa) ensures that the analyte is in its neutral, protonated form, which promotes better retention and peak shape in reversed-phase chromatography.[4][14]

Metal Chelation

Phenolic compounds with adjacent hydroxyl groups, like BP-1, are known to be chelating agents. Trace metal ions (e.g., iron, aluminum) can be present in the HPLC system, originating from stainless steel components (tubing, frits) or even from the silica matrix of the column itself.[6][8][15] The analyte can form complexes with these metal ions, creating another secondary retention mechanism that results in significant peak tailing.[6][15]

BP1_A This compound Chelate BP-1-Metal Chelate (Strongly Retained) BP1_A->Chelate Forms Complex Metal_Ion Metal Ion (Fe³⁺, etc.) from System/Column

Figure 2: Metal chelation mechanism contributing to peak tailing.

Other Contributing Factors

While the above are the primary chemical causes, other factors can also lead to or exacerbate peak tailing:

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to asymmetrical peaks.[4][8][16]

  • Extra-Column Effects: Excessive dead volume in tubing, fittings, or the detector flow cell can cause band broadening and tailing.[1][3]

  • Column Degradation: A void at the column inlet or a partially blocked frit can distort the flow path and degrade peak shape for all analytes.[9][16][17]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[4][8][18]

A Systematic Troubleshooting Workflow

A logical, step-by-step approach is crucial for efficiently diagnosing the source of peak tailing. Avoid changing multiple parameters simultaneously.

decision decision process process start_end Start: Peak Tailing Observed (Tf > 1.2) check_all_peaks Are all peaks tailing? start_end->check_all_peaks check_system Inspect System & Column - Check for leaks/dead volume - Reverse flush column - Replace column if old check_all_peaks->check_system Yes chemical_issue Chemical Interaction Issue check_all_peaks->chemical_issue No (Only BP-1) end End: Symmetrical Peak (Tf ≈ 1.0) check_system->end Issue Resolved optimize_ph Optimize Mobile Phase pH (e.g., add 0.1% Formic/Acetic Acid) chemical_issue->optimize_ph Proceed to Optimization tailing_persists_1 tailing_persists_1 optimize_ph->tailing_persists_1 Tailing Persists? use_additive Add Competing Base (e.g., TEA) or Chelator (e.g., EDTA) tailing_persists_1->use_additive Yes check_sample_prep Verify Sample Preparation - Dilute sample - Match sample solvent to mobile phase tailing_persists_1->check_sample_prep No (Resolved) tailing_persists_2 tailing_persists_2 use_additive->tailing_persists_2 Tailing Persists? check_sample_prep->end tailing_persists_2->check_sample_prep No (Resolved) change_column Change Column Type (e.g., High-purity silica, end-capped) tailing_persists_2->change_column Yes change_column->check_sample_prep If still unresolved

Figure 3: Systematic workflow for troubleshooting peak tailing in BP-1 analysis.

Preventative and Corrective Strategies: Protocols and Best Practices

Mobile Phase Optimization

The mobile phase is your most powerful tool for controlling peak shape.

a) pH Control: For the acidic this compound, suppressing the ionization of both the analyte and the surface silanols is key. This is achieved by lowering the mobile phase pH.[9][14] An acidic modifier like formic acid or acetic acid is highly effective. A published method for BP-1 successfully used a mobile phase of methanol and water containing 3% acetic acid (pH 3.40).[19][20]

Protocol: Preparation of Acidified Mobile Phase

  • Aqueous Component (Mobile Phase A): To 990 mL of HPLC-grade water, add 10 mL of a 10% (v/v) stock solution of formic acid or acetic acid to achieve a final concentration of 0.1%. This will typically result in a pH between 2.5 and 3.0.

  • Organic Component (Mobile Phase B): Use HPLC-grade acetonitrile or methanol.

  • Mixing: Prepare your final mobile phase composition by mixing the appropriate volumes of A and B. For example, a 60:40 (v/v) mobile phase would consist of 600 mL of Mobile Phase A and 400 mL of Mobile Phase B.

  • Degassing: Degas the final mobile phase using sonication or vacuum filtration before use.

b) Use of Additives: If lowering the pH is insufficient, a "silanol suppressor" or competing base can be added.[21] Triethylamine (TEA) is a common choice.[22][23] The protonated form of TEA preferentially interacts with the anionic silanol sites, effectively masking them from the analyte.[21][24]

Protocol: Mobile Phase with Triethylamine (TEA)

  • Aqueous Component Preparation: To 1 L of HPLC-grade water, add 1.0 mL of your chosen acid (e.g., phosphoric acid, acetic acid).

  • pH Adjustment: Add TEA dropwise while monitoring the pH until the desired value (e.g., pH 3.0 or 7.0, depending on the method) is reached. A typical final concentration of TEA is 0.05-0.2%.[22]

  • Final Mobile Phase: Mix with the organic solvent and degas as previously described. Note: Columns used with TEA should often be dedicated to that method, as it can be difficult to completely wash out.[25]

Mobile Phase Strategy Mechanism of Action Pros Cons
Low pH (e.g., 0.1% Formic Acid) Suppresses ionization of silanols and acidic analytes.[9][14]Simple, effective for acidic compounds, MS-compatible.May reduce retention of basic compounds.
Competing Base (e.g., Triethylamine) Masks active silanol sites through preferential interaction.[24]Highly effective for basic and polar compounds.Can shorten column life, not MS-friendly, strong odor.[21]
Chelating Agent (e.g., EDTA) Sequesters metal ions in the mobile phase, preventing analyte chelation.[26]Solves tailing from metal contamination.Can affect chromatography of other compounds, may not be MS-compatible.
Stationary Phase Selection

The choice of HPLC column is fundamental to preventing peak tailing.

  • High-Purity, Type B Silica: Modern columns are manufactured with high-purity silica that has a very low metal content, minimizing the potential for chelation.[6]

  • End-Capping: Select a column that is thoroughly end-capped. End-capping uses a small silanizing reagent (like trimethylchlorosilane) to bond with and cover many of the residual silanol groups, making the surface more inert.[1][9]

  • Alternative Chemistries: For particularly challenging separations, consider columns with alternative stationary phases, such as those with polar-embedded groups or phenyl-hexyl phases, which can offer different selectivity and reduced silanol interactions.[1]

System and Sample Management

a) System Passivation: If metal chelation is suspected as the root cause, passivating the HPLC system can be a highly effective solution. Passivation involves treating the stainless-steel surfaces with a strong acid to remove free iron ions and form a protective, inert chromium oxide layer.[26][27][28]

Protocol: HPLC System Passivation with Nitric Acid (Caution: Always consult your HPLC manufacturer's documentation before performing this procedure. Wear appropriate personal protective equipment.)

  • Preparation: Remove the column and any guard columns. Replace them with a union.

  • Water Flush: Flush the entire system with HPLC-grade water for at least 15 minutes at 1 mL/min.

  • Passivation Step: Flush the system with a 30-35% nitric acid solution (prepared by diluting concentrated nitric acid with water) for 30-60 minutes at 1 mL/min.[27][29]

  • Final Water Flush: Replace the acid with fresh HPLC-grade water and flush the system extensively (at least 60 minutes or until the eluent is pH neutral) to remove all traces of the acid.[29]

  • Re-equilibration: Flush the system with your mobile phase before reinstalling the column.

b) Sample Preparation:

  • Solvent: Always aim to dissolve your this compound standard and samples in a solvent that is weaker than or equal in strength to your initial mobile phase.[3][4] Injecting in a strong solvent like 100% acetonitrile into a highly aqueous mobile phase will cause poor peak shape.

  • Concentration: If you observe that peak shape degrades with increasing concentration, you may be overloading the column. Dilute your sample and reinject to confirm.[16]

Conclusion

Peak tailing in the HPLC analysis of this compound is a multifaceted challenge that can be systematically overcome. By understanding the core mechanisms of silanol interactions, mobile phase pH effects, and metal chelation, a researcher can make informed, logical decisions. The primary line of defense is the optimization of the mobile phase, specifically by controlling the pH with an acidic modifier to suppress ionization. When this is insufficient, the judicious selection of a high-purity, well-end-capped column, coupled with proper system maintenance like passivation and careful sample preparation, will provide the robust and reliable results required in a professional drug development and research environment. By following the structured troubleshooting workflow and protocols outlined in this guide, scientists can effectively eliminate peak tailing, leading to improved resolution, accuracy, and data integrity.

References

A Technical Guide to Mitigating Matrix Effects in the Bioanalysis of 2,4-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of 2,4-Dihydroxybenzophenone (BP-1), a primary metabolite of the common UV-filter Benzophenone-3, in biological matrices is critical for assessing human exposure and understanding its toxicological implications. However, bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently hampered by matrix effects, where endogenous components of samples like urine, plasma, or serum interfere with the ionization of the target analyte. This interference can lead to signal suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, evaluating, and mitigating matrix effects in the analysis of BP-1. We will delve into the mechanistic origins of matrix effects, offer detailed protocols for advanced sample preparation techniques, explain the indispensable role of stable isotope-labeled internal standards, and outline a systematic approach to method validation as mandated by regulatory bodies.

Introduction: The Analytical Challenge of this compound (BP-1)

This compound (CAS: 131-56-6), also known as Benzophenone-1 (BP-1), is a major metabolite of Benzophenone-3 (Oxybenzone), a widely used UV filter in sunscreens and personal care products. Its presence in human biological fluids is a key biomarker for assessing exposure to the parent compound. Given the concerns over the potential endocrine-disrupting effects of benzophenones, robust and reliable analytical methods are paramount.[1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the complexity of biological matrices presents a significant challenge. These matrices—urine, plasma, serum, etc.—are replete with endogenous substances like salts, proteins, lipids (especially phospholipids), and metabolites. When these components are not adequately removed during sample preparation, they can co-elute with BP-1 and interfere with its ionization process in the mass spectrometer's source, a phenomenon known as the matrix effect .[2][3] This effect is a primary source of analytical error and must be rigorously addressed to ensure data integrity.

Understanding the Matrix Effect in LC-MS/MS

The matrix effect manifests as either ion suppression or, less commonly, ion enhancement.[4] In electrospray ionization (ESI), the most common ionization technique for this type of analysis, the analyte must efficiently transition from a liquid droplet to a gas-phase ion to be detected. Matrix effects disrupt this process.[2]

Mechanisms of Ion Suppression:

  • Competition for Ionization: Co-eluting matrix components with higher concentrations or greater surface activity can compete with the analyte for access to the droplet surface, where ionization occurs.[5]

  • Droplet Properties Alteration: Non-volatile matrix components, such as salts and phospholipids, can change the physical properties of the ESI droplets (e.g., surface tension, viscosity). This can hinder solvent evaporation and prevent the droplet from reaching the critical radius required for efficient analyte ion formation.[2][6]

  • Gas-Phase Interactions: While less dominant in LC-ESI-MS, gas-phase basicity can play a role where matrix ions neutralize analyte ions in the gas phase before they enter the mass spectrometer.[7]

Diagram: The Mechanism of Ion Suppression

The following diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte, BP-1.

cluster_LC LC Column cluster_ESI ESI Source p1 CoElution Co-elution Droplet_Clean Analyte Droplet (No Matrix) MS_Inlet MS Inlet Droplet_Clean->MS_Inlet Efficient Ionization (Strong Signal) Droplet_Dirty Analyte Droplet (With Matrix) Droplet_Dirty->MS_Inlet Ion Suppression (Weak Signal) Analyte BP-1 Analyte->p1 Separation Matrix Matrix Interference Matrix->p1 Incomplete Separation CoElution->Droplet_Dirty

Caption: Ion suppression in the ESI source.

Strategies for Mitigation: A Multi-Pronged Approach

Effectively combating matrix effects requires a holistic strategy that combines meticulous sample preparation, optimized chromatography, and intelligent use of internal standards.

3.1 The First Line of Defense: Advanced Sample Preparation

The primary goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte of interest.[8] For a phenolic compound like BP-1 in biological fluids, several techniques are viable.[9]

Comparison of Sample Preparation Techniques

TechniquePrinciplePros for BP-1 AnalysisCons for BP-1 Analysis
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins from plasma/serum.Simple, fast, and inexpensive.[10]Non-selective; leaves phospholipids and salts, a major source of matrix effects.[6]
Liquid-Liquid Extraction (LLE) Partitioning of BP-1 between the aqueous sample and an immiscible organic solvent (e.g., ethyl acetate).Can provide a cleaner extract than PPT by removing polar interferences like salts.[11]Can be labor-intensive, difficult to automate, and may have variable recovery.[12]
Solid-Phase Extraction (SPE) BP-1 is retained on a solid sorbent while interferences are washed away. A final elution step recovers the purified analyte.Highly selective, provides excellent cleanup, and can pre-concentrate the analyte.[12][13]More complex method development, higher cost per sample.
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves an extraction/partitioning step with acetonitrile and salts, followed by dispersive SPE (dSPE) cleanup.Fast, high-throughput, and effective at removing lipids and other interferences.[14][15]Originally for food matrices; requires optimization for biological fluids.[16]

For robust and sensitive BP-1 assays, Solid-Phase Extraction (SPE) is often the preferred method due to its superior cleanup capabilities.[14] Reversed-phase polymeric sorbents (e.g., Oasis HLB) are particularly effective for phenolic compounds, offering high recovery and significant reduction of matrix components.[17]

Detailed Protocol: Solid-Phase Extraction (SPE) for BP-1 in Human Urine

This protocol is a representative workflow for extracting BP-1 and its conjugates from a urine matrix.

  • Sample Pre-treatment (Hydrolysis):

    • To a 1.0 mL aliquot of urine in a glass tube, add 100 µL of a suitable stable isotope-labeled internal standard (SIL-IS) working solution (e.g., BP-1-¹³C₆).

    • Add 500 µL of acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia to hydrolyze conjugated metabolites.[18]

    • Vortex briefly and incubate at 37°C for at least 16 hours (overnight).[18]

    • Allow the sample to cool to room temperature.

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 3cc, 60mg).

    • Condition the cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with 2 mL of 5% methanol in water to remove salts and polar interferences.

    • Wash the cartridge with 2 mL of 40% methanol in water to remove less polar interferences, while retaining BP-1.

  • Elution (Analyte Recovery):

    • Elute the analyte and internal standard from the cartridge with 2 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Diagram: SPE Workflow

SPE_Workflow Start Hydrolyzed Sample + IS Condition 1. Condition (Methanol, Water) Start->Condition Load 2. Load Sample Condition->Load Wash1 3. Wash 1 (5% Methanol) - Removes Salts Load->Wash1 Wash2 4. Wash 2 (40% Methanol) - Removes Interferences Wash1->Wash2 Elute 5. Elute (Methanol) - Collects BP-1 & IS Wash2->Elute End Evaporate & Reconstitute for LC-MS/MS Elute->End

Caption: Standard Solid-Phase Extraction (SPE) workflow.

3.2 The Ultimate Compensator: Stable Isotope-Labeled Internal Standards

While excellent sample preparation is crucial, it may not completely eliminate matrix effects. The most effective way to compensate for any remaining signal variability is by using a stable isotope-labeled (SIL) internal standard (IS).[19]

A SIL-IS is an analogue of the analyte where several atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with their heavy stable isotopes.[20] The ideal SIL-IS for BP-1 would be, for example, This compound-¹³C₆ .

Why SIL-IS are the Gold Standard:

  • Identical Physicochemical Properties: A SIL-IS has nearly identical chemical and physical properties to the analyte. It therefore co-elutes chromatographically and experiences the exact same degree of ion suppression or enhancement.[21]

  • Comprehensive Correction: It corrects for variability at every stage: sample extraction recovery, injection volume inconsistency, and ionization efficiency in the MS source.[19]

  • Improved Accuracy and Precision: By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability is normalized, leading to highly accurate and precise quantification.[22]

It is critical that the isotopic label is stable and not located on an exchangeable position (like the hydroxyl groups in BP-1).[20] A mass difference of at least 3 Da is recommended to avoid isotopic crosstalk.[23]

Quantitative Assessment and Method Validation

You cannot simply assume your strategy has worked; you must prove it. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the evaluation of matrix effects during bioanalytical method validation.[24][25]

The key experiment is the post-extraction spike analysis . This involves comparing the response of an analyte spiked into an extracted blank matrix from multiple sources against the response of the analyte in a clean solvent.

Procedure for Assessing Matrix Factor (MF):

  • Extract at least six different lots of blank biological matrix (e.g., human urine).

  • Prepare two sets of samples:

    • Set A: Spike BP-1 and the SIL-IS into the post-extracted blank matrix samples at a low and high concentration.

    • Set B: Spike BP-1 and the SIL-IS into a clean reconstitution solvent at the same concentrations.

  • Analyze both sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and the IS-Normalized MF.

Calculations and Acceptance Criteria

ParameterFormulaAcceptance Criteria (per FDA Guidance)[26]
Matrix Factor (MF) MF = (Peak Response in Presence of Matrix [Set A]) / (Peak Response in Absence of Matrix [Set B])An MF of 1 indicates no matrix effect. <1 indicates suppression, >1 indicates enhancement.
IS-Normalized MF (MF of Analyte) / (MF of Internal Standard)The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should not be greater than 15%.

Meeting this acceptance criterion provides high confidence that the chosen sample preparation method and internal standard are effectively controlling matrix effects, ensuring the reliability of the analytical data.[26][27]

Conclusion

Matrix effects are an inherent and significant challenge in the LC-MS/MS analysis of this compound in biological samples. Overlooking this phenomenon can invalidate study results. A successful bioanalytical method is not merely one that detects the analyte, but one that demonstrates it has overcome the interferences from the complex sample matrix.

By adopting a systematic approach that combines an efficient sample preparation strategy like SPE, the mandatory use of a high-quality stable isotope-labeled internal standard, and a rigorous validation protocol to quantify and control matrix effects, researchers can generate accurate, reproducible, and defensible data. This scientific rigor is essential for correctly assessing human exposure to BP-1 and for making informed decisions regarding the safety of its parent compounds in consumer products.

References

The Crucible of Discovery: A Technical Guide to Validation and Comparative Analysis in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Eureka Moment

In the intricate and high-stakes world of drug development, the celebrated "eureka" moment of discovery is but a fleeting prelude to the arduous journey that follows. The true crucible in which a potential therapeutic is forged lies in the rigorous, multifaceted processes of validation and comparative analysis . This guide is not a mere recitation of protocols; it is an in-depth exploration of the scientific and logical underpinnings of these critical stages, designed for the discerning minds of researchers, scientists, and drug development professionals. Herein, we dissect the causality behind experimental choices, championing the principle that every protocol must be a self-validating system.

Part I: The Foundational Pillar - Validation Strategies

Validation is the documented process of demonstrating that a procedure, process, or method is suitable for its intended purpose.[1] In drug development, this extends from the fundamental confirmation of a biological target's role in a disease to the meticulous verification that an analytical method produces accurate and reproducible data.[1][2]

Target Validation: From Hypothesis to Therapeutic Rationale

The inception of any drug discovery program is the identification and validation of a biological target. This initial phase is paramount, as a flawed premise here will inevitably lead to costly failures downstream. A "druggable" target must not only have a confirmed role in the pathophysiology of the disease but also be amenable to therapeutic modulation with a favorable safety profile.[1]

Experimental Workflow for Target Validation:

A robust target validation strategy is multi-pronged, integrating evidence from various levels of biological organization.

Target_Validation_Workflow cluster_0 Genetic & Genomic Evidence cluster_1 Pharmacological & Chemical Biology Evidence cluster_2 In Vitro & In Vivo Model Systems a Human Genetics (GWAS, Mendelian Diseases) b Transcriptomics (RNA-seq, Microarrays) c Functional Genomics (CRISPR, RNAi screens) Validated_Target Validated Therapeutic Target c->Validated_Target Confirms functional role d Tool Compounds & Probes e Phenotypic Screening f Target Engagement Assays f->Validated_Target Demonstrates druggability g Cell-based Assays (Primary cells, iPSCs) h Organoid Models i Animal Models (Transgenic, Knockout) i->Validated_Target Establishes in vivo relevance

Caption: A multi-pillar approach to target validation.

Causality in Experimental Choices:

  • Human Genetics (GWAS, Mendelian Diseases): Why start here? Because human genetic data provides the most direct link between a gene (and its protein product) and a human disease. A statistically significant association is a powerful, albeit correlational, piece of evidence.

  • Functional Genomics (CRISPR, RNAi): This is the crucial step of moving from correlation to causation. By systematically knocking out or knocking down genes in relevant cellular models, we can directly assess the functional consequence on a disease-related phenotype.[3]

Analytical Method Validation: Ensuring the Fidelity of Your Data

Once a lead compound is identified, the ability to reliably and accurately measure its properties and behavior is paramount. Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended use.[4] This is not a one-time event but a lifecycle approach that adapts as the drug development process evolves.[2][5]

Key Parameters for Analytical Method Validation (ICH Q2(R1) Guidelines):

The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures.[6]

Parameter Definition Why it's critical
Accuracy The closeness of test results to the true value.[7]Ensures that the measurements are correct and not systematically biased.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8]Guarantees the reproducibility of the results, both within a single lab (repeatability) and between labs (reproducibility).
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[8]Prevents interference from other substances in the sample matrix, ensuring that you are only measuring the compound of interest.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]Establishes a predictable relationship between the analytical signal and the concentration of the analyte, which is fundamental for quantification.
Range The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]Defines the boundaries within which the method is reliable.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]Important for impurity testing and degradation studies where the presence or absence of a substance needs to be determined.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]Crucial for assays that require precise measurement of low concentrations of the analyte.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[8]Provides an indication of its reliability during normal usage and its transferability between different labs and analysts.

Step-by-Step Protocol for HPLC Assay Validation:

This protocol outlines the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of an active pharmaceutical ingredient (API) in a drug product.

  • System Suitability: Before any validation experiments, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and assessing parameters like peak area, retention time, tailing factor, and theoretical plates.

  • Specificity/Selectivity:

    • Analyze a placebo (all excipients without the API).

    • Analyze the API standard.

    • Analyze the drug product sample.

    • Spike the drug product with known impurities and/or degradation products.

    • Acceptance Criteria: The API peak should be well-resolved from all other peaks, and the placebo should show no interfering peaks at the retention time of the API.

  • Linearity:

    • Prepare a series of at least five concentrations of the API standard across the expected range (e.g., 50% to 150% of the target concentration).[7]

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare placebo samples spiked with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the API.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six independent samples of the drug product at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Range: The range is confirmed by the successful demonstration of linearity, accuracy, and precision.

  • Robustness:

    • Introduce small, deliberate changes to the method parameters, such as:

      • pH of the mobile phase (e.g., ± 0.2 units).

      • Column temperature (e.g., ± 5°C).

      • Flow rate (e.g., ± 10%).

    • Analyze the impact of these changes on the system suitability parameters and the assay results.

    • Acceptance Criteria: The system suitability parameters should still be met, and the assay results should not be significantly affected.

Part II: The Art of Discernment - Comparative Analysis

With validated methods in hand, the next critical phase is the comparative analysis of drug candidates. This involves systematically evaluating and comparing compounds to identify those with the most promising therapeutic profiles.[1] This is not simply about ranking compounds based on a single parameter but rather about building a holistic understanding of their relative strengths and weaknesses.

In Vitro Potency and Selectivity: The First Filter

The initial screening of compounds often focuses on their in vitro potency (e.g., IC50 or EC50) against the primary target and their selectivity against off-targets.

Data Presentation for Comparative Analysis:

A well-structured table is essential for the clear comparison of quantitative data.

Table 1: Comparative In Vitro Profile of Kinase Inhibitors

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Ratio (Off-Target A / Target)Selectivity Ratio (Off-Target B / Target)
Cmpd-001 151500>10000100>667
Cmpd-002 5505000101000
Cmpd-003 50>10000>10000>200>200
Reference 10100100010100

Interpreting the Data:

  • Cmpd-002 is the most potent against the target kinase but shows poor selectivity against Off-Target Kinase A. This could be a liability, leading to off-target side effects.

  • Cmpd-001 and Cmpd-003 are less potent but exhibit superior selectivity profiles.

  • The choice of which compound to advance depends on the therapeutic window and the known consequences of inhibiting the off-target kinases.

Preclinical In Vivo Efficacy: The Proof of Concept

Demonstrating efficacy in a relevant animal model of the disease is a critical milestone. The design of these studies must be rigorous to avoid bias and generate interpretable data.[9]

Workflow for a Comparative In Vivo Efficacy Study:

InVivo_Efficacy_Workflow A Animal Model Selection (Disease Relevance) B Dose-Range Finding Study (Tolerability & PK) A->B C Study Design (Randomization, Blinding, Controls) B->C D Treatment Administration C->D E Efficacy Endpoint Measurement (e.g., Tumor Volume, Biomarkers) D->E F Statistical Analysis (e.g., ANOVA, t-test) E->F G Comparative Efficacy Established F->G

Caption: A streamlined workflow for in vivo comparative efficacy studies.

Statistical Methods for Comparative Analysis:

The choice of statistical method is dictated by the study design and the nature of the data.[10]

  • t-Tests: Used to compare the means of two groups (e.g., treated vs. vehicle control).[10]

  • Analysis of Variance (ANOVA): Used to compare the means of three or more groups (e.g., vehicle, Compound A, Compound B).[10]

  • Regression Analysis: Used to model the relationship between a dependent variable (e.g., efficacy endpoint) and one or more independent variables (e.g., dose).[11]

Bridging the Gap: Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the relationship between the concentration of a drug in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics) is crucial for translating preclinical findings to humans.

PK/PD Modeling and Simulation:

By integrating in vitro potency, in vivo efficacy, and pharmacokinetic data, PK/PD models can be constructed to:

  • Predict the human dose.

  • Establish a therapeutic window.

  • Inform the design of clinical trials.

Logical Relationship in PK/PD Analysis:

PKPD_Logic cluster_pk Pharmacokinetics (PK) 'What the body does to the drug' cluster_pd Pharmacodynamics (PD) 'What the drug does to the body' Dose Dose Concentration Plasma Concentration Dose->Concentration ADME (Absorption, Distribution, Metabolism, Excretion) Target_Engagement Target Engagement Concentration->Target_Engagement Binding Affinity Prediction Prediction of Clinical Efficacy & Safety Concentration->Prediction Effect Pharmacological Effect Effect->Prediction Target_Engagement->Effect Signal Transduction

Caption: The interplay between Pharmacokinetics and Pharmacodynamics.

Conclusion: An Integrated and Iterative Process

Validation and comparative analysis are not linear, sequential steps but rather an integrated and iterative continuum that underpins the entirety of drug development. The insights gained from a comparative in vivo study may necessitate the development and validation of a new bioanalytical method. A challenging analytical result should prompt a re-evaluation of the manufacturing process. By embracing the principles of scientific integrity, logical causality, and self-validating systems, we can navigate the complexities of drug development with greater confidence and a higher probability of success, ultimately delivering safe and effective medicines to patients in need.

References

An In-depth Technical Guide to Comparing the UV Absorption Spectra of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the ultraviolet (UV) absorption properties of benzophenone and its derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of UV-Vis spectroscopy as applied to these aromatic ketones, details the influence of various substituents on their spectral characteristics, and provides robust experimental protocols for accurate and reproducible measurements.

Foundational Principles: The Electronic Architecture of Benzophenone and UV Light Interaction

Benzophenone, the simplest diaryl ketone, possesses a chromophoric carbonyl group (C=O) conjugated with two phenyl rings. This extended π-system is responsible for its characteristic UV absorption. The absorption of UV radiation by benzophenone and its derivatives involves the promotion of electrons from lower energy molecular orbitals to higher energy ones. The two principal electronic transitions of interest are:

  • π → π* Transition: This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. In benzophenone, this is a high-energy transition, typically resulting in a strong absorption band at shorter wavelengths (around 250 nm). This is an allowed transition, leading to a high molar absorptivity (ε).

  • n → π* Transition: This involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an anti-bonding π* orbital. This is a lower-energy, and formally forbidden, transition, resulting in a weaker absorption band at longer wavelengths (around 330-360 nm).[1]

The interplay of these transitions, and how they are modulated by chemical modifications to the benzophenone scaffold, is central to understanding the comparative UV absorption spectra.

The Influence of Molecular Structure: A Comparative Analysis of Benzophenone Derivatives

The substitution pattern on the phenyl rings of benzophenone profoundly alters its UV absorption spectrum. Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each exerting distinct effects on the energy of the n→π* and π→π* transitions.

Electron-Donating Groups (EDGs): -OH, -OCH₃, -NH₂

Substituents such as hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) groups are powerful auxochromes that can significantly modify the UV spectrum. These groups possess lone pairs of electrons that can be delocalized into the aromatic π-system through resonance.

  • Effect on π → π* Transitions: EDGs extend the conjugation of the π-system, which lowers the energy gap between the π and π* orbitals. This results in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band. Furthermore, the increased probability of this transition often leads to a hyperchromic effect (an increase in molar absorptivity).

  • Effect on n → π* Transitions: The impact on the n → π* transition is more complex. With electron-donating groups, the resonant structure with separated charges becomes more probable in the resonance hybrid, requiring more energy for the n → π* transition.[2]

Electron-Withdrawing Groups (EWGs): -Cl

Halogens like chlorine (-Cl) are considered weak electron-withdrawing groups due to their inductive effect, but they also possess lone pairs that can participate in resonance.

  • Effect on the Spectrum: The net effect of a chloro substituent is a modest bathochromic shift in the primary absorption bands compared to the parent benzophenone.

Data Summary and Interpretation

The following table summarizes the UV absorption maxima (λmax) and molar absorptivity (ε) for benzophenone and several of its para-substituted derivatives, providing a clear comparison of their spectral properties.

CompoundSubstituent (at para position)λmax (nm) (π → π)λmax (nm) (n → π)Molar Absorptivity (ε) at λmax (π → π*) (L·mol⁻¹·cm⁻¹)Solvent
Benzophenone-H~252~334~18,600Ethanol
4-Hydroxybenzophenone-OH~283-290-~15,200Chloroform/Ethanol
4-Methoxybenzophenone-OCH₃~286-~17,000Methanol
4-Aminobenzophenone-NH₂~310-~16,000Ethanol
4-Chlorobenzophenone-Cl~260-~20,893Alcohol
4,4'-Dihydroxybenzophenone-OH (on both rings)~283-~15,200Chloroform[3]

Note: The n→π* transition is often observed as a weak shoulder or is obscured by the more intense π→π* band, especially in the presence of strong auxochromes.

Interpretation of Spectral Shifts:

  • The presence of strong electron-donating groups like -OH, -OCH₃, and particularly -NH₂ leads to a significant bathochromic shift of the main π→π* absorption band. This is a direct consequence of the extended conjugation and the resulting decrease in the HOMO-LUMO energy gap.

  • The amino group in 4-aminobenzophenone causes the most substantial red shift, indicating its strong electron-donating nature.

  • The chloro group in 4-chlorobenzophenone results in a smaller bathochromic shift, consistent with its weaker electronic influence compared to the other substituents.

  • For 4,4'-dihydroxybenzophenone, the presence of two hydroxyl groups further influences the absorption profile.[3]

The Role of the Solvent Environment: Solvatochromic Effects

The polarity of the solvent can significantly influence the UV absorption spectrum of benzophenone derivatives, a phenomenon known as solvatochromism.

  • n → π* Transitions: In polar solvents, the non-bonding electrons on the carbonyl oxygen are stabilized by hydrogen bonding or dipole-dipole interactions. This increases the energy required to excite these electrons to the π* orbital, resulting in a hypsochromic shift (a shift to shorter wavelengths).[4]

  • π → π* Transitions: The π* anti-bonding orbital is generally more polar than the π bonding orbital. Therefore, polar solvents tend to stabilize the π* state more than the π state, reducing the energy gap for the transition. This leads to a bathochromic shift (a shift to longer wavelengths).[4][5]

The differential shifting of these two bands with changing solvent polarity can be a useful tool for assigning the electronic transitions in the spectrum of a benzophenone derivative.[4]

Experimental Protocol for Comparative UV-Vis Analysis

To ensure the integrity and reproducibility of comparative spectral data, a standardized experimental protocol is essential.

Instrumentation

A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements. Key components include a light source (deuterium lamp for UV, tungsten lamp for visible), a monochromator, a sample holder, and a detector.[6][7]

Sample Preparation: A Self-Validating System
  • Solvent Selection: Choose a solvent that dissolves the benzophenone derivatives and is transparent in the wavelength range of interest (typically 200-400 nm). Spectroscopic grade solvents such as ethanol, methanol, or cyclohexane are commonly used.

  • Stock Solution Preparation: Accurately weigh a precise amount of the benzophenone derivative and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0). This is crucial for adherence to the Beer-Lambert Law.[7]

  • Cuvette Handling: Use quartz cuvettes for UV measurements, as glass absorbs UV radiation. Ensure the cuvettes are clean and free of scratches. Rinse the cuvette with the solvent before filling it with the sample solution.

Data Acquisition
  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 20-30 minutes to ensure lamp stability.[8]

  • Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent. This spectrum will be automatically subtracted from the sample spectra to correct for any absorbance from the solvent and the cuvette.[8]

  • Sample Measurement: Record the UV absorption spectrum of each diluted sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength for each concentration.

Data Validation and Analysis
  • Beer-Lambert Law Verification: Plot a calibration curve of absorbance versus concentration for each derivative. A linear plot that passes through the origin validates that the measurements were made within the linear dynamic range of the instrument and that the Beer-Lambert Law is obeyed.

  • Molar Absorptivity Calculation: The molar absorptivity (ε) can be calculated from the slope of the Beer-Lambert plot (slope = ε × path length). The path length of a standard cuvette is typically 1 cm.

Visualizing the Concepts

To further elucidate the principles and workflows discussed, the following diagrams are provided.

G Electronic Transitions in Benzophenone cluster_0 Energy Levels pi_star π* (Anti-bonding) n n (Non-bonding) n->pi_star n → π* Transition (Low Energy, Low Intensity) pi π (Bonding) pi->pi_star π → π* Transition (High Energy, High Intensity)

Caption: Energy level diagram of electronic transitions in benzophenone.

G UV-Vis Spectrophotometry Workflow cluster_workflow Experimental Steps start Start prep Sample Preparation (Solvent, Concentration) start->prep baseline Baseline Correction (Pure Solvent) prep->baseline measure Spectral Measurement baseline->measure analysis Data Analysis (λmax, Absorbance) measure->analysis end End analysis->end

Caption: Standard workflow for UV-Vis spectroscopic analysis.

G Effect of Substituents on π → π* Transition cluster_energy Energy cluster_wavelength Wavelength (λmax) benzophenone Benzophenone (π → π*) edg EDG-Substituted (e.g., -OH, -NH₂) Lower Energy Gap benzophenone->edg EDG Addition ewg EWG-Substituted (e.g., -Cl) Slightly Lower Energy Gap benzophenone->ewg EWG Addition benzophenone_wl ~252 nm edg_wl >280 nm (Bathochromic Shift) ewg_wl ~260 nm (Slight Bathochromic Shift)

Caption: Influence of substituents on the π → π* transition energy and λmax.

Conclusion

The UV absorption spectra of benzophenone derivatives are a rich source of information regarding their electronic structure. By systematically comparing the spectra of substituted benzophenones, researchers can gain valuable insights into the interplay between molecular architecture and light absorption properties. The principles and protocols outlined in this guide provide a robust framework for conducting these comparative studies with high scientific integrity, aiding in the rational design and application of these important compounds in fields ranging from photochemistry to pharmaceutical development.

References

A Comparative Technical Analysis of 2,4-Dihydroxybenzophenone and Natural UV Absorbers: Efficacy, Mechanisms, and Formulation Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution

Executive Summary: The demand for effective and safe photoprotection in cosmetics and pharmaceuticals continues to drive innovation in UV filter technology. This guide provides a detailed technical comparison between the synthetic UV absorber 2,4-Dihydroxybenzophenone (Benzophenone-1, BP-1) and leading classes of natural UV absorbers, including mycosporine-like amino acids (MAAs), flavonoids, and sinapate esters. While synthetic filters like BP-1 offer high-efficiency, broad-spectrum absorption, natural compounds provide a multi-modal approach, combining UV screening with potent antioxidant and anti-inflammatory activities. This document offers researchers, scientists, and formulation experts a comprehensive analysis of their respective mechanisms, efficacy data, photostability, and safety considerations to inform the development of next-generation photoprotective products.

Introduction: The Evolving Landscape of UV Protection

Effective protection against ultraviolet (UV) radiation is a critical component of public health, mitigating risks of sunburn, premature skin aging, and skin cancer.[1][2] Historically, formulation science has relied heavily on synthetic organic UV filters, such as those in the benzophenone family, for their efficacy and broad-spectrum coverage.[3][4] However, growing consumer preference for natural ingredients and emerging questions regarding the environmental and toxicological profiles of some synthetic agents have spurred significant research into naturally derived UV absorbers.[1][2][5]

This guide dissects the performance of a widely used synthetic UVB/UVA absorber, this compound, and contrasts it with the most promising classes of natural photoprotectants. The objective is to provide a scientifically grounded comparison to aid in the strategic selection and application of these critical ingredients.

Profile of a Synthetic Workhorse: this compound (BP-1)

This compound (BP-1) is a member of the benzophenone class of organic UV filters, valued for its ability to absorb radiation across the UVB and portions of the UVA spectrum.[6][7]

Mechanism of UV Absorption

The photoprotective capacity of BP-1 is rooted in its chemical structure. The presence of a hydroxyl group in the ortho position to the carbonyl group facilitates the formation of a strong intramolecular hydrogen bond. Upon absorbing UV radiation, the molecule undergoes a rapid and reversible keto-enol tautomerization. This process allows for the efficient dissipation of absorbed UV energy as heat, preventing it from generating damaging reactive oxygen species (ROS) and returning the molecule to its ground state, ready to absorb another photon.[8][9]

Caption: Keto-enol tautomerism of this compound for UV energy dissipation.

UV Absorption Spectrum & Photostability

BP-1 exhibits significant absorption in the UVB (280-315 nm) and short-wave UVA (315-360 nm) regions, with absorption maxima typically around 290 nm and 320-340 nm depending on the solvent.[6][10] This makes it an effective filter for preventing sunburn. However, studies have indicated that BP-1 can be liable to photodegradation under certain conditions.[11][12] This degradation can be a self-accelerated process where photoproducts act as photosensitizers, potentially impacting the stability of the formulation and co-existing ingredients.[11][12]

Regulatory and Safety Profile

The safety of benzophenones has been a subject of ongoing review. Concerns have been raised regarding their potential for skin irritation, endocrine disruption, and carcinogenicity.[13][14][15] While some regulatory bodies have deemed BP-1 suitable for cosmetic use at specified concentrations, others have highlighted genotoxicity concerns.[16][17] For instance, the European SCCS recently concluded that Benzophenone-1 is not safe for use in cosmetic products due to its potential genotoxic and endocrine-disrupting properties.[16] This regulatory uncertainty is a significant factor driving the search for alternatives.

A Survey of Leading Natural UV Absorbers

Nature has evolved a sophisticated arsenal of molecules to protect organisms from UV damage. These compounds often offer a dual benefit: direct UV absorption and powerful antioxidant action to neutralize UV-generated free radicals.[3][18]

Mycosporine-like Amino Acids (MAAs)

Found in a wide range of marine and freshwater organisms like algae and corals, MAAs are considered some of nature's most powerful sunscreens.[18][19]

  • Mechanism & Spectrum: These low-molecular-weight, water-soluble compounds are characterized by a cyclohexenone or cyclohexenimine chromophore conjugated with an amino acid substituent. This structure allows them to absorb strongly in the UVA and UVB regions, with absorption maxima (λmax) typically between 310 and 365 nm.[20][21] Like BP-1, they dissipate absorbed energy as heat without generating significant ROS.[18]

  • Efficacy & Stability: Different MAAs have distinct absorption peaks; for example, mycosporine-glycine absorbs maximally at 310 nm (UVB), while porphyra-334 absorbs at 334 nm (UVA).[18] This diversity allows organisms to produce a cocktail of MAAs for broad-spectrum protection.[22] MAAs are also noted for their high stability across a range of temperatures and pH levels.[19]

Flavonoids

This large class of plant secondary metabolites, found in fruits, vegetables, and tea, contributes significantly to plant photoprotection.[23][24]

  • Mechanism & Spectrum: The characteristic flavonoid structure, with two aromatic rings joined by a three-carbon bridge, features conjugated double bonds that absorb UV radiation.[25][26] They typically show two absorption peaks, one in the UVB range (240-280 nm) and another in the UVA range (300-500 nm).[2] Beyond UV absorption, their primary photoprotective role is often attributed to their potent antioxidant and anti-inflammatory properties, which help mitigate the downstream effects of UV-induced skin damage.[2][24]

  • Efficacy & Limitations: Flavonoids like quercetin and rutin have demonstrated the ability to increase the SPF of formulations, sometimes synergistically with mineral filters.[2][5] However, their use can be limited by issues of color, odor, and stability in cosmetic formulations.

Sinapate Esters

Primarily found on the surface of plant leaves, sinapate esters, such as sinapoyl malate, are a plant's first line of defense against UV radiation.[27][28]

  • Mechanism & Spectrum: These molecules are exceptionally efficient at absorbing the full spectrum of UVB light.[29] Their photoprotective mechanism involves an ultrafast trans-to-cis photoisomerization upon UV absorption, which effectively dissipates energy and ensures high photostability.[30]

  • Efficacy: Studies have highlighted the remarkable UVB-screening properties of sinapate esters.[27][29] Their high absorption efficiency and broad UVB coverage make them compelling candidates for natural sunscreen development.[29]

Head-to-Head Efficacy Comparison: A Data-Driven Approach

Table 1: Comparative UV Absorption Properties

Compound Class Specific Example Typical λmax (nm) Primary Coverage Molar Absorptivity (ε) Key Advantage
Synthetic Benzophenone This compound ~290, ~325 UVB, UVA-II High High absorption efficiency
Natural MAAs Porphyra-334 ~334 UVA-I Very High High photostability, UVA focus
Natural Flavonoids Quercetin ~255, ~370 UVB, UVA-I Moderate-High Potent antioxidant activity

| Natural Sinapate Esters | Sinapoyl Malate | ~330 | Full UVB, UVA-II | High | Exceptional UVB coverage & photostability |

Note: Data is compiled from multiple sources and should be considered representative. Actual values vary with solvent and molecular structure.[2][10][18][29]

Experimental Protocols for Efficacy Assessment

To ensure trustworthy and reproducible comparisons, standardized methodologies are critical. Below are outlines for key in vitro experiments.

Protocol: In Vitro SPF and UVA-PF Determination

This protocol determines the efficacy of a UV absorber by measuring UV transmittance through a thin film of a sample applied to a substrate.

Objective: To quantify the Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) of a test formulation.

Methodology:

  • Sample Preparation: Prepare a solution or emulsion of the test compound (e.g., 2% w/w BP-1 in a standard base) and the natural absorber at the same concentration in an identical base. A blank base is used as a control.

  • Substrate Application: Accurately apply 1.0 mg/cm² of the sample onto a PMMA (polymethyl methacrylate) plate, which mimics the surface properties of skin. Spread evenly to create a uniform film.

  • Equilibration: Allow the plate to dry and equilibrate for 15-20 minutes in the dark.

  • Spectrophotometric Measurement: Place the PMMA plate in a spectrophotometer equipped with an integrating sphere. Measure the spectral transmittance at 1 nm intervals from 290 nm to 400 nm at a minimum of three different locations on the plate.

  • Calculation: The SPF and UVA-PF are calculated from the transmittance data using internationally recognized equations (e.g., ISO 24443:2012). The calculation integrates the erythemal action spectrum and the solar irradiance spectrum against the measured absorbance of the product film.

Caption: Standard workflow for the in vitro determination of SPF and UVA-PF values.

Protocol: Photostability Assessment

This protocol evaluates how well a UV absorber maintains its protective properties after exposure to UV radiation.

Objective: To measure the degradation of a UV absorber and the loss of UV protection after a defined dose of UV exposure.

Methodology:

  • Sample Preparation: Prepare samples on PMMA plates as described in the SPF protocol (5.1).

  • Baseline Measurement: Measure the initial absorbance spectrum (A₀) of the sample from 290-400 nm.

  • UV Irradiation: Place the sample plate in a solar simulator calibrated to deliver a controlled dose of UV radiation (e.g., 10 MEDs - Minimal Erythemal Doses).

  • Post-Irradiation Measurement: After irradiation, remeasure the absorbance spectrum (Aₜ) of the sample.

  • Calculation:

    • Photodegradation (%): Calculate the percentage loss of the active compound by comparing the area under the absorbance curve before and after irradiation.

    • SPF Retention (%): Calculate the SPF value from the post-irradiation spectrum and compare it to the initial SPF value. A photostable filter will show minimal change.

Conclusion and Future Perspectives

The comparison between this compound and natural UV absorbers reveals a classic trade-off in formulation science.

  • This compound offers proven, high-efficiency UV absorption, particularly in the UVB range. Its primary drawback lies in its potential for photodegradation and an increasingly scrutinized safety profile.[11][16]

  • Natural UV Absorbers present a compelling, multi-functional alternative. MAAs and sinapate esters demonstrate exceptional photostability and highly efficient UV absorption.[18][30] Flavonoids add significant value through their secondary antioxidant and anti-inflammatory benefits, which synthetic absorbers lack.[2] The primary challenge for natural compounds lies in formulation: achieving cosmetic elegance, ensuring stability within complex emulsions, and managing potential color and odor.

Future research will likely focus on synergistic combinations of natural and synthetic filters to maximize efficacy while minimizing the concentration of any single agent. Furthermore, advancements in encapsulation and delivery technologies will be crucial for improving the stability and performance of natural absorbers, paving the way for a new generation of safe, effective, and environmentally conscious photoprotection.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2,4-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Analytical Imperative for 2,4-Dihydroxybenzophenone

This compound (also known as Benzophenone-1 or BP-1) is a widely utilized ultraviolet (UV) light absorber, integral to the formulation of sunscreens, cosmetics, and various plastics to prevent photodegradation.[1][2][3] Its function is critical, but its presence in consumer products necessitates rigorous analytical oversight to ensure safety, efficacy, and regulatory compliance. Concerns over its potential as an endocrine-disrupting compound further elevate the need for accurate and reliable quantification.[2][4]

The foundation of this oversight lies in validated analytical methods. However, in the lifecycle of a product—from development to quality control and post-market surveillance—it is common to encounter multiple analytical techniques or the same technique across different laboratories. This is where cross-validation becomes indispensable. It is the formal process of demonstrating that two distinct analytical procedures are equivalent and can be used for the same intended purpose, ensuring data consistency and integrity regardless of the method or location of testing.[5][6]

This guide provides an in-depth technical framework for the cross-validation of analytical methods for this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond procedural lists to explain the causality behind experimental choices, grounded in authoritative standards like the International Council for Harmonisation (ICH) guidelines.

The Bedrock of Comparability: Principles of Method Validation

Before any cross-validation can be undertaken, each individual analytical method must be robustly validated to prove it is fit for purpose.[7][8][9] The ICH Q2(R1) guideline provides the authoritative framework for this process, outlining the essential performance characteristics that must be evaluated.[7][8][10][11]

A self-validating system is built on the successful evaluation of these pillars:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9] For this compound, this means distinguishing it from other UV filters, formulation excipients, or degradation products.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[12]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed using a minimum of nine determinations over three concentration levels covering the specified range.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.[12]

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).

    • Reproducibility: Precision between laboratories (addressed during method transfer or cross-validation).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The Analytical Arsenal: Common Methods for this compound Quantification

The selection of an analytical method is driven by factors such as the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. For this compound, several powerful techniques are commonly employed.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality: HPLC is the workhorse for quantifying organic molecules like BP-1 in complex mixtures like cosmetic creams or biological fluids. Its principle of separating compounds based on their differential partitioning between a stationary and mobile phase provides excellent specificity. A C18 column, which is non-polar, is ideal for retaining and separating the moderately polar BP-1 from other components. UV detection is highly suitable as the benzophenone structure contains a strong chromophore, leading to sensitive detection around 287-290 nm.[1][14]

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[14][15]

    • Mobile Phase: An isocratic or gradient mixture of methanol and water (e.g., 3:1 v/v) containing 3% acetic acid to ensure sharp peak shape.[14][15] An alternative is acetonitrile and water.[1][16]

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 35°C.

    • Detection Wavelength: 290 nm.[14]

    • Injection Volume: 20 µL.

  • Sample Preparation (for a cosmetic cream):

    • Accurately weigh approximately 1 g of the sample into a 50 mL volumetric flask.

    • Add 30 mL of methanol and sonicate for 15 minutes to dissolve the BP-1.

    • Allow the solution to cool to room temperature and dilute to volume with methanol.

    • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

  • Quantification: Use an external standard calibration curve prepared from a certified reference standard of this compound.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS offers exceptional selectivity and sensitivity, making it ideal for trace analysis and confirmatory identification. The gas chromatograph separates volatile compounds, and the mass spectrometer provides identification based on the mass-to-charge ratio of the analyte and its fragments. Since BP-1 has hydroxyl groups that make it polar and less volatile, a derivatization step (e.g., silylation) is often necessary to block these polar sites, thereby increasing its volatility and improving its chromatographic behavior.[2]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or tandem MS).

  • Sample Preparation & Derivatization:

    • Extract BP-1 from the sample matrix using a suitable solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 100 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes to complete the derivatization.

    • Cool and inject the derivatized sample into the GC-MS.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column, such as a BP-5 or equivalent (5% phenyl polysiloxane).[17]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the derivatized BP-1.

    • Quantification: Use an internal standard (e.g., a stable isotope-labeled BP-1) and a calibration curve.

The Cross-Validation Directive: A Framework for Establishing Equivalence

Cross-validation is the formal process of confirming that two validated analytical methods yield comparable results.[5][6] This is not merely a suggestion but a scientific necessity when data from different sources must be consolidated or when a method is replaced.

The Workflow for Method Equivalence

The process follows a structured, multi-step approach to ensure a robust comparison.

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation Protocol Define Protocol & Acceptance Criteria Samples Prepare Identical Sample Sets (L/M/H QCs, Incurred Samples) Protocol->Samples MethodA Analyze Samples with Method A (e.g., HPLC-UV) Samples->MethodA MethodB Analyze Samples with Method B (e.g., GC-MS) Samples->MethodB Data Compile Quantitative Results MethodA->Data MethodB->Data Stats Statistical Analysis (Bland-Altman, Deming Regression) Data->Stats Report Compare to Acceptance Criteria & Generate Report Stats->Report Conclusion Conclusion Report->Conclusion

Caption: A typical workflow for the cross-validation of two analytical methods.

Statistical Analysis: The Arbiter of Equivalence

The cornerstone of cross-validation is a rigorous statistical assessment. It is critical to understand that common statistical tests can be misleading.

Inappropriate Tools:

  • Correlation Coefficient (r): A high correlation does not imply agreement. It only shows that two variables change together, but it can mask significant proportional or constant bias.[18]

  • Paired t-test: This test can detect a statistically significant difference that may be analytically insignificant, especially with large datasets. Conversely, it may fail to detect a significant bias with a small dataset.[18]

Authoritative Statistical Approaches:

  • Difference Plots (Bland-Altman Analysis): This is the preferred graphical method. It plots the difference between the measurements from the two methods against their average.[18][19] This visualization powerfully reveals:

    • Bias: The mean of the differences indicates the constant bias.

    • Limits of Agreement: The interval within which most differences between the two methods are expected to lie.

    • Proportional Bias: A trend in the differences as the concentration increases.

  • Deming Regression: Unlike standard linear regression, which assumes no error in the x-variable, Deming regression accounts for measurement errors in both methods.[19] The goal is to demonstrate that the confidence interval for the slope includes 1 and the confidence interval for the y-intercept includes 0.

Acceptance Criteria

Acceptance criteria must be pre-defined in the validation protocol. While they can vary based on the application, common industry standards provide a strong starting point.

  • The mean accuracy of results should fall within 85-115% of the nominal concentration.[6]

  • A widely accepted criterion for cross-validation is that at least 67% (two-thirds) of the individual sample results should agree within ±20% of the mean of the results from both methods.[20]

Sample IDMethod A (HPLC-UV) Result (µg/mL)Method B (GC-MS) Result (µg/mL)Mean (µg/mL)Difference (A-B)% Difference vs. MeanMeets Criteria (±20%)
QC-Low-110.510.110.30.43.9%Yes
QC-Mid-148.951.250.05-2.3-4.6%Yes
QC-High-197.8103.0100.4-5.2-5.2%Yes
Incurred-125.424.124.751.35.3%Yes
Incurred-262.168.565.3-6.4-9.8%Yes
Incurred-38.811.210.0-2.4-24.0%No

Table 1: Example data presentation for cross-validation results.

Ensuring Specificity through Forced Degradation

A critical component of validation and cross-validation is demonstrating the stability-indicating properties of the methods. Both methods must be able to separate the intact this compound from potential degradation products.[21][22] This is achieved through forced degradation studies, where the analyte is subjected to stress conditions more severe than those it would typically encounter.[22]

ForcedDegradation cluster_stress Phase 1: Stress Application cluster_analysis Phase 2: Analysis & Evaluation API BP-1 Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, RT) API->Base Oxid Oxidation (3% H₂O₂, RT) API->Oxid Therm Thermal (80°C Dry Heat) API->Therm Photo Photolytic (ICH Q1B Light Box) API->Photo Analysis Analyze Stressed Samples with Method A & B Purity Assess Peak Purity (e.g., DAD) Analysis->Purity Resolution Evaluate Resolution between BP-1 and Degradants Analysis->Resolution Conclusion Confirm Stability- Indicating Power Purity->Conclusion Resolution->Conclusion

Caption: Workflow for a forced degradation study to prove method specificity.

Causality: By intentionally creating degradation products, we can challenge both analytical methods. A successful outcome is one where both Method A and Method B show a decrease in the peak corresponding to BP-1 and the appearance of new, well-resolved peaks for the degradants. This provides trust that the methods are specific and can accurately measure the analyte's purity and stability over time.[21]

Conclusion: A Unified Vision for Analytical Data

The cross-validation of analytical methods for this compound is not a mere procedural formality; it is a fundamental scientific exercise that underpins data integrity. By demonstrating that different analytical techniques or laboratories produce comparable results, we build a self-validating system of trust. This ensures that decisions regarding product safety, quality, and regulatory compliance are based on a consistent and reliable body of evidence. A meticulously planned cross-validation study, utilizing appropriate statistical tools and pre-defined acceptance criteria, is the ultimate assurance that our analytical measurements are accurate, precise, and interchangeable, safeguarding both consumer health and scientific credibility.

References

A Technical Guide to the Comparative Photostability of UV Absorbers: Mechanisms, Methodologies, and Formulation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Absorption—The Imperative of Photostability

In the development of photoprotective formulations, whether for human skin, pharmaceuticals, or advanced materials, the primary function of a UV absorber is deceptively simple: to absorb harmful ultraviolet radiation. However, the true measure of a UV filter's efficacy lies not just in its absorption spectrum, but in its resilience under the very radiation it is designed to combat. This is the principle of photostability. An unstable UV absorber can degrade upon exposure, leading to a progressive loss of protection and, more critically, the potential formation of reactive or toxic by-products.[1][2][3]

This guide provides a deep, technically-grounded exploration of the comparative photostability of different classes of UV absorbers. We will move beyond mere data reporting to dissect the underlying photochemical mechanisms, detail robust and validated testing protocols, and offer insights into formulation strategies that enhance stability. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection and evaluation of UV-protective agents.

The Chemical Landscape of UV Absorbers: A Structural Classification

The term "UV absorber" encompasses a diverse range of organic molecules, each with a unique chromophore responsible for absorbing UV radiation. Understanding their structural class is the first step in predicting their photochemical behavior.

UV Absorber ClassPrimary Absorption RangeCommon Examples
Dibenzoylmethanes UVAButyl Methoxydibenzoylmethane (Avobenzone)
Cinnamates UVBEthylhexyl Methoxycinnamate (Octinoxate), Octocrylene
Benzophenones UVA/UVBOxybenzone (Benzophenone-3), Sulisobenzone
Benzotriazoles UVA/UVBDrometrizole Trisiloxane, Bemetrizinol
Triazines UVA/UVBBemotrizinol (Tinosorb S), Bisoctrizole (Tinosorb M)
Camphor Derivatives UVB4-Methylbenzylidene Camphor (Enzacamene)
Salicylates UVBHomosalate, Octisalate

The Photochemical Gauntlet: Mechanisms of Degradation and Stabilization

When a UV absorber molecule absorbs a photon, it is elevated to an excited electronic state. The path it takes back to the ground state determines its fate: either harmlessly dissipating the energy as heat or undergoing a chemical transformation.[2][4]

Pathways to Inefficacy: Degradation Mechanisms
  • Photoisomerization: This is a primary degradation pathway for molecules like Avobenzone and Octinoxate. Upon absorbing UV energy, the stable, UV-absorbing isomer can transform into a different, less effective geometric isomer.[1][5] For Avobenzone, this involves a keto-enol tautomerization, where the highly effective enol form converts to a keto form with significantly lower UVA absorbance.[5]

  • Photolysis (Photocleavage): The absorbed energy can be potent enough to break covalent bonds within the molecule. This irreversible process leads to the formation of smaller, often reactive molecular fragments, resulting in a complete loss of the original chromophore.[1][6] This not only diminishes UV protection but also raises safety concerns regarding the nature of the by-products.[7]

Strategies for Resilience: Photostabilization Mechanisms

The art of modern formulation lies in mitigating these degradation pathways. Sunscreen formulations are complex systems where filter-filter interactions can be harnessed to improve stability.[5][8]

  • Triplet Quenching: This is a cornerstone of photostabilization. A photounstable molecule in its excited (triplet) state, such as Avobenzone, can transfer its excess energy to a "quencher" molecule like Octocrylene or Bemotrizinol.[4][8][9] The quencher accepts the energy, allowing the unstable molecule to return to its ground state unharmed, and then dissipates the energy safely.

  • Synergistic Shielding: The presence of multiple photostable UV absorbers can create an optical shielding effect, reducing the total photon load on more labile molecules within the formulation.[8][9] However, it is crucial to note that some combinations can be antagonistic and lead to destabilization.[8] Therefore, evaluating the final formulation is non-negotiable.[3][5]

G cluster_0 Photochemical Processes cluster_1 Possible Fates UV_Absorber UV Absorber (Ground State) Excited_State Excited State (Singlet/Triplet) Photon UV Photon (hν) Photon->UV_Absorber Absorption Heat Heat Dissipation (Photostable) Excited_State->Heat Ideal Pathway Degradation Photodegradation (Isomerization/Cleavage) Excited_State->Degradation Unstable Pathway Stabilization Energy Transfer (Quenching) Excited_State->Stabilization Stabilized Pathway Quencher Stabilizer Molecule (e.g., Octocrylene) Stabilization->Quencher

Caption: Photochemical pathways for a UV absorber following photon absorption.

A Framework for Assessment: Standardized Photostability Testing

To obtain reproducible and comparable data, adherence to standardized methodologies is paramount. The International Organization for Standardization (ISO) provides the most widely accepted framework for in vitro assessment.

Core Methodology: ISO 24443:2021

While the primary purpose of ISO 24443 is to determine the UVA Protection Factor (UVA-PF), its protocol inherently includes a mandatory photostability test.[10][11][12][13] It serves as an excellent baseline for comparative studies.

Causality Behind the Method: The test is designed to simulate real-world conditions where a sunscreen film is exposed to UV radiation. By comparing the UV absorbance spectrum before and after a controlled UV dose, we can quantify the loss of protection, which is a direct consequence of photodegradation.[10][14]

Detailed Experimental Protocol (Adapted from ISO 24443)

Objective: To quantify the change in UV absorbance of a formulation after a controlled dose of UV irradiation.

Materials:

  • UV-Vis Spectrophotometer equipped with an integrating sphere.

  • Solar Simulator (Xenon Arc lamp) with a defined and calibrated spectral output.

  • Polymethyl methacrylate (PMMA) plates with a roughened surface to ensure even film application.

  • Positive displacement pipette.

  • Reference sunscreen standard (optional, for method validation).

Procedure:

  • Sample Preparation: Accurately apply the test formulation to the PMMA plate at a density of 1.3 mg/cm². The choice of this specific density is to create a standardized, thin film that allows for reproducible measurements.[15]

  • Equilibration: Allow the film to dry and equilibrate in the dark for at least 15-30 minutes. This step is critical to allow for film formation and solvent evaporation, ensuring the initial measurement reflects the true state of the absorber in the matrix.

  • Pre-Irradiation Measurement (A₀): Place the plate in the spectrophotometer and measure the initial absorbance spectrum from 290 to 400 nm at multiple points across the plate.[10][14] This provides the baseline protective capacity.

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The required dose is calculated based on the product's labeled Sun Protection Factor (SPF) and a constant defined in the ISO standard. This links the irradiation stress to the product's intended use level.

  • Post-Irradiation Measurement (A₁): Immediately after irradiation, re-measure the UV absorbance spectrum of the same plate.[14]

  • Data Analysis: Compare the pre- and post-irradiation spectra. Key metrics such as the percentage drop in integrated absorbance or the change in UVA-PF can be calculated to quantify photostability.

G start Start prep 1. Apply 1.3 mg/cm² of product to PMMA plate start->prep dry 2. Equilibrate in dark (15-30 min) prep->dry measure1 3. Measure Initial Absorbance (A₀) with Spectrophotometer dry->measure1 irradiate 4. Expose to controlled UV dose from Solar Simulator measure1->irradiate measure2 5. Measure Post-Irradiation Absorbance (A₁) irradiate->measure2 analyze 6. Compare A₀ and A₁ to quantify photodegradation measure2->analyze end End analyze->end

Caption: Standardized workflow for in vitro photostability assessment.

Beyond Absorbance: Advanced Chemical Analysis

Spectrophotometry reveals the what (loss of protection) but not the why (chemical change) or the what else (degradation products). For a complete picture, chromatographic techniques are indispensable.

Analytical TechniqueInformation ProvidedRationale for Use
UV-Vis Spectrophotometry Measures overall loss of UV absorbance across a spectrum.Rapid, standardized method for quantifying the functional loss of photoprotection.[16]
HPLC (High-Performance Liquid Chromatography) Quantifies the concentration of the parent UV absorber molecule.Provides a direct measure of the chemical degradation of the active ingredient, separating it from matrix effects.[17][18][19]
LC-MS (Liquid Chromatography-Mass Spectrometry) Identifies the chemical structure of degradation by-products.Essential for safety and toxicological assessment by determining the identity of new chemical entities formed during irradiation.[2][7][18]

A Comparative Analysis of Photostability Profiles

Based on extensive literature and internal studies, a general hierarchy of photostability can be established. It is critical to remember that these are general profiles and the final formulation matrix plays a significant role.[5]

Photostability ProfileUV Absorber Class & ExamplesKey Characteristics
Excellent Triazines (Bemotrizinol, Bisoctrizole)Inherently photostable structures that effectively dissipate absorbed energy as heat. Often used as photostabilizers for other filters.[20][21]
Good Benzotriazoles , Octocrylene Generally robust, with Octocrylene being a widely used and effective photostabilizer for Avobenzone through triplet quenching.[3][5]
Fair Benzophenones (Oxybenzone)Considered relatively photostable, though some degradation can occur under prolonged exposure.[22]
Poor (Requires Stabilization) Dibenzoylmethanes (Avobenzone), Cinnamates (Octinoxate)Highly susceptible to photoisomerization and degradation. Their use in modern high-SPF, broad-spectrum sunscreens is almost always dependent on the inclusion of effective photostabilizers.[5][9]

Regulatory Landscape and Future Directions

Regulatory bodies like the U.S. Food and Drug Administration (FDA) do not have a separate, explicit requirement for a "photostability" claim.[14][23] Instead, photostability is an intrinsic and mandatory prerequisite for a product to pass the required SPF and broad-spectrum protection tests, both of which involve UV irradiation.[24][25][26] An unstable product will fail these tests.

The future of photoprotection science is moving towards:

  • Novel Chromophores: Development of new UV absorbers with inherent photostability and broader absorption profiles.

  • Encapsulation Technologies: Micro- or nano-encapsulation of less stable filters to physically shield them from destabilizing interactions and improve their photostability.[5]

  • Focus on Photodegradants: Increased scrutiny on the toxicological profile of by-products formed from unstable filters.[2][6]

Conclusion

The comparative study of UV absorber photostability is a multi-faceted discipline that combines photochemistry, analytical science, and formulation expertise. A simple review of a filter's absorption spectrum is insufficient for predicting its performance. The key takeaways for any researcher or developer are threefold:

  • Chemical Class Matters: The inherent molecular structure of a UV absorber is the primary determinant of its photostability.

  • The Formulation is the Final Arbiter: Interactions within the complete product matrix can either stabilize or destabilize individual filters. Photostability must be evaluated on the final formulation.[3][5][8]

  • Standardized Testing is Essential: Employing robust, validated methodologies like the ISO 24443 framework is crucial for generating accurate and comparable data to ensure the development of safe and effective photoprotective products.

References

A Comprehensive Technical Guide to Benchmarking the Performance of 2,4-Dihydroxybenzophenone in Diverse Polymer Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and formulation experts on benchmarking the performance of 2,4-Dihydroxybenzophenone (BP-1), a widely utilized UV absorber, across various polymer matrices. This document eschews a rigid template in favor of a logically structured narrative that delves into the causality behind experimental choices, ensuring a deep and practical understanding of UV stabilization.

Section 1: The Imperative of UV Stabilization and the Role of this compound

Polymers, ubiquitous in modern applications, are susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight. This degradation manifests as discoloration (yellowing), embrittlement, cracking, and a significant loss of mechanical properties, ultimately leading to product failure.[1] The primary mechanism of this deterioration is photo-oxidative degradation, a process initiated by the absorption of UV photons, which generates free radicals within the polymer matrix. These highly reactive species trigger chain scission and cross-linking reactions, altering the polymer's chemical structure and physical integrity.[1]

To counteract these effects, UV stabilizers are incorporated into polymer formulations. This compound (also known as Benzophenone-1 or BP-1) is a prominent member of the benzophenone class of UV absorbers.[2][3] Its efficacy stems from its molecular structure, which is adept at absorbing harmful UV-A (320-400 nm) and UV-B (280-320 nm) radiation and dissipating the energy through a harmless photochemical process.[4][5]

The Photochemical Mechanism of this compound

The protective action of this compound is rooted in its ability to undergo a reversible keto-enol tautomerism. The key to this process is the intramolecular hydrogen bond between the hydroxyl group at the 2-position and the adjacent carbonyl group.[6]

  • Ground State: In its stable ground state, the molecule exists in the keto form, with the intramolecular hydrogen bond intact.

  • UV Absorption: Upon absorbing a UV photon, the molecule is excited to a higher energy state.

  • Energy Dissipation: The absorbed energy facilitates the breaking of the intramolecular hydrogen bond and a subsequent tautomeric shift to the enol form. This process dissipates the UV energy as heat through molecular vibrations.

  • Return to Ground State: The unstable enol form rapidly reverts to the more stable keto form, ready to absorb another UV photon.

This cyclical process efficiently converts destructive UV radiation into benign thermal energy, thereby protecting the polymer matrix from photo-oxidative degradation.[6]

UV_Absorption_Mechanism cluster_ground_state Ground State (Keto Form) cluster_excited_state Excited State cluster_dissipation Energy Dissipation A This compound (Intramolecular H-Bond) B Molecule Absorbs UV Photon A->B UV Radiation C Keto-Enol Tautomerism (H-Bond Cleavage) B->C Excitation C->A Rapid Reversion D Energy Released as Heat C->D Vibrational Relaxation

Caption: Photochemical mechanism of UV energy dissipation by this compound.

Section 2: A Framework for Performance Benchmarking

A robust evaluation of this compound's performance necessitates a multi-faceted approach, encompassing accelerated weathering and a suite of analytical techniques to quantify changes in the polymer's properties. The choice of polymer matrix is critical, as the effectiveness and compatibility of BP-1 can vary significantly. This guide will focus on four widely used polymer systems: polyethylene (PE), polypropylene (PP), polyvinyl chloride (PVC), and unsaturated polyesters (UPE).

Experimental Workflow

The benchmarking process follows a systematic workflow designed to yield comparable and reliable data.

Experimental_Workflow A Sample Preparation (Polymer + BP-1) B Initial Property Measurement (T=0) A->B C Accelerated Weathering (ASTM G154) B->C D Periodic Property Measurement C->D At specified intervals D->C E Data Analysis & Comparison D->E

References

An In-Depth Technical Guide on the Correlation of In Vitro and In Vivo Data for 2,4-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Bridging the Divide Between Benchtop and Biological Reality

This document eschews a rigid, templated approach. Instead, it is structured to logically guide the reader through the scientific rationale and methodologies required to build a comprehensive toxicological profile of BP-1, with a core focus on establishing a meaningful and predictive relationship between in vitro and in vivo findings. We will delve into the causality behind experimental choices, emphasizing self-validating protocols and grounding our discussion in authoritative guidelines from the Organisation for Economic Co-operation and Development (OECD).

Part 1: Characterizing 2,4-Dihydroxybenzophenone - The Foundation for Biological Assessment

Before delving into biological assays, a thorough understanding of the physicochemical properties of BP-1 is essential, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its biological activity.

PropertyValueSource
Molecular Formula C₁₃H₁₀O₃[1]
Molecular Weight 214.22 g/mol [1]
Appearance Off-white to light yellow crystalline powderKessler Chemical
Water Solubility InsolubleChemBK
Organic Solvent Solubility Soluble in ethanol, ether, acetoneCymitQuimica
LogP 2.964 at 25°C[1]

Caption: Key physicochemical properties of this compound (BP-1).

The low water solubility and moderate lipophilicity (indicated by LogP) of BP-1 suggest it is likely to be absorbed through the skin and gastrointestinal tract and may distribute into fatty tissues.

Part 2: The In Vitro Investigation - Mechanistic Insights into Endocrine Disruption

In vitro assays are the cornerstone of modern toxicology, offering a rapid and ethical means to screen for potential hazards and elucidate mechanisms of action. For a suspected endocrine disruptor like BP-1, a battery of in vitro tests targeting key points in the endocrine signaling cascade is essential. The OECD has established validated test guidelines for several of these assays, providing a framework for robust and reproducible data generation.[4][5][6]

Estrogenic Activity: Estrogen Receptor Transactivation Assay (OECD TG 455)

The potential for a chemical to mimic or block the action of estrogen is a primary concern for endocrine disruptors. The Estrogen Receptor (ER) Transactivation Assay is a powerful tool to assess this.

Causality of Experimental Choice: This assay is selected to directly measure the ability of BP-1 to bind to and activate the human estrogen receptor alpha (hERα), a key initiating event in the estrogenic signaling pathway.[7][8] A positive result in this assay provides strong mechanistic evidence of potential estrogenic activity.

Experimental Protocol (Abbreviated from OECD TG 455):

  • Cell Line: A stably transfected human cell line expressing the hERα and a reporter gene (e.g., luciferase) under the control of estrogen response elements (EREs) is used (e.g., HeLa-9903).[9][10]

  • Exposure: Cells are cultured in 96-well plates and exposed to a range of BP-1 concentrations (typically from 10⁻¹¹ M to 10⁻³ M) for 20-24 hours.[11] A positive control (17β-estradiol) and a vehicle control are run in parallel.

  • Lysis and Luciferase Assay: After exposure, cells are lysed, and the luciferase activity is measured using a luminometer.[7]

  • Data Analysis: The luminescence signal is proportional to the activation of the estrogen receptor. Data are expressed as a fold-induction over the vehicle control and plotted against the concentration of BP-1. The EC₅₀ (half-maximal effective concentration) and maximal induction are calculated.

Expected Data for BP-1: Studies have shown that BP-1 can act as an estrogen receptor agonist in vitro.[12]

In Vitro AssayEndpointResult for BP-1Reference
Estrogen Receptor TransactivationEC₅₀~10⁻⁶ MFictional Data for Illustration
Androgenic and Anti-Androgenic Activity: Androgen Receptor Transactivation Assay (OECD TG 458)

Similar to estrogen, interference with the androgen signaling pathway can have significant adverse effects. The Androgen Receptor (AR) Transactivation Assay is employed to detect such activity.

Causality of Experimental Choice: This assay is chosen to determine if BP-1 can either activate the androgen receptor (agonist) or block the action of natural androgens (antagonist).[4][9] This is crucial for a comprehensive assessment of its endocrine-disrupting potential.

Experimental Protocol (Abbreviated from OECD TG 458):

  • Agonist Mode: Cells are exposed to a range of BP-1 concentrations.

  • Antagonist Mode: Cells are co-exposed to a fixed concentration of a reference androgen (e.g., testosterone) and a range of BP-1 concentrations.

  • Lysis and Reporter Gene Assay: Similar to the ER transactivation assay, cell lysis and measurement of reporter gene activity are performed.

  • Data Analysis: In agonist mode, an increase in signal indicates androgenic activity. In antagonist mode, a decrease in the signal induced by the reference androgen indicates anti-androgenic activity. The IC₅₀ (half-maximal inhibitory concentration) is calculated for antagonists.

Expected Data for BP-1: Some studies suggest that benzophenones can exhibit anti-androgenic activity.[13]

In Vitro AssayEndpointResult for BP-1Reference
Androgen Receptor Transactivation (Antagonist)IC₅₀~10⁻⁵ MFictional Data for Illustration
Effects on Steroidogenesis: H295R Steroidogenesis Assay (OECD TG 456)

Beyond receptor interaction, chemicals can disrupt the endocrine system by interfering with the synthesis of steroid hormones. The H295R steroidogenesis assay is a key in vitro tool to investigate this.

Causality of Experimental Choice: This assay utilizes the human H295R cell line, which expresses all the key enzymes required for steroidogenesis, providing a comprehensive screen for effects on the production of hormones like testosterone and estradiol.[5][14][15] This allows for the detection of effects on multiple points within the steroidogenic pathway.

Experimental Protocol (Abbreviated from OECD TG 456):

  • Cell Line: H295R cells are cultured in 24-well plates.[16]

  • Exposure: Cells are exposed to a range of BP-1 concentrations for 48 hours. Positive (e.g., forskolin) and negative (e.g., prochloraz) controls are included.[16][17]

  • Hormone Measurement: The concentrations of testosterone and 17β-estradiol in the cell culture medium are measured using methods like ELISA or LC-MS/MS.[18]

  • Cell Viability: A cytotoxicity assay is performed to ensure that observed effects on hormone production are not due to cell death.[18]

  • Data Analysis: Hormone concentrations are normalized to the vehicle control, and statistically significant changes are identified.

Expected Data for BP-1: Benzophenone derivatives have been shown to affect the expression of steroidogenic enzyme genes.[19]

In Vitro AssayEndpointResult for BP-1Reference
H295R SteroidogenesisTestosterone ProductionDecreaseFictional Data for Illustration
H295R SteroidogenesisEstradiol ProductionNo Significant ChangeFictional Data for Illustration

Part 3: The In Vivo Corroboration - Assessing Effects in a Whole Organism

While in vitro assays provide crucial mechanistic data, in vivo studies are necessary to understand the integrated physiological response to a chemical, taking into account ADME processes. The OECD provides standardized guidelines for in vivo assays that are designed to detect endocrine-disrupting effects.

Estrogenic Activity in a Living System: Uterotrophic Bioassay (OECD TG 440)

The uterotrophic bioassay is a well-established in vivo screen for estrogenic activity.

Causality of Experimental Choice: This assay is selected as the "gold standard" in vivo test for estrogenicity.[20] An increase in uterine weight is a sensitive and specific indicator of an estrogenic response in a living animal, integrating the effects of absorption, metabolism, and distribution of the test chemical.[21]

Experimental Protocol (Abbreviated from OECD TG 440):

  • Animal Model: Immature or ovariectomized adult female rats or mice are used.[17][22][23]

  • Dosing: Animals are administered BP-1 daily for three consecutive days via oral gavage or subcutaneous injection.[22] A positive control (e.g., ethinyl estradiol) and a vehicle control group are included.

  • Necropsy and Uterine Weight: Approximately 24 hours after the last dose, the animals are euthanized, and the uteri are excised and weighed (both wet and blotted).[22]

  • Data Analysis: A statistically significant increase in the uterine weight of the BP-1 treated groups compared to the vehicle control group indicates a positive estrogenic response.[22]

Available Data for BP-1: A study by Nakagawa et al. (2000) demonstrated that this compound increased rat uterine weights in an ovariectomized rat uterotrophic assay, with a 10% effective dose (ED₁₀) of 544.6 mg/kg/day.[1][24]

In Vivo AssayAnimal ModelEndpointResult for BP-1Reference
Uterotrophic BioassayOvariectomized RatUterine WeightIncrease[1][24]
Anti-Androgenic Activity in a Living System: Hershberger Bioassay (OECD TG 441)

The Hershberger bioassay is the in vivo counterpart to the in vitro androgen receptor assays, designed to detect androgenic and anti-androgenic activity.

Causality of Experimental Choice: This assay is chosen to assess the potential of BP-1 to interfere with androgen action in a whole organism.[25][26] It measures changes in the weight of androgen-dependent tissues, providing a holistic view of anti-androgenic effects.[27][28]

Experimental Protocol (Abbreviated from OECD TG 441):

  • Animal Model: Castrated peripubertal male rats are used.[25][26]

  • Dosing: For anti-androgenicity testing, animals are co-administered a reference androgen agonist (e.g., testosterone propionate) and the test substance (BP-1) daily for 10 consecutive days.[26][27]

  • Necropsy and Tissue Weights: Approximately 24 hours after the last dose, five androgen-dependent tissues are excised and weighed: ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.[26][27]

  • Data Analysis: A statistically significant decrease in the weights of these tissues in the BP-1 co-treated group compared to the group receiving the androgen agonist alone indicates an anti-androgenic effect.[26][27]

Expected Data for BP-1: While specific Hershberger assay data for BP-1 was not found, based on the in vitro anti-androgenic potential of some benzophenones, a reduction in androgen-dependent tissue weights would be the expected outcome.

In Vivo AssayAnimal ModelEndpointExpected Result for BP-1
Hershberger BioassayCastrated Male RatAndrogen-dependent tissue weightsDecrease

Part 4: The Crux of the Matter - Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a robust in vitro-in vivo correlation (IVIVC), which allows for the prediction of in vivo effects from in vitro data. This is a complex process that requires integrating data on potency, efficacy, and pharmacokinetics.

Qualitative Correlation

A qualitative correlation involves comparing the nature of the effects observed in vitro and in vivo. For BP-1, the in vitro data suggesting estrogen receptor agonism is consistent with the in vivo findings of increased uterine weight in the uterotrophic assay. Similarly, the in vitro anti-androgenic potential would be expected to translate to reduced androgen-dependent tissue weights in the Hershberger assay.

Quantitative Correlation and the Role of PBPK Modeling

A quantitative correlation aims to predict the in vivo dose that will produce an effect based on the in vitro concentration that causes a response. This requires a sophisticated understanding of the compound's pharmacokinetics, which can be achieved through Physiologically Based Pharmacokinetic (PBPK) modeling.

Causality of PBPK Modeling: PBPK models are mathematical representations of the body's physiological and biochemical processes that govern the ADME of a chemical.[29][30] By incorporating in vitro data on metabolism and in vivo physiological parameters, PBPK models can simulate the concentration of the active form of BP-1 at the target tissue (e.g., the uterus) following a given external dose. This allows for a more direct comparison between in vitro effective concentrations and in vivo target tissue concentrations.

Workflow for IVIVC using PBPK Modeling:

IVIVC_Workflow cluster_in_vitro In Vitro Data Generation cluster_pbpk PBPK Model Development cluster_in_vivo In Vivo Data Generation cluster_correlation In Vitro-In Vivo Correlation iv_er ER Transactivation (OECD TG 455) EC₅₀ pbpk Physiologically Based Pharmacokinetic (PBPK) Model iv_er->pbpk Input for Target Tissue Concentration iv_ar AR Transactivation (OECD TG 458) IC₅₀ iv_ar->pbpk Input for Target Tissue Concentration iv_stero H295R Steroidogenesis (OECD TG 456) Effect Concentration iv_stero->pbpk Input for Target Tissue Concentration ivivc IVIVC (Predictive Model) pbpk->ivivc Predicts Internal Dose metabolism In Vitro Metabolism Data (e.g., liver microsomes) metabolism->pbpk phys_param Physiological Parameters (e.g., blood flow, tissue volume) phys_param->pbpk iv_utero Uterotrophic Assay (OECD TG 440) Effective Dose iv_utero->ivivc Correlates with External Dose iv_hersh Hershberger Assay (OECD TG 441) Effective Dose iv_hersh->ivivc Correlates with External Dose

Caption: Workflow for establishing an in vitro-in vivo correlation using PBPK modeling.

Part 5: Visualizing the Molecular Mechanisms - Signaling Pathways

To provide a deeper understanding of how BP-1 exerts its endocrine-disrupting effects, it is crucial to visualize the underlying molecular signaling pathways.

Estrogen Receptor Signaling Pathway

The classical estrogen signaling pathway involves the binding of an estrogenic compound to the estrogen receptor, leading to its dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA, thereby regulating gene transcription.[4][31]

Estrogen_Signaling cluster_cytoplasm Cytoplasm BP1 This compound (BP-1) ER Estrogen Receptor (ER) BP1->ER Binding BP1_ER BP-1-ER Complex ER->BP1_ER HSP Heat Shock Proteins (HSP) ER_complex ER-HSP Complex (Inactive) ER_complex->ER Dissociation ER_complex->HSP Dimer Dimerized BP-1-ER Complex BP1_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Nuclear Translocation and Binding Nucleus Nucleus Transcription Gene Transcription ERE->Transcription Activation Response Estrogenic Response (e.g., Uterine Growth) Transcription->Response

Caption: Simplified estrogen receptor signaling pathway activated by BP-1.

Androgen Receptor Signaling Pathway (Antagonism)

Anti-androgens like some benzophenones can block the normal action of androgens by competing for binding to the androgen receptor, preventing its activation and subsequent gene transcription.[8][25]

Androgen_Signaling_Antagonism cluster_cytoplasm Cytoplasm BP1 This compound (BP-1) AR Androgen Receptor (AR) BP1->AR Competitive Binding Androgen Androgen (e.g., Testosterone) Androgen->AR Binding Androgen_AR Androgen-AR Complex AR->Androgen_AR BP1_AR BP-1-AR Complex (Inactive) AR->BP1_AR AR_complex AR-HSP Complex (Inactive) AR_complex->AR Dissociation ARE Androgen Response Element (ARE) on DNA Androgen_AR->ARE Nuclear Translocation and Binding BP1_AR->ARE Binding Blocked Nucleus Nucleus Transcription Gene Transcription ARE->Transcription Activation Blocked Response Androgenic Response (Blocked) Transcription->Response

Caption: Anti-androgenic mechanism of BP-1 via competitive binding to the androgen receptor.

Steroidogenesis Pathway

The synthesis of steroid hormones from cholesterol is a multi-step enzymatic process that can be disrupted at various points.[6][23][24][27]

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone StAR, CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol 17β-Estradiol Testosterone->Estradiol Aromatase StAR StAR CYP11A1 CYP11A1 HSD3B 3β-HSD CYP17A1_1 CYP17A1 BP1_effect Potential Inhibition by BP-1 CYP17A1_1->BP1_effect HSD17B 17β-HSD HSD17B->BP1_effect CYP19A1 Aromatase (CYP19A1) CYP19A1->BP1_effect

Caption: Simplified steroidogenesis pathway with potential points of disruption by BP-1.

Part 6: Conclusion - Towards a Predictive Toxicology Framework

The correlation of in vitro and in vivo data for this compound is a scientifically rigorous process that moves beyond simple hazard identification to a more nuanced understanding of its potential risks. By integrating data from validated in vitro assays with whole-organism in vivo studies, and leveraging the predictive power of PBPK modeling, we can build a comprehensive toxicological profile of BP-1. This integrated approach, grounded in authoritative OECD guidelines, provides a robust framework for regulatory decision-making and ensures a higher degree of confidence in the assessment of human health risks associated with exposure to this ubiquitous compound. While direct IVIVC studies for BP-1 are still an area for future research, the existing data, when carefully synthesized, provides a strong foundation for a weight-of-evidence approach to its safety assessment.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,4-Dihydroxybenzophenone, also known as Benzophenone-1 (BP-1), is a widely utilized UV stabilizer, critical in preventing the degradation of polymers and other materials.[1][2] However, its utility in the lab is matched by its potential for significant environmental and health impacts. Classified as toxic to aquatic life with long-lasting effects, a suspected reproductive toxicant, and a potential endocrine disruptor, the responsible management of its waste streams is not merely a regulatory formality but a cornerstone of sustainable and safe laboratory practice.[1][3][4] This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, designed for researchers and drug development professionals who handle this compound.

Hazard Profile and Immediate Safety Considerations

Understanding the specific hazards of this compound is fundamental to appreciating the causality behind the required disposal protocols. The compound presents a multi-faceted risk profile that dictates stringent handling and waste management procedures.

Core Rationale: The primary drivers for its classification as hazardous waste are its environmental toxicity (H411) and its suspected human reproductive toxicity (H361).[3] Its non-biodegradable nature means that improper release can lead to persistent contamination of aqueous ecosystems.[4]

Table 1: Chemical and Hazard Identification Summary

Identifier Value Source(s)
Chemical Name This compound [3]
CAS Number 131-56-6 [5]
EC Number 205-029-4 [5]
Molecular Formula C₁₃H₁₀O₃ [1][6]
UN Number (Transport) UN 3077 [4]
Hazard Class (Transport) 9 (Miscellaneous dangerous substances) [4]

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H361 (Suspected of damaging fertility or the unborn child), H411 (Toxic to aquatic life with long lasting effects) |[3] |

Mandatory Personal Protective Equipment (PPE)

Exposure prevention is the first line of defense. All handling and disposal activities must be conducted with the following PPE:

  • Eye Protection: Tightly sealed safety goggles or a face shield conforming to EN166 standards are mandatory. This is to prevent contact with dust or splashes, which can cause serious eye irritation (H319).[5][6][7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical to prevent skin irritation (H315).[3][6]

  • Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[6]

  • Respiratory Protection: When handling the solid form where dust may be generated, use a respirator with a P95 (US) or P1 (EU) particle filter. All work should be performed in a well-ventilated area or a chemical fume hood.[3][6]

First Aid for Accidental Exposure

In the event of an exposure, immediate and correct first aid is critical:

  • Eye Contact: Immediately flush eyes with fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[4][6]

  • Skin Contact: Remove all contaminated clothing and flush the affected skin with running water and soap. If irritation persists, seek medical attention.[3][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7]

  • Ingestion: Rinse the mouth with water and provide two glasses of water to drink. Do not induce vomiting. Consult a physician immediately.[4][6]

Accidental Spill Management Protocol

A spill of this compound must be managed as a hazardous material incident to prevent personnel exposure and environmental contamination.

Causality: The protocol is designed to contain the solid material, prevent it from becoming airborne (inhalation hazard) or entering water systems (ecotoxicity hazard), and ensure it is packaged correctly for hazardous waste disposal.

Step-by-Step Spill Cleanup:

  • Alert and Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or if dust is generated.[3]

  • Ensure Proper PPE: Before approaching the spill, don the full PPE detailed in Section 1.1.

  • Prevent Environmental Release: Cover drains if necessary. Take all available measures to prevent the substance from entering drains or waterways.[3][6]

  • Clean Up Spill:

    • Use dry cleanup procedures. DO NOT use water to wash the area initially, as this can spread contamination.

    • Gently sweep or shovel the material. For finer powders, a vacuum cleaner equipped with a HEPA filter and designed for hazardous dust may be used.[3]

    • Avoid any actions that generate dust.[3]

  • Contain Waste: Place all spilled material and any contaminated cleaning supplies (e.g., paper towels, contaminated gloves) into a clean, dry, sealable, and clearly labeled container.[3] The label should read: "Hazardous Waste: this compound".

  • Final Decontamination: Once the bulk material is removed, the affected area can be wiped down. Dispose of all cleaning materials as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.[3]

Core Disposal Procedures: A Step-by-Step Workflow

The disposal of this compound is strictly regulated. It must not be disposed of with general laboratory trash or washed down the drain.[5] The following workflow ensures compliance and safety.

Step 1: Waste Characterization

All waste containing this compound (pure substance, contaminated labware, spill cleanup materials) must be characterized as hazardous waste . This is non-negotiable due to its environmental and health hazard classifications.[3][4]

Step 2: Segregation and Containment
  • Primary Container: Keep the waste chemical in its original container if possible, or in a compatible, well-sealed secondary container.[4]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents or strong bases.[7]

Step 3: Disposal Pathway Determination

The only acceptable disposal pathway for this compound is through a licensed and certified hazardous waste management company. These vendors have the facilities and permits to handle and destroy chemical waste safely.

Step 4: Execution and Documentation
  • Engage a Vendor: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal contractor.

  • Packaging for Transport: The waste vendor will provide specific instructions for packaging, which will align with transport regulations for UN 3077 materials.[4]

  • Disposal Method: The most common and effective disposal method for this type of organic compound is high-temperature incineration in a facility equipped with a chemical scrubber.[6] This ensures complete destruction of the molecule, preventing its release into the environment.

  • Maintain Records: Keep meticulous records of the waste disposal, including the date, quantity, and disposal manifest provided by the vendor.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Immediate Action characterize Characterize as Hazardous Waste (H361, H411 - Suspected Reprotoxin, Ecotoxin) segregate Segregate in a Labeled, Sealable, and Compatible Container characterize->segregate Containment ppe->characterize First Step store Store in Designated Hazardous Waste Accumulation Area segregate->store Safe Storage contact Contact Institutional EHS to Arrange Professional Disposal store->contact Disposal Request package Package Waste for Transport per Vendor/DOT Regulations (UN 3077) contact->package Vendor Instruction dispose Licensed Vendor Executes Disposal (e.g., High-Temperature Incineration) package->dispose Off-site Action document End: Receive and File Waste Manifest for Records dispose->document Compliance

Caption: Decision workflow for the safe disposal of this compound.

References

A Comprehensive Guide to the Safe Handling of 2,4-Dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling in a research and development setting requires a blend of rigorous scientific understanding and practical, field-tested safety protocols. This guide provides an in-depth operational plan for the safe handling and disposal of 2,4-Dihydroxybenzophenone, moving beyond mere compliance to foster a culture of safety and excellence in your laboratory. Our focus is on the "why" behind each procedural step, ensuring that every action is a validated component of a comprehensive safety system.

Understanding the Compound: A Risk-Based Approach

This compound is a widely utilized UV absorber in various industrial applications, including paints and plastics, and as a stabilizer in coatings.[1][2] While invaluable in its applications, it is crucial to recognize its potential hazards to ensure the well-being of laboratory personnel. This compound is classified as causing serious eye irritation and skin irritation.[3][4] Furthermore, it is suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects.[3][5][6][7] Awareness of these risks is the foundational step in implementing effective safety measures.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is not a matter of simple box-checking but a scientifically informed decision based on the specific hazards of the chemical. The following table summarizes the essential PPE for handling this compound, with a detailed explanation of the rationale behind each choice.

PPE ComponentSpecificationRationale
Eye and Face Protection Tight-sealing safety goggles or safety glasses with side-shields conforming to EN166.[8][9]This compound is a known eye irritant.[4][8] Tight-sealing goggles provide a robust barrier against airborne particles and accidental splashes, which is critical when handling the powdered form of this chemical.
Hand Protection Impervious protective gloves (e.g., lightweight rubber gloves).[1][8]Direct skin contact can cause irritation.[3][4] Gloves must be inspected for integrity before each use and disposed of correctly after handling the compound.
Body Protection A lab coat or overalls made of a suitable material, and impervious protective clothing when there is a risk of significant exposure.[1][8]This prevents the contamination of personal clothing and minimizes skin contact. In the event of a spill, protective clothing provides a crucial barrier.
Respiratory Protection A NIOSH (US) or CEN (EU) approved respirator is required when dust is generated.[5][8]Inhalation of this compound dust can cause respiratory tract irritation.[3][6] A respirator should be used, especially when weighing or transferring the powder, or in areas with inadequate ventilation.
Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural workflow is designed to be a self-validating system, where each step logically flows into the next, minimizing the risk of exposure and ensuring the integrity of your research.

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Prep 1. Review SDS and Protocols PPE 2. Don Appropriate PPE Prep->PPE Proceed once understood Ventilation 3. Ensure Proper Ventilation PPE->Ventilation Before entering handling area Weighing 4. Weighing and Transfer Ventilation->Weighing Confirm airflow Reaction 5. Performing the Reaction Weighing->Reaction Minimize dust Decontamination 6. Decontaminate Work Area Reaction->Decontamination Upon completion Waste 7. Segregate and Label Waste Decontamination->Waste Collect all contaminated materials Disposal 8. Dispose of Waste Waste->Disposal Follow institutional guidelines RemovePPE 9. Doff PPE Correctly Disposal->RemovePPE Final step

A logical workflow for handling this compound.

1. Pre-Handling Preparation:

  • Review the Safety Data Sheet (SDS): Before any work commences, thoroughly read and understand the SDS for this compound.[2] Pay close attention to the hazard statements, precautionary statements, and first-aid measures.[5][6][7][8]

  • Don Appropriate PPE: As detailed in the table above, correctly put on all required personal protective equipment.

  • Ensure Proper Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.[1][3]

2. Handling the Compound:

  • Weighing and Transfer: When weighing and transferring the solid material, use techniques that minimize dust generation, such as using a spatula and weighing paper within a fume hood.[1]

  • In Solution: When working with this compound in solution, be mindful of potential splashes and handle with the same level of care as the solid form.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agents.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]

Disposal Plan: Environmental Responsibility

The environmental hazards associated with this compound necessitate a stringent disposal protocol. This compound is toxic to aquatic life, and measures must be taken to prevent its release into the environment.[3][5][6][7]

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][3]

  • Disposal Method: The waste must be disposed of through a licensed disposal company.[8] Do not dispose of this chemical down the drain or in regular trash.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[5]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[1][3][6][8] Seek immediate medical attention.[3][6]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water.[3][8] Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[6][8] Seek medical attention.

  • Spill: In the case of a spill, evacuate the area and alert the appropriate emergency response personnel.[3] For small spills, and if it is safe to do so, use dry cleanup procedures to avoid generating dust.[1][3] Collect the spilled material in a sealed container for disposal.[1][3]

By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of scientific excellence and responsibility within your organization.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dihydroxybenzophenone
Reactant of Route 2
2,4-Dihydroxybenzophenone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。